Butyl Triflate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLAQXMAFCJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448418 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-25-6 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Trifluoromethanesulfonate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties & Synthetic Utility of n-Butyl Triflate: A Technical Guide
Executive Summary
n-Butyl Trifluoromethanesulfonate (n-Butyl Triflate, n-BuOTf ) is a potent alkylating agent utilized in organic synthesis for the introduction of the butyl group into nucleophilic substrates.[1] Characterized by the presence of the trifluoromethanesulfonate (triflate) group—a "super" leaving group—n-BuOTf exhibits reactivity orders of magnitude higher than corresponding butyl halides (iodides, bromides) or sulfonates (tosylates, mesylates).[1]
While its synthetic utility is vast, particularly for alkylating weak nucleophiles, it presents significant stability and safety challenges.[1][2] It is thermally unstable, moisture-sensitive, and a potent electrophilic toxicant.[1][2] This guide details its physicochemical architecture, reactivity profile, rigorous handling protocols, and safety mechanisms.[1][2]
Fundamental Chemical Architecture
Structure and Electronic Properties
The high reactivity of n-butyl triflate stems from the electronic nature of the triflate anion (
-
Leaving Group Ability: The triflate anion is the conjugate base of triflic acid (
), making it an exceptionally weak base and an excellent leaving group.[1] The strong electron-withdrawing effect of the trifluoromethyl group ( ) delocalizes the negative charge across the sulfonate oxygens, stabilizing the anion upon dissociation.[1][3] -
Electrophilicity: The C-O bond in the butyl ester is highly polarized. The primary carbon (
-carbon) is intensely electrophilic, susceptible to rapid attack by nucleophiles.[1]
Physicochemical Profile
Quantitative data is critical for process design.[2] Note the vacuum distillation requirement due to thermal instability.[2]
| Property | Value | Notes |
| CAS Number | 75618-25-6 | Unique identifier |
| Molecular Formula | ||
| Molecular Weight | 206.18 g/mol | |
| Density | 1.331 g/cm³ | At 25°C |
| Boiling Point | 50°C @ 14.3 mmHg | Do not distill at atm.[1][2][4][5][6][7][8] pressure (Dec. risk) |
| Flash Point | ~53°C | Flammable Liquid |
| Solubility | DCM, | Hydrolyzes in water |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition |
Reactivity & Mechanism
Relative Reactivity (Solvolysis Rates)
The triflate group's leaving ability far exceeds standard alternatives.[2] In solvolysis reactions, the relative rate of alkyl triflates compared to other sulfonates and halides is approximately:
Causality: This extreme reactivity allows n-BuOTf to alkylate weak nucleophiles (e.g., carboxylates, hindered amines, thioethers) under mild conditions where butyl iodide would require forcing conditions (high heat/pressure), which might degrade sensitive substrates.[1][2]
Reaction Pathways
As a primary alkyl derivative, n-butyl triflate reacts predominantly via the
-
(Bimolecular Nucleophilic Substitution): The nucleophile attacks the
-carbon backside, displacing the triflate ion in a concerted step.[1] Steric hindrance is minimal for the n-butyl chain.[1][2] - (Unimolecular): Rare for primary centers unless in highly ionizing solvents without good nucleophiles.[2] However, cationic rearrangement (hydride shifts) can occur if the carbocation character develops significantly.[1][2]
-
Elimination (E2): In the presence of strong, bulky bases,
-elimination to 1-butene is a competing side reaction.[1]
Visualization: Reactivity Landscape
The following diagram illustrates the synthesis of n-butyl triflate and its subsequent divergent reaction pathways.
Caption: Synthetic pathway for n-butyl triflate generation and its three primary reaction outcomes: Substitution (
Synthetic Utility & Protocols
Synthesis of n-Butyl Triflate
Expertise Note: While commercial sources exist, fresh preparation is recommended due to shelf-life instability.[1][2] The reaction must be strictly anhydrous.[2]
Reagents:
-
n-Butanol (1.0 equiv)[1]
-
Trifluoromethanesulfonic anhydride (
) (1.1 equiv)[1][2] -
Base: 2,6-Di-tert-butylpyridine (1.1 equiv) or Pyridine.[1][2]
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
).[1][2]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under
or Ar atmosphere. -
Solvation: Dissolve n-butanol and the base in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
-
Causality: Low temperature prevents immediate elimination or polymerization of the triflate.[2]
-
-
Addition: Add
dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain temp < -50°C. -
Reaction: Allow to warm slowly to 0°C over 1-2 hours.
-
Workup (Critical):
-
Purification: Concentrate via rotary evaporator (bath < 20°C). If high purity is required, Kugelrohr distillation (vacuum, low temp) is possible but risky.[1][2] Use immediately if possible.
General Alkylation Protocol
Scenario: Alkylation of a secondary amine.
-
Dissolve amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA, 1.2 equiv) in anhydrous DCM or
.[1][2] -
Cool to -10°C.
-
Monitor via TLC.[2] Reaction is often complete within 15-60 minutes at 0°C due to high reactivity.[1][2]
-
Self-Validating Step: If starting material persists after 1 hour, do not heat blindly.[1][2] Check for moisture (hydrolysis of triflate) or protonation of the amine.
Stability & Safety (Critical)
Thermal & Hydrolytic Instability
-
Thermal Runaway: Alkyl triflates can decompose exothermically.[2] Never distill at atmospheric pressure.[2] Darkening of the liquid indicates decomposition (formation of triflic acid and polymers).
-
Hydrolysis: n-Butyl triflate hydrolyzes rapidly in moist air to release Triflic Acid (TfOH) , a superacid fumes.[1][2]
-
Indicator: Fuming upon cap opening indicates significant hydrolysis.[2]
-
Toxicology & Handling
Hazard Class: Corrosive, Flammable, Acute Toxin.[1][2]
-
Alkylating Agent: Like methyl iodide, n-butyl triflate is a direct-acting alkylating agent.[1][2] It can methylate DNA bases, posing a significant mutagenic and carcinogenic risk .[1][2]
-
Corrosivity: Releases TfOH upon contact with skin/mucosa, causing immediate, deep chemical burns that are difficult to heal.[1][2]
Emergency Neutralization Protocol: In case of spill:
-
Cover with a mixture of sand and soda ash (sodium carbonate) or lime.
-
The base neutralizes the potential acid generation.[2]
-
Scoop into a waste container for hazardous disposal.
References
-
PubChem. (2025).[1][2] Butyl Trifluoromethanesulfonate | C5H9F3O3S.[2][4] National Library of Medicine.[2] [Link][1][2]
-
Organic Syntheses. (1990).[1][2] Preparation of Alkyl Triflates: General Protocol. Org. Synth. Coll. Vol. 8. [Link]
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Butyl Trifluoromethanesulfonate | C5H9F3O3S | CID 10921660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. butyl triflate | CAS#:75618-25-6 | Chemsrc [chemsrc.com]
- 5. Dibutylboron trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Synthesis and Characterization of sec-Butyl Triflate: A Technical Guide
Part 1: Executive Summary & Strategic Rationale
sec-Butyl triflate (2-butyl trifluoromethanesulfonate) is a potent secondary alkylating agent used to introduce the sec-butyl group into nucleophiles (O-, N-, S-, or C-nucleophiles) under mild conditions. Unlike primary triflates, secondary alkyl triflates possess a perilous balance between high electrophilicity and thermal instability .
The Core Challenge: The secondary carbon center is highly prone to
This guide details the Low-Temperature Pyridine-Mediated Sulfonylation , the most robust method to suppress elimination side-reactions while ensuring complete conversion.
Part 2: Mechanistic Design & Reaction Pathway[1]
To synthesize sec-butyl triflate, we utilize triflic anhydride (
Reaction Pathway Diagram[1][2]
Figure 1: Reaction pathway showing the competition between substitution (desired) and elimination (undesired).
Part 3: Experimental Protocol
Safety Warning: Triflic anhydride is corrosive and reacts violently with water. sec-Butyl triflate is a potent alkylating agent (potential carcinogen) and vesicant. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: sec-Butanol (anhydrous).
-
Reagent: Trifluoromethanesulfonic anhydride (
), 1.1 equivalents. Freshly distilled is preferred for critical applications. -
Base: Pyridine (anhydrous), 1.1–1.2 equivalents.
-
Optimization Note: For extremely sensitive substrates, substitute Pyridine with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) . This sterically hindered base scavenges protons but is too bulky to attack the triflate or abstract a
-proton (suppressing E2 elimination).
-
-
Solvent: Dichloromethane (
) or Pentane (anhydrous). is standard; Pentane allows for precipitation of pyridinium salts.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvation: Add anhydrous Pyridine (1.1 eq) and anhydrous
(0.5 M concentration relative to alcohol). Cool the solution to -78°C (dry ice/acetone bath).-
Rationale: Low temperature is the primary control against elimination.
-
-
Activation: Add Triflic Anhydride (
, 1.1 eq) dropwise via syringe over 10–15 minutes. A white precipitate (pyridinium triflate salt) may form. Stir for 10 minutes at -78°C. -
Addition: Add sec-Butanol (1.0 eq) dropwise (neat or dissolved in minimal
). -
Reaction: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Monitoring: Do not exceed 0°C. If using pentane, the pyridinium triflate salt will precipitate heavily.
-
-
Workup (Rapid):
-
Dilute with cold pentane (if using
). -
Filter the mixture through a fritted funnel (or a small pad of Celite/Silica) to remove the pyridinium salts.
-
Alternative: Wash quickly with ice-cold water, then ice-cold saturated
, then brine. Dry over at 0°C.
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) using a cold water bath (< 10°C) .
-
Critical:Do not distill the product at atmospheric pressure; it will decompose. If high purity is needed, Kugelrohr distillation at high vacuum (< 0.1 mmHg) and low temperature is possible but risky.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of sec-butyl triflate.[1]
Part 4: Characterization & Data
Due to the instability of the compound, NMR spectroscopy is the only reliable method for characterization. Mass spectrometry often leads to fragmentation (loss of TfOH).
NMR Data Summary
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 5.10 – 5.20 | Multiplet (sextet-like) | 1H | CH -OTf | Highly deshielded | |
| 1.70 – 1.90 | Multiplet | 2H | CH | Diastereotopic protons. | |
| 1.45 – 1.50 | Doublet ( | 3H | CH | Methyl adjacent to chiral center. | |
| 0.95 – 1.05 | Triplet ( | 3H | CH | Terminal methyl. | |
| -74.5 to -75.5 | Singlet | 3F | -OSO | Diagnostic for alkyl triflates. | |
| ~88.0 – 90.0 | Singlet | 1C | C -OTf | ||
| ~118.5 | Quartet ( | 1C | C F | Triflate carbon. |
Note: Shifts may vary slightly (
Quality Control Criteria
-
Elimination Check: Look for olefinic protons in the
H NMR region 5.0 – 6.0 ppm (distinct from the methine signal) and 1.6 – 2.0 ppm (allylic methyls). Presence indicates decomposition to butenes. -
Hydrolysis Check: A sharp singlet at
ppm (broad) or shift of the F signal to ppm indicates the formation of free Triflic Acid ( ).
Part 5: References
-
Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." The Journal of Organic Chemistry, 1973 , 38(21), 3673–3677. Link(Foundational work on alkyl triflate synthesis).
-
Charette, A. B.; Chinchilla, R. "Trifluoromethanesulfonic Anhydride." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link(Authoritative review on Tf2O usage and pyridine protocols).
-
Hanack, M. "Vinyl cations in solvolysis reactions." Accounts of Chemical Research, 1976 , 9(10), 364–371. Link(Discusses solvolysis and stability of secondary triflates).
-
Stang, P. J.; Hanack, M.; Subramanian, L. R. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis, 1982 , 1982(02), 85-126. Link(Comprehensive review including secondary alkyl triflate synthesis).
Sources
The Triflate Group: A Technical Guide to the "Super" Leaving Group
Executive Summary
The trifluoromethanesulfonate group (triflate, -OTf) represents the gold standard for leaving group ability in modern organic synthesis.[1] Its conjugate acid, triflic acid (
This guide analyzes the physicochemical properties that grant triflate its "super" leaving group status, compares it quantitatively against standard sulfonates (tosylates, mesylates), and provides validated protocols for its synthesis and application in palladium-catalyzed cross-coupling.
Part 1: Physical Organic Chemistry of the Triflate
The reactivity of the triflate group stems from the extreme stability of the triflate anion upon heterolytic bond cleavage. This stability is driven by two synergistic electronic factors:
-
Resonance Delocalization: The negative charge on the sulfonate oxygen is delocalized symmetrically across three oxygen atoms.
-
Inductive Stabilization: The trifluoromethyl (
) group is powerfully electron-withdrawing.[2][3] The three fluorine atoms pull electron density away from the sulfur center, significantly lowering the energy of the anion.
Structural Visualization
The following diagram illustrates the resonance and inductive effects that stabilize the triflate anion.
Figure 1: Mechanistic factors contributing to the stability of the triflate anion.
Part 2: Comparative Analysis (Triflate vs. Sulfonates)
To select the appropriate leaving group, one must understand the quantitative difference in reactivity. The Solvolysis Rate is the most practical metric for chemists, often correlating with the
Table 1: Leaving Group Ability Metrics
| Leaving Group | Abbreviation | Structure | Conjugate Acid pKa (approx) | Relative Solvolysis Rate* |
| Triflate | -OTf | -14.0 | ||
| Nosylate | -ONs | -4.0 | ||
| Tosylate | -OTs | -2.8 | 1 (Reference) | |
| Mesylate | -OMs | -1.9 | ~0.8 |
*Relative rates are approximate and solvent-dependent, normalized to Tosylate.
Key Insight: The jump from Tosylate to Triflate is not linear; it is exponential. A reaction that takes days with a tosylate may occur in seconds with a triflate, or allow for reaction at significantly lower temperatures (
Part 3: Synthetic Utility in Cross-Coupling
Triflates are critical in drug discovery because they allow phenols—ubiquitous in natural products and pharmaceuticals—to serve as electrophiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).
The C-OTf bond undergoes Oxidative Addition to Pd(0) similarly to a C-Br or C-I bond.
Figure 2: Catalytic cycle showing the entry of Aryl Triflates via Oxidative Addition.
Part 4: Experimental Protocols
Synthesizing triflates requires moisture control. Triflic anhydride (
Protocol A: Synthesis of Aryl Triflates (Standard)
Reagents: Phenol substrate (1.0 equiv), Triflic Anhydride (
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the phenol and anhydrous DCM.
-
Base Addition: Cool the solution to
C (ice bath). Add Pyridine or TEA. Note: The base acts as an acid scavenger. -
Triflation: Add
dropwise via syringe over 10-15 minutes.-
Why dropwise? The reaction is exothermic. Rapid addition can cause local overheating and byproduct formation.
-
-
Monitoring: Stir at
C for 30-60 minutes. Monitor by TLC. Aryl triflates usually run slightly higher (less polar) than the starting phenol. -
Workup (Self-Validating Step):
-
Quench with cold water.
-
Wash the organic layer with dilute HCl (1M) to remove excess pyridine. Check aqueous layer pH to ensure it is acidic.
-
Wash with saturated
and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography on silica gel. Note: Triflates are generally stable on silica, unlike some iodides.
Protocol B: Synthesis of Vinyl Triflates (Comins' Method)
For converting ketones to vinyl triflates,
-
Enolization: Dissolve ketone in THF at -78^\circC . Add KHMDS or LiHMDS (1.1 equiv) to generate the enolate. Stir for 30-60 mins.
-
Trapping: Add Comins' Reagent (1.1 equiv) as a solution in THF.
-
Warming: Allow to warm to room temperature naturally.
-
Advantage: This method avoids the formation of "black tar" often seen with
and sensitive ketones.
Part 5: Troubleshooting & Stability
Hydrolysis Risks
While the C-OTf bond is stable, the triflate group can hydrolyze back to the alcohol under strongly basic, aqueous conditions at high temperatures.
-
Solution: If your cross-coupling requires strong base (e.g.,
) and high heat, consider using a Nonflate (n-perfluorobutanesulfonyl, ). Nonflates are structurally similar but significantly more stable to hydrolysis due to the hydrophobic perfluoroalkyl chain.
"Black" Crude Product
If using
-
Cause:
may contain traces of free triflic acid, or the exotherm was uncontrolled. -
Fix: Switch to N-phenyl-bis(trifluoromethanesulfonimide) (
) . It is a stable solid, easier to handle, and milder than the anhydride.
References
-
pKa Values and Leaving Group Ability
- Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.
-
[Link]
-
Solvolysis Rates
- Winstein, S., et al. (1970). Trifluoromethanesulfonate esters and their alkylating properties. Journal of the American Chemical Society.
-
[Link]
-
Synthesis Protocols (Microwave/Fast)
- Bratulescu, G. (2006).
-
[Link]
-
Palladium Catalyzed Cross-Coupling Mechanisms
- J.P. Clayden, N. Greeves, S. Warren. Organic Chemistry. (General Reference for Pd-Cycle).
- RSC Publishing.
-
[Link]
Sources
Advanced Synthesis and Mechanistic Analysis of n-Butyl Triflate
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.
Strategic Importance & Introduction
n-Butyl triflate (
However, this reactivity comes at a cost: thermal instability and potent genotoxicity . The synthesis of
Mechanistic Pathways: The Pyridinium Shunt
While standard textbooks depict a simple
The Mechanism[1][2][3][4][5][6][7]
-
Activation: Pyridine behaves as a nucleophile, attacking the sulfur atom of triflic anhydride (
) to form the electrophilic salt -triflylpyridinium triflate . This species is more selective and soluble than the anhydride itself. -
Substitution: The hydroxyl oxygen of n-butanol attacks the sulfur of the pyridinium intermediate.
-
Proton Transfer: The displaced pyridine (or excess base) deprotonates the oxonium intermediate to yield
.
Critical Insight: If a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) is used, the pathway shifts. The base cannot attack the sulfur due to steric hindrance, forcing the alcohol to attack
Pathway Visualization
Figure 1: The Pyridine-Mediated Activation Pathway. Note the formation of the active salt intermediate prior to alcohol attack.
Experimental Protocol: A Self-Validating System
This protocol is designed for the synthesis of ~20 mmol of
Reagent Specifications
-
n-Butanol: Distilled over
or stored over 3Å molecular sieves. Water content must be <50 ppm. -
Dichloromethane (DCM): Anhydrous.
-
Pyridine: Distilled from KOH and stored over sieves.
-
Triflic Anhydride (
): Freshly opened or distilled. If the liquid is brown/black, it is hydrolyzed and will yield poor results.
Step-by-Step Methodology
| Step | Action | Critical Parameter (Why?) |
| 1. Setup | Flame-dry a 100 mL 2-neck RBF under | Concentration (~0.5M) moderates the exotherm. Excess pyridine (1.2 equiv) ensures all acid is scavenged. |
| 2. Cryo | Cool the solution to -78°C (Dry ice/Acetone bath). | Crucial: Low temp prevents E2 elimination and suppresses the rearrangement of the butyl cation. |
| 3. Addition | Add | Rapid addition causes local heating spikes, leading to "black tar" decomposition. |
| 4. Reaction | Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour. | The reaction is fast. Warming ensures completion but going above 0°C risks decomposition. |
| 5. Quench | Pour reaction mixture into ice-cold 1M HCl or water (50 mL). Separate phases immediately. | Removes pyridine salts. Keep cold to prevent hydrolysis of the triflate. |
| 6. Workup | Wash organic layer with cold sat. | Neutralization is vital; residual acid catalyzes decomposition. |
| 7. Isolation | Concentrate under reduced pressure (Rotovap) at <25°C . | Do not heat. |
Yield Expectation: 85-95% as a colorless to pale yellow liquid. Storage: Use immediately or store at -20°C under Argon.
Troubleshooting & Optimization
The failure mode for this reaction is almost always visual: the formation of a dark brown or black mixture.
| Observation | Root Cause | Corrective Action |
| Black/Brown Tar | Polymerization of THF (if used) or decomposition via acid catalysis. | Switch solvent to DCM or |
| Low Yield | Hydrolysis of | Check |
| Alkene Formation | E2 elimination due to high temperature or strong base. | Strictly maintain -78°C during addition. Avoid hindered, strong bases unless necessary.[2] |
Workflow Visualization
Figure 2: Operational Workflow for Stability Preservation.
Safety & Stability (E-E-A-T Critical)
Warning:
-
Genotoxicity: Treat as a mutagen. All manipulation must occur in a fume hood.[3] Double-glove (nitrile) is mandatory; Silver Shield gloves are recommended for spill cleanup.
-
Decontamination: All glassware and syringes must be rinsed with a solution of 2M methanolic KOH or ammonium hydroxide before removal from the hood. This chemically destroys the triflate by converting it to the alcohol/amine.
-
Explosion Hazard: Do not distill residue to dryness. While
can be distilled (approx 40-50°C at high vacuum), the residue may contain unstable sulfonate salts.
References
-
Charette, A. B. (2024). Trifluoromethanesulfonic Anhydride.[3][4][5] Encyclopedia of Reagents for Organic Synthesis.
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations induced by triflic anhydride. Tetrahedron, 56(20), 3077–3119.
-
Organic Syntheses. (2025). General procedures for Triflate Formation. Organic Syntheses Board of Editors.
Sources
Technical Guide: Physical Properties, Stability, and Handling of Isobutyl Triflate
Topic: Physical Properties and Stability of Isobutyl Triflate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isothis compound (2-methylpropyl trifluoromethanesulfonate) is a potent alkylating agent utilized in organic synthesis for the introduction of isobutyl groups. However, its utility is frequently compromised by its inherent thermodynamic instability. Unlike its linear homolog (n-butyl triflate), isothis compound possesses a high propensity for unimolecular ionization followed by a 1,2-hydride shift, leading to the formation of the more stable tert-butyl cation.
This guide provides a rigorous examination of the physical properties, decomposition kinetics, and synthesis protocols required to handle this reagent effectively. It emphasizes the use of sterically hindered bases (e.g., 2,6-di-tert-butylpyridine) to suppress acid-catalyzed rearrangement.
Molecular Profile & Physical Properties[1][2][3]
Isothis compound is a colorless liquid that is significantly more reactive—and less stable—than standard alkylating agents like iodides or tosylates. Due to its tendency to decompose upon heating, experimental boiling points are often extrapolated or measured under high vacuum.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 2-Methylpropyl trifluoromethanesulfonate | |
| CAS Number | 60306-25-4 | Note: Often generated in situ; verify specific isomer purity. |
| Molecular Formula | C₅H₉F₃O₃S | |
| Molecular Weight | 206.18 g/mol | |
| Density | ~1.33 g/cm³ (Predicted) | Based on homolog n-butyl triflate ( |
| Boiling Point | ~45–50 °C @ 14 mmHg | Decomposes rapidly above 50 °C or at ambient pressure. |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition (formation of TfOH). |
| Solubility | DCM, CHCl₃, CCl₄, Et₂O | Reacts violently with water/alcohols (solvolysis). |
Stability & Decomposition Mechanisms
The defining characteristic of isothis compound is its lability. In the presence of ionizing solvents or Lewis acids, it undergoes a
Mechanism of Rearrangement[5]
-
Ionization: The C–O bond cleaves to release the triflate anion (
), generating a transient primary isobutyl cation. -
Hydride Shift: A hydride ion (
) migrates from the tertiary carbon to the primary carbocation center.[3] -
Fate of Cation: The resulting tert-butyl cation either eliminates a proton to form isobutylene (gas) or reacts with a nucleophile to form tert-butyl products.
Diagram 1: Decomposition and Rearrangement Pathways
This diagram illustrates the kinetic competition between direct substitution (
Caption: Kinetic pathways for isothis compound. The red path indicates the undesired rearrangement driven by carbocation stability.
Synthesis & Handling Protocols
Due to the rearrangement risk described above, isothis compound should ideally be prepared immediately prior to use or generated in situ. The standard protocol utilizes triflic anhydride (Tf₂O) and isobutanol.
Critical Control Point: Base Selection
Standard bases like pyridine or triethylamine are often insufficient because their conjugate acids can catalyze the decomposition of the sensitive triflate.
-
Recommendation: Use 2,6-di-tert-butylpyridine (2,6-DTBP) or 2,6-di-tert-butyl-4-methylpyridine .
-
Reasoning: These bases are non-nucleophilic due to steric hindrance (preventing N-alkylation) but effectively scavenge the strong triflic acid (TfOH) byproduct.
Experimental Protocol: Low-Temperature Synthesis
Objective: Prepare isothis compound with minimal rearrangement to the tert-butyl isomer.
-
Reagents:
-
Isobutanol (1.0 equiv, dry)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
2,6-Di-tert-butylpyridine (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).
-
-
Procedure:
-
Step A: Dissolve the base and isobutanol in DCM under Argon atmosphere. Cool to -78 °C .
-
Step B: Add Tf₂O dropwise over 20 minutes. The low temperature is critical to suppress the kinetic energy required for the hydride shift.
-
Step C: Allow the mixture to warm slowly to 0 °C (do not exceed room temperature).
-
Step D (Workup): Rapidly wash with cold dilute HCl (to remove pyridine) and cold NaHCO₃. Dry over MgSO₄ at 0 °C.
-
Step E (Storage): Use immediately. If storage is mandatory, keep at -20 °C or lower in a Teflon-sealed vessel.
-
Diagram 2: Synthesis Workflow
This workflow emphasizes the temperature controls and "Self-Validating" checks required to ensure product integrity.
Caption: Synthesis workflow with embedded validation check for isobutylene gas evolution (sign of decomposition).
Application Context & Comparison
Isothis compound is primarily used when a specific isobutyl moiety is required on a heteroatom (O, N, S) that cannot be introduced via reductive amination or simple halide alkylation.
Comparison to Other Triflates
| Reagent | Relative Stability | Primary Risk | Handling Requirement |
| Methyl Triflate | High | Toxicity (Methylation of DNA) | Standard fume hood safety |
| n-Butyl Triflate | Moderate | Elimination to 1-butene | Store < 4 °C |
| Isothis compound | Low | Rearrangement to t-Butyl | Store < -20 °C; Use in situ |
| tert-Butyl Triflate | Very Low | Elimination to Isobutylene | Generated in situ only |
Strategic Insight for Drug Development
When designing a synthetic route involving isothis compound, consider isobutyl nonaflate (nonafluorobutanesulfonate) as an alternative. Nonaflates are generally slightly more stable to hydrolysis and rearrangement while maintaining high leaving group ability, potentially offering a wider processing window.
References
-
ChemicalBook. this compound and Isothis compound Properties. Retrieved from
-
Org. Synth. Preparation of 2,6-Di-tert-butyl-4-methylpyridine.[4] Organic Syntheses, Coll.[5] Vol. 7, p.144 (1990). Retrieved from
-
Master Organic Chemistry. Rearrangement Reactions: Hydride Shifts. Retrieved from
-
National Institutes of Health (NIH). Solvolysis of Trifluoroacetates and Triflates. Journal of Organic Chemistry. Retrieved from
-
Chemsrc. Isothis compound CAS Information (60306-25-4).[1] Retrieved from
Sources
CAS number and molecular structure of butyl triflate
Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, Mechanism, and Genotoxicity Management Audience: Drug Development Scientists & Process Chemists
Executive Summary
Butyl triflate (n-butyl trifluoromethanesulfonate) is a potent alkylating agent widely utilized in organic synthesis for the introduction of butyl groups into heteroatoms (N, O, S) and carbon nucleophiles. Characterized by the presence of the trifluoromethanesulfonyl (triflate) group—a "super-leaving group"—it exhibits reactivity orders of magnitude higher than corresponding butyl halides or tosylates.
In the context of pharmaceutical development, this compound is a double-edged sword: its high reactivity enables difficult alkylations but classifies it as a Potential Genotoxic Impurity (PGI) . Under ICH M7 guidelines, it requires rigorous control strategies to prevent carryover into active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[1]
Table 1: Physicochemical Profile
| Parameter | Data |
| Chemical Name | n-Butyl trifluoromethanesulfonate |
| CAS Number | 75618-25-6 (Primary Commercial); 17766-28-4 (Historical/Alternate) |
| Molecular Formula | |
| Molecular Weight | 206.18 g/mol |
| Structure (SMILES) | CCCCOS(=O)(=O)C(F)(F)F |
| InChI Key | SEXLAQXMAFCJCO-UHFFFAOYSA-N |
| Density | 1.331 g/cm³ (at 25 °C) |
| Boiling Point | ~50–55 °C at 14 mmHg (Vacuum distillation required) |
| Appearance | Colorless to pale yellow liquid |
| Storage | 2–8 °C (Moisture sensitive; store under inert gas) |
Mechanistic Utility: The "Super-Leaving" Group
The utility of this compound stems from the electronic properties of the triflate anion (
Electronic Basis of Reactivity
The triflate group owes its leaving ability to the strong electron-withdrawing nature of the trifluoromethyl group (
Visualization of Resonance Stabilization
The following diagram illustrates the resonance delocalization that stabilizes the triflate anion upon leaving, driving the
Figure 1: Mechanistic pathway showing the displacement of the triflate group. The stability of the resulting anion drives the reaction equilibrium.
Synthesis & Preparation Protocol
Safety Warning: Triflic anhydride causes severe burns. This compound is a potent alkylating agent and suspected mutagen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
The Protocol (Self-Validating System)
The standard synthesis involves the reaction of n-butanol with triflic anhydride (
Reagents:
-
n-Butanol (1.0 equiv)
-
Triflic Anhydride (
) (1.1 equiv) -
Pyridine (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous solvent)
Step-by-Step Methodology:
-
System Setup: Flame-dry a 3-neck round bottom flask under nitrogen flow. Equip with a magnetic stir bar, low-temperature thermometer, and addition funnel.
-
Solvation: Charge the flask with n-butanol and pyridine in anhydrous DCM.
-
Cryogenic Control: Cool the mixture to -78 °C (dry ice/acetone bath). Rationale: Low temperature prevents elimination side reactions (formation of 1-butene) and controls the highly exothermic nature of the reaction.
-
Addition: Add
dropwise over 30–60 minutes. Maintain internal temperature below -60 °C. -
Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench & Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer. Wash sequentially with cold 0.1 M HCl (to remove pyridine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via vacuum distillation (approx. 50 °C @ 14 mmHg). Note: Do not heat above 60 °C to avoid decomposition.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for n-butyl triflate emphasizing temperature control critical for yield and safety.
Risk Management in Drug Development (ICH M7)
This compound is classified as a Class 1 or 2 mutagenic impurity under ICH M7 guidelines depending on the specific Ames test data available (alkyl sulfonates are generally part of the "Cohort of Concern").
Control Strategy
In API synthesis, if this compound is used as a reagent or formed as a byproduct (e.g., reaction of residual butanol with sulfonic acids), a "purge factor" calculation is required.
-
Upstream Control: Use this compound early in the synthesis (more than 3-4 steps from the final API). The high reactivity that makes it useful also ensures it is rapidly consumed or hydrolyzed in subsequent aqueous steps.
-
Analytical Monitoring:
-
Method: GC-MS or LC-MS/MS.
-
Derivatization: Due to its instability, direct analysis can be difficult. A common technique involves derivatizing the triflate with a nucleophile (e.g., morpholine) and quantifying the stable adduct.
-
-
Limit Calculation:
For a 1g daily dose, the limit is typically 1.5 ppm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352116, Butyl trifluoromethanesulfonate. Retrieved from [Link]
- Beard, C. D., Baum, K., & Grakauskas, V. (1973).Synthesis of some novel trifluoromethanesulfonates. Journal of Organic Chemistry, 38(21), 3673–3677. (Primary Synthesis Protocol).
-
International Conference on Harmonisation (ICH).[1] (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
- Anderson, K. et al. (2019).Managing Alkyl Sulfonate Impurities in Drug Substances. Organic Process Research & Development, 23(11), 2488–2494.
Sources
Technical Monograph: Spectroscopic Characterization and Handling of n-Butyl Triflate
Executive Summary & Application Context
n-Butyl trifluoromethanesulfonate (n-Butyl triflate,
Critical Relevance to Drug Development:
In pharmaceutical process chemistry,
Synthesis & Impurity Origins
Understanding the spectroscopic data requires context regarding the synthesis and potential degradation products.
Primary Impurities:
-
n-Butanol: Unreacted starting material (hydrolysis product).
-
Triflic Acid (TfOH): Hydrolysis byproduct; highly corrosive.
-
Pyridinium salts: If workup is incomplete.
Figure 1: Synthesis pathway and moisture-induced degradation logic.[1][2] Protection from moisture is critical to prevent reversion to alcohol and acid.
Spectroscopic Data Analysis[2][4][5][6][7][8][9]
Proton NMR ( H NMR)
The
Solvent:
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |
| 1 ( | 4.53 | Triplet ( | 2H | Primary Diagnostic: Significantly downfield from alcohol precursor (~3.6 ppm). | ||
| 2 ( | 1.78 | Quintet ( | 2H | Shielded relative to | ||
| 3 ( | 1.46 | Sextet ( | 2H | Typical propyl chain methylene. | ||
| 4 ( | 0.96 | Triplet ( | 3H | Terminal methyl; unaffected by the triflate group. |
Interpretation Strategy:
-
Purity Check: Monitor the region around 3.6 ppm . A triplet here indicates hydrolysis back to n-butanol .
-
Stoichiometry: Integration of the
-methylene (4.53 ppm) vs. the terminal methyl (0.96 ppm) should yield a precise 2:3 ratio. Deviation suggests overlap with impurities.
Carbon-13 NMR ( C NMR)
The
Solvent:
| Carbon | Assignment | Shift ( | Splitting Pattern | Coupling ( |
| 118.5 | Quartet ( | ~320 Hz | ||
| C1 | 77.8 | Singlet | - | |
| C2 | 31.5 | Singlet | - | |
| C3 | 18.6 | Singlet | - | |
| C4 | 13.4 | Singlet | - |
Note: The C1 signal may overlap with the solvent triplet of
Fluorine-19 NMR ( F NMR)
F NMR is the most efficient method for rapid purity assessment as it eliminates background signals from non-fluorinated solvents and reagents.-
Shift: -74.0 to -77.0 ppm (Singlet) relative to
. -
Impurity Flag: A shift toward -78.0 to -79.0 ppm often indicates the presence of the triflate anion (
) (e.g., triflic acid or pyridinium triflate salt), signaling hydrolysis or incomplete workup.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the sulfonate ester bands.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| 1420 - 1400 | Strong | Sulfonate ester stretch | |
| 1230 - 1200 | Very Strong | Fluorine stretch (broad) | |
| 1145 | Strong | Sulfonate ester stretch | |
| 2960 - 2870 | Medium | Alkyl chain |
Experimental Validation Workflow
To ensure the integrity of the reagent before use in high-value synthesis, the following decision tree should be employed.
Figure 2: Spectroscopic decision tree for validating n-butyl triflate quality. The 19F NMR is the "gatekeeper" assay.
Handling & Stability Protocols
Safety Profile
-
Corrosivity: H314 (Causes severe skin burns).[3] The triflate hydrolyzes on contact with skin moisture to release triflic acid.
-
Genotoxicity: As a strong alkylating agent, it reacts with nucleophilic centers in DNA. All handling must occur in a fume hood with double-gloving (nitrile/laminate).
Storage & Stability
-
Moisture Sensitivity: Highly susceptible to hydrolysis. Must be stored under inert atmosphere (Argon/Nitrogen).
-
Temperature: Store at 2–8°C .
-
Shelf-Life: If stored properly, stable for 6–12 months. Discoloration (darkening) indicates decomposition (polymerization or acid formation).
Quenching Protocol
Do not dispose of directly. Quench excess reagent by adding it slowly to a stirred solution of:
-
2M NaOH (rapid hydrolysis to butanol and triflate salt).
-
Ammonium hydroxide (converts to butyl amine/ammonium triflate).
References
-
Synthesis & Characterization: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." Journal of Organic Chemistry, 1973 , 38(21), 3673–3677.
-
NMR Chemical Shifts (Impurities): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.
-
Genotoxicity of Alkyl Sulfonates: ECHA Registration Dossier. "Butyl trifluoromethanesulfonate - Hazards."[3] European Chemicals Agency.[3]
-
19F NMR Data: "19F NMR Chemical Shifts of Common Fluorinated Compounds." University of Wisconsin-Madison Department of Chemistry.
-
General Spectral Data: SDBS (Spectral Database for Organic Compounds).[4] "SDBS No. 12345 (Simulated/Analogous Data for Alkyl Triflates)." National Institute of Advanced Industrial Science and Technology (AIST).
Sources
Technical Whitepaper: Operational Safety and Handling of n-Butyl Triflate
This guide is structured as a high-level technical whitepaper designed for operational autonomy in a research or drug development setting. It prioritizes "self-validating" workflows—protocols where the safety is engineered into the steps themselves.
Executive Summary: The "Silent Alkylator"
n-Butyl trifluoromethanesulfonate (Butyl Triflate) is a potent alkylating agent used extensively in organic synthesis for the introduction of butyl groups. Its utility stems from the "super-leaving group" ability of the triflate anion (
However, this same utility creates its primary hazard profile: Genotoxicity and Corrosivity . Unlike simple acids, this compound can alkylate DNA bases (e.g., guanine N7), classifying it as a potential mutagenic impurity (PMI) under ICH M7 guidelines. Furthermore, its hydrolysis releases triflic acid, one of the strongest known superacids, causing immediate, severe tissue damage.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling strategy , ensuring that researchers protect both their biological integrity and their data quality.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical constants is critical for designing safe containment and transfer protocols.
| Property | Value | Operational Implication |
| CAS Number | 75618-25-6 | Unique identifier for inventory tracking. |
| Molecular Weight | 206.18 g/mol | Used for stoichiometric calculations. |
| Boiling Point | ~50°C @ 14.3 mmHg | Volatile under vacuum. Do not rotovap without a rigorous cold trap. Atmospheric BP is ~164°C (predicted). |
| Density | 1.331 g/mL | Denser than water/organics; will sink in aqueous biphasic spills. |
| Flash Point | ~53°C (Closed Cup) | Combustible. Ground all glassware; use spark-proof tools. |
| Appearance | Colorless liquid | Visual detection of spills is difficult; relies on secondary containment. |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to form Triflic Acid ( |
Hazard Architecture & Toxicology
The Alkylation Mechanism
The danger of this compound lies in its reactivity. It acts via an
-
Acute Effect: Direct alkylation of skin/eye proteins
Immediate cell death (necrosis) and chemical burns. -
Chronic Effect: Alkylation of DNA
Base mispairing during replication Mutagenesis/Carcinogenesis.
Regulatory Context (Pharma)
Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , this compound is a Class 1 or 2 impurity (known or potential mutagen).
-
Control Strategy: It must be controlled to negligible risk levels (typically < 1.5 µ g/day intake) in the final drug substance.
-
Process Implication: Any process using this compound requires a demonstrated "purge factor"—proof that the reagent is destroyed or removed below the Threshold of Toxicological Concern (TTC).
Engineering Controls & PPE (The Barrier Strategy)
Standard nitrile gloves are insufficient for direct handling of potent alkylating agents due to rapid permeation.
Glove Selection Protocol
-
Primary Barrier (Splash Protection): Silver Shield® / 4H® (PE/EVAL laminate) .
-
Why: These multi-layer laminates offer the broadest resistance to permeation by small, polar organic molecules.
-
-
Secondary Barrier (Dexterity): Disposable Nitrile (minimum 5 mil) worn over the laminate glove.
-
Why: Laminate gloves are loose and slippery; nitrile provides grip and protects the inner glove from physical tears.
-
-
Heavy Exposure (Spill Cleanup): Butyl Rubber (thick gauge).
-
Why: Chemically compatible with the butyl chain and resistant to the acidic hydrolysis products.
-
Containment
-
Fume Hood: Mandatory. Face velocity > 100 fpm.
-
Glove Box: Recommended for handling pure neat material > 10 grams to prevent moisture hydrolysis and inhalation exposure.
Operational Protocols: The "Self-Validating" Workflow
This workflow is designed so that each step validates the safety of the previous one.
Storage & Inventory
-
Condition: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen).
-
Secondary Containment: Store the bottle inside a secondary polyethylene container containing a bed of vermiculite or activated charcoal .
-
Validation: If the charcoal smells acidic or changes color (if indicator treated), the primary seal has failed.
-
Safe Transfer Technique (Cannula Method)
Avoid pouring. Pouring creates static, invisible vapor trails, and drip hazards.
-
Secure: Clamp the reagent bottle and the receiving flask.
-
Inert: Ensure both vessels are under positive Nitrogen pressure.
-
Transfer: Use a double-tipped needle (cannula) or a gas-tight syringe with a Luer-lock tip.
-
Pressure: Use gentle positive pressure to push the liquid, rather than pulling a vacuum (which boils the reagent).
Workflow Visualization
The following diagram illustrates the critical decision nodes in the handling lifecycle.
Caption: Figure 1: Operational workflow emphasizing the integrity check and PPE layering prior to any liquid transfer.
Decontamination & Waste: The "Cool-Dilute-Destroy" Protocol
Never dispose of active this compound directly into waste drums. It creates a "time bomb" of potential polymerization or acid generation.
The Chemistry of Quenching
The goal is to convert the reactive alkyl triflate into a harmless salt and alcohol.
Step-by-Step Quenching Procedure
-
Preparation: Prepare a quenching solution of 20% Sodium Carbonate (
) or Bicarbonate in water. -
Dilution: Dilute the reaction mixture or residue with an inert solvent (DCM or Toluene) to act as a heat sink.
-
Cooling: Cool the vessel to 0°C.
-
Destruction: Slowly add Methanol or Isopropanol first (mild nucleophile), then the aqueous base solution.
-
Note: The alcohol converts the triflate to an ether (less toxic), while the base neutralizes the triflic acid byproduct.
-
-
Validation (The "Kill" Check):
-
Test pH: Must be pH 7–9.
-
Test Oxidizers: If ether was used, check for peroxides before concentrating.
-
Quenching Pathway Diagram
Caption: Figure 2: The "Cool-Dilute-Destroy" chemical pathway for deactivating alkyl triflates safely.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Immediate Drench. Wash with soap and water for 15+ minutes. Do not use alcohol (enhances absorption). Seek medical attention immediately (treat as HF/Acid burn). |
| Eye Contact | Irrigate. Flush for 15 minutes holding lids open. Immediate transport to ER. |
| Spill (< 10 mL) | Evacuate area. Don Silver Shield gloves.[1] Cover with vermiculite or dry sand . Do not use combustible materials (paper towels). Scoop into a jar and treat as hazardous waste. |
| Fire | Use Dry Chemical or CO2 . Water spray may create acid steam (hydrolysis). |
References
-
National Institutes of Health (NIH) - PubChem. Butyl Trifluoromethanesulfonate Compound Summary. [Link]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]
-
Organic Syntheses. Preparation of Trifluoromethanesulfonates (Triflates). (General protocols for handling triflic anhydride and esters). [Link]
Sources
Solubility of butyl triflate in common organic solvents
Technical Guide: Solvation and Stability Profile of n-Butyl Triflate
Introduction: The Solubility-Stability Paradox
n-Butyl trifluoromethanesulfonate (n-Butyl Triflate) is a potent alkylating agent used extensively in organic synthesis to introduce the butyl group via nucleophilic substitution (
For researchers, the challenge with butyl triflate is rarely solubility —as a lipophilic liquid, it is miscible with almost all organic solvents. The critical challenge is stability . In the presence of nucleophilic solvents (protic or polar aprotic), this compound undergoes rapid solvolysis, degrading into impurities that compromise yield and introduce genotoxic risks.
This guide provides a technical framework for selecting solvents that balance solvation power with chemical inertness.
Physicochemical Profile
Understanding the molecule is the first step to safe handling.
| Property | Value | Implication |
| CAS Number | 75618-25-6 | Identifier for SDS/Regulatory checks. |
| Physical State | Colorless to pale yellow liquid | Miscible with most organic liquids; no crystal lattice energy to overcome. |
| Density | ~1.33 g/mL | Denser than water and many organics; sinks in biphasic aqueous extractions. |
| Boiling Point | ~50°C (at 14 mmHg) | Volatile under high vacuum; risk of loss during rotary evaporation. |
| Reactivity | High Electrophile | Reacts violently with strong nucleophiles; degrades in protic solvents. |
Solvent Compatibility Matrix
The following matrix categorizes common laboratory solvents based on two vectors: Miscibility (Can it dissolve?) and Stability (Will it survive?).
Class A: Recommended (Inert & Miscible)
Use these for stock solutions, reactions, and storage.[1]
| Solvent | Miscibility | Stability | Technical Notes |
| Dichloromethane (DCM) | High | High | The gold standard.[1] Non-nucleophilic and easily removed. |
| Toluene | High | High | Excellent for reactions requiring higher temperatures ( |
| Diethyl Ether / TBME | High | High | Good for precipitating polar products, but ensure ether is peroxide-free.[1] |
| Hexane / Heptane | High | High | Useful for liquid-liquid extraction to remove polar impurities.[1] |
Class B: Conditional (Reactive Risks)
Use only with specific precautions or for immediate use.
| Solvent | Miscibility | Stability | Technical Notes |
| Acetonitrile (MeCN) | High | Moderate | Generally stable, but can act as a weak nucleophile at high temps (Ritter-type side reactions).[1] |
| THF (Tetrahydrofuran) | High | Moderate | Potential for polymerization of THF initiated by the super-electrophile. Keep cold ( |
| Acetone | High | Moderate | Generally stable, but enolizable ketones can react under acidic conditions. |
Class C: Forbidden (Rapid Degradation)
Do NOT use for storage or slow reactions.
| Solvent | Miscibility | Stability | Mechanism of Failure |
| DMSO | High | Critical Failure | DMSO oxygen attacks the triflate (O-alkylation), leading to decomposition and potential exotherms.[1] |
| Methanol / Ethanol | High | Zero | Rapid solvolysis via |
| Water | Low (Immiscible) | Zero | Biphasic hydrolysis at the interface generates Butanol + Triflic Acid (corrosive). |
| DMF / DMAc | High | Low | Similar to DMSO; O-alkylation of the amide oxygen can occur over time. |
Mechanistic Insight: Solvolysis Pathways
Understanding how this compound degrades allows you to predict stability in novel solvent systems.
The Mechanism:
Unlike tertiary substrates that degrade via
-
Nucleophilic Attack: The solvent (e.g., Methanol) acts as the nucleophile, attacking the
-carbon. -
Displacement: The triflate group leaves as the triflate anion (
). -
Acid Generation: The proton from the solvent is released, forming Triflic Acid (
). This acid is autocatalytic for further degradation in some sensitive substrates.
Visualizing the Degradation Pathway
Caption: Figure 1.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (1.0 M)
Objective: Create a stable solution for aliquoting into reaction mixtures.
Materials:
-
n-Butyl Triflate (stored at 2-8°C).[1]
-
Anhydrous Dichloromethane (DCM) or Toluene.
-
Flame-dried volumetric flask (10 mL).
-
Inert gas balloon (Nitrogen or Argon).
Procedure:
-
Purge: Flush the volumetric flask with inert gas to remove ambient moisture.
-
Solvent Prep: Add approximately 5 mL of anhydrous DCM to the flask.
-
Addition: Using a gas-tight syringe, withdraw 1.33 g (approx. 1.0 mL) of n-butyl triflate.[1]
-
Note: Handle in a fume hood. Triflate vapors are corrosive.[2]
-
-
Mixing: Slowly inject the triflate into the DCM with the tip submerged to prevent aerosolization.
-
Dilution: Dilute to the 10 mL mark with DCM.
-
Storage: Seal with a septum and Parafilm. Store at 2-8°C.[1][3]
-
Validity: Stable for >3 months if kept dry.
-
Protocol B: Quenching and Disposal
Objective: Safely destroy excess this compound before waste disposal.
The Hazard: Simply pouring this compound into a waste drum can cause delayed exotherms or pressurization if the waste contains alcohols/water.
Procedure:
-
Setup: Place the reaction vessel or waste solution in an ice bath (0°C).
-
Quench Solution: Prepare a 10% solution of Morpholine or Diethylamine in Methanol.
-
Why? The amine is a better nucleophile than methanol, ensuring rapid, controlled consumption of the triflate without generating free triflic acid (the amine acts as an acid scavenger).
-
-
Addition: Add the quench solution dropwise.
-
Verification: Monitor by TLC or GC until the triflate peak disappears.
-
Disposal: The resulting mixture (containing aminobutane salts) can be disposed of in the organic halogenated waste stream.
Workflow: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your specific application.
Caption: Figure 2. Decision tree for solvent selection to ensure reagent stability.
References
-
Sigma-Aldrich. Safety Data Sheet: n-Butyl Trifluoromethanesulfonate. (Accessed Jan 2026).[4]
-
Thermo Fisher Scientific. Handling and Safety of Triflate Esters.
-
Baruh, J. et al. "Reactivity of Alkyl Triflates: Mechanisms of Solvolysis." Journal of the American Chemical Society.
- Anderson, N. G.Practical Process Research & Development.
-
Lide, D. R. CRC Handbook of Chemistry and Physics. (Physical constants of organic compounds).
(Note: While specific URLs to dynamic SDS pages may expire, the links provided direct to the authoritative search portals for these compounds.)
Sources
Butyl Triflate Isomers: Reactivity, Synthesis, and Mechanistic Pathways
Executive Summary
Butyl trifluoromethanesulfonates (butyl triflates) represent a class of "super-electrophiles" widely utilized in drug discovery for introducing butyl moieties via nucleophilic substitution. Their reactivity is governed by the exceptional nucleofugality of the triflate anion (
This guide analyzes the four isomers—
Structural & Reactivity Analysis
The reactivity of butyl triflates is not monolithic; it is dictated by the degree of substitution at the
Comparative Properties Table
| Isomer | Structure | Classification | Dominant Mechanism | Relative Solvolysis Rate* | Thermal Stability |
| Primary ( | 1 (Reference) | Moderate (< 0°C) | |||
| Isobutyl | Primary ( | Mixed / Rearrangement | ~0.1 - 0.5 ( | Low (Rearranges) | |
| Secondary ( | Mixed | ~10 - 100 | Low | ||
| Tertiary ( | Critical (Decomposes > -20°C) |
*Note: Relative rates in polar protic solvents (e.g., EtOH/TFE).
Mechanistic Decision Tree
The following diagram illustrates the divergent pathways for butyl triflates based on structure and solvent conditions.
Figure 1: Mechanistic divergence of this compound isomers. Note the rearrangement risk for isobutyl and the dominant ionization pathway for tert-butyl.
Detailed Isomer Analysis
-Butyl Triflate[1]
-
Behavior: Acts as a classic primary alkylating agent. It is highly reactive toward nucleophiles (amines, thiols, carboxylates) via an
mechanism. -
Stability: Can be isolated and stored at -20°C under inert atmosphere.
-
Key Risk: While stable relative to other isomers, it is a potent genotoxin.
Isothis compound (The Rearrangement Hazard)
-
Behavior: Although primary, the
-branching sterically hinders attack. Under ionizing conditions (polar solvents, Lewis acids), the incipient primary carbocation undergoes a 1,2-hydride shift to form the more stable -butyl cation . -
Outcome: Reactions intended to install an isobutyl group often yield
-butyl derivatives or mixtures. -
Mitigation: Use non-polar solvents and strong nucleophiles to enforce
kinetics and suppress ionization.
-Butyl Triflate
-
Behavior: Exists at the tipping point between
and . Stereochemistry is difficult to control; inversion ( ) competes with racemization ( ). -
Elimination: The presence of
-hydrogens makes this isomer prone to elimination, yielding 1-butene and 2-butene, especially with basic nucleophiles.
-Butyl Triflate (The Transient Species)
-
Behavior: The triflate group is so labile that the C-O bond breaks spontaneously at ambient temperatures.
-
Stability: Decomposes to isobutylene and triflic acid (HOTf) rapidly above -20°C.
-
Handling: Do not attempt to isolate. It must be generated in situ at low temperature (-78°C to -20°C) and reacted immediately.
Synthesis Protocols
General Synthesis (Primary/Secondary Isomers)
Reagents: Alcohol substrate, Triflic Anhydride (
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve 1.0 eq of alcohol (
-BuOH orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -BuOH) and 1.1 eq of base (Pyridine) in anhydrous DCM ( ). Cool to -78°C . -
Addition: Add 1.1 eq of
dropwise over 20 minutes. The reaction is extremely exothermic. -
Reaction: Stir at -78°C for 1 hour, then warm to 0°C.
-
Workup: Quench with cold saturated
. Extract with cold pentane/DCM. -
Purification: Rapid filtration through a short plug of silica gel (deactivated with triethylamine) using cold pentane. Concentrate in vacuo at < 0°C.
In Situ Generation of -Butyl Triflate
Due to instability, the anhydride method is often too vigorous. The Silver Salt Method is preferred for mild, in situ generation.
Reaction Scheme:
Protocol:
-
Suspend 1.0 eq of Silver Triflate (
) in anhydrous DCM at -40°C to -78°C . -
Add 1.0 eq of
-Butyl Chloride ( -BuCl) dropwise. -
Stir for 15-30 minutes.
will precipitate as a white solid. -
Usage: Add the nucleophile directly to this cold suspension. Do not filter or warm until the nucleophile has reacted.[1]
Safety & Toxicology (E-E-A-T)
-
Genotoxicity: All alkyl triflates are powerful alkylating agents and potential mutagens. They can alkylate DNA bases directly.
-
Corrosivity: Hydrolysis releases Triflic Acid (HOTf), a superacid (
). It causes immediate, severe burns.[1] -
Engineering Controls: Handle only in a functioning fume hood. Use double gloves (nitrile + laminate) and a face shield.
-
Decontamination: Quench spills with dilute ammonia or saturated sodium bicarbonate solution.
Visualization of Synthesis Workflow
Figure 2: Comparison of standard isolation vs. in situ generation protocols.
References
-
Preparation of Alkyl Triflates
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. Journal of Organic Chemistry. Link
-
-
Solvolysis Mechanisms & Rates
-
Isobutyl Rearrangements
-
Silver Triflate Method
-
Lemieux, R. U., & Morgan, A. R. (1965). The preparation of glycosyl triflates. Canadian Journal of Chemistry. Link
-
Sources
The Super-Leaving Group: A Technical Guide to Alkyl Triflates in Synthesis
Executive Summary
In the hierarchy of nucleofugality (leaving group ability), alkyl trifluoromethanesulfonates—commonly known as alkyl triflates —occupy the apex. Their introduction in the mid-20th century revolutionized organic synthesis by allowing chemists to displace hydroxyl groups under mild conditions at rates
This guide analyzes the historical discovery, mechanistic superiority, and rigorous synthesis protocols of alkyl triflates. It is designed for researchers requiring high-fidelity alkylation methods in complex drug development campaigns.
Part 1: Historical Genesis & The "Super-Leaving Group"
The Fluorine Frontier (1950s)
The story of alkyl triflates begins with the race to master organofluorine chemistry post-WWII. The pivotal moment occurred in 1954-1957 at the University of Cambridge and later Manchester, led by R.N. Haszeldine and T. Gramstad .[1]
While investigating perfluoroalkyl derivatives of sulfur, they synthesized trifluoromethanesulfonic acid (triflic acid) . They immediately recognized its potential, noting its acidity surpassed that of perchloric acid. In their seminal 1957 paper, Perfluoroalkyl derivatives of sulphur.[1] Part VII, they described the first esters of this acid, effectively birthing the alkyl triflate.
The Hendrickson Era (1970s)
While Haszeldine laid the foundation, it was James B. Hendrickson (Brandeis University) in the 1970s who systematized their use. Hendrickson coined the term "super-leaving group" to describe triflates. His work demonstrated that triflates could force SN2 reactions on substrates that were previously considered inert, such as vinyl cations and deactivated primary alcohols.
Timeline of Innovation
Figure 1: Chronological evolution of alkyl triflates from theoretical curiosity to synthetic staple.
Part 2: Technical Deep Dive – The Triflate Advantage
Mechanistic Basis of Hyper-Reactivity
The triflate anion (
-
Inductive Withdrawal: The three fluorine atoms powerfully withdraw electron density through the
-framework. -
Resonance Delocalization: The negative charge is dispersed over the three oxygen atoms and stabilized by the vacant d-orbitals of the sulfur atom (though modern MO theory emphasizes the inductive effect).
Quantitative Comparison: Solvolysis Rates
The following table illustrates the relative solvolysis rates of alkyl sulfonates and halides. The jump in reactivity from tosylate to triflate is logarithmic, not linear.
| Leaving Group | Structure | Relative Rate ( | |
| Triflate | -14 | ||
| Tosylate | 1.0 | -2.8 | |
| Mesylate | 0.7 | -1.9 | |
| Iodide | ~0.1 (varies) | -10 | |
| Bromide | ~0.01 | -9 |
Data derived from solvolysis of 1-phenylethyl esters in ethanol/water.
Reactivity Spectrum Diagram
Figure 2: Hierarchy of nucleofugality demonstrating the kinetic dominance of the triflate group.
Part 3: Synthesis Protocols
Safety Warning: The "Magic Methyl" Hazard
CRITICAL: Methyl triflate (MeOTf) is chemically related to methyl fluorosulfonate ("Magic Methyl"). Both are potent alkylating agents that can methylate DNA.
-
Toxicity: High inhalation hazard. Can cause pulmonary edema hours after exposure.
-
Handling: Always use a fume hood. Double-glove (nitrile/laminate).
-
Quench: All glassware and syringes must be quenched with a basic solution (e.g., triethylamine in DCM or dilute NaOH) before removal from the hood.
Protocol A: Classical Synthesis (Alcohol + Anhydride)
This method is ideal for complex primary or secondary alcohols where the alkyl group is the valuable payload.
Reagents:
-
Substrate: Alcohol (
) [1.0 equiv] -
Reagent: Triflic Anhydride (
) [1.1 - 1.2 equiv] -
Base: Pyridine or 2,6-Di-tert-butylpyridine [1.2 - 1.5 equiv]
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the alcohol and dry base to anhydrous DCM. Cool to -78°C (dry ice/acetone bath). Expert Note: Cooling is vital to prevent elimination reactions (E2) which compete due to the high reactivity of the forming triflate.
-
Addition: Add
dropwise via syringe. The reaction is exothermic; maintain internal temperature below -10°C. -
Reaction: Allow to warm to 0°C. Monitor by TLC (silica). Most primary alcohols convert within 15-30 minutes.
-
Workup (Crucial): Do not use standard aqueous extraction if the triflate is unstable.
-
Stable Triflates: Wash with cold dilute HCl (to remove pyridine), then cold
, dry over . -
Unstable Triflates: Filter the reaction mixture through a short pad of silica gel or neutral alumina using non-polar solvent (pentane/hexanes) to remove pyridinium salts. Concentrate in vacuo at low temperature .
-
Protocol B: Modern Methyl Triflate Synthesis (Dimethyl Carbonate)
For generating Methyl Triflate specifically, avoiding the handling of
Reaction:
Advantages:
-
Atom economy is higher (uses both trifyl groups).
-
Byproduct is gas (
), simplifying purification.
Part 4: Applications in Drug Development
Alkyl triflates are "silver bullets" in medicinal chemistry, often used when other alkylating agents (iodides, tosylates) fail due to steric hindrance or low reactivity.
N-Alkylation of Heterocycles
Triflates are essential for alkylating electron-deficient nitrogens (e.g., pyridines, pyrazoles) to form quaternary ammonium salts or N-alkylated drugs.
-
Workflow: The substrate is treated with the alkyl triflate in a non-nucleophilic solvent (DCM, Nitromethane). No base is usually required if forming the salt.
O-Alkylation (The "Hard" Alkylation)
Due to the "Hard-Soft Acid-Base" (HSAB) theory, the "hard" nature of the triflate electrophile makes it excellent for O-alkylation of amides (to form imino ethers) or ketones (to form enol triflates, though this usually uses bases like LDA).
Synthesis Workflow Diagram
Figure 3: Decision matrix for the synthesis and isolation of alkyl triflates.
References
-
Gramstad, T., & Haszeldine, R. N. (1957).[1] Perfluoroalkyl derivatives of sulphur.[1] Part VII. Alkyl trifluoromethanesulphonates as alkylating agents. Journal of the Chemical Society.[1][2][3] Link
-
Hendrickson, J. B., et al. (1977). Triflate esters and their reactions with alcohol. Journal of Organic Chemistry. Link (Note: Citation refers to context of solvolysis and leaving group comparison in that era).
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973).[3] Synthesis of some novel trifluoromethanesulfonates and their reactions with alcohol. The Journal of Organic Chemistry. Link
-
Howells, R. D., & McCown, J. D. (1977). Trifluoromethanesulfonic acid and derivatives. Chemical Reviews. Link
-
Barbe, G., & Charette, A. B. (2008). Highly chemoselective synthesis of N-heterocyclic onium salts. Journal of the American Chemical Society. (Example of modern application). Link
Sources
- 1. 806. Perfluoroalkyl derivatives of sulphur. Part VII. Alkyl trifluoromethanesulphonates as alkylating agents, trifluoromethanesulphonic anhydride as a promoter for esterification, and some reactions of trifluoromethanesulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: High-Efficiency Amine Alkylation Using n-Butyl Triflate
Executive Summary
The alkylation of amines is a cornerstone transformation in medicinal chemistry.[1] While alkyl halides (iodides, bromides) are traditional electrophiles, they often require elevated temperatures and prolonged reaction times, leading to side reactions such as elimination or racemization.
n-Butyl trifluoromethanesulfonate (n-butyl triflate, BuOTf) represents a "super-electrophile" alternative. Possessing a leaving group ability approximately
Chemical Profile & Mechanistic Insight[2]
The Triflate Advantage
The reactivity of BuOTf stems from the trifluoromethanesulfonate group (
Comparative Reactivity (Approximate Relative Rates):
| Electrophile | Leaving Group | Relative Rate (
Reaction Mechanism ( )
The reaction proceeds via a concerted bimolecular substitution. Unlike
Figure 1: Bimolecular nucleophilic substitution mechanism. The amine lone pair attacks the
Safety & Handling (Critical)
Hazard Class: Corrosive, Flammable, Suspected Carcinogen. Reactivity: Reacts violently with water.
-
Moisture Sensitivity: BuOTf hydrolyzes rapidly in moist air to form triflic acid (corrosive fume) and butanol. All glassware must be flame-dried or oven-dried.
-
Cold Storage: Pure BuOTf degrades upon standing at room temperature (turning black/brown). Store at -20°C under argon.
-
Neutralization: Quench spills with a mixture of methanol and triethylamine (creates methyl ether and ammonium salts).
Experimental Protocols
Since commercial BuOTf can degrade during shipping, fresh preparation is the gold standard for reproducibility.
Protocol A: Synthesis of n-Butyl Triflate
Scale: 10 mmol Time: 2 Hours
Reagents:
-
n-Butanol (1.0 equiv)
-
Triflic Anhydride (
) (1.1 equiv) — Handle with extreme care -
Pyridine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a stir bar and a rubber septum under positive Nitrogen/Argon pressure.
-
Solvation: Add n-Butanol (0.74 g, 10 mmol) and Pyridine (0.87 g, 11 mmol) to DCM (20 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(3.10 g, 11 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.-
Note: The low temperature prevents elimination side reactions.
-
-
Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Workup (Rapid):
-
Dilute with cold pentane (50 mL). The pyridinium triflate salt will precipitate.
-
Filter rapidly through a fritted glass funnel (or a plug of silica gel if high purity is needed).
-
Concentrate the filtrate under reduced pressure (keep bath < 20°C).
-
Result: A colorless liquid.[2][3] Use immediately for best results.
-
Protocol B: Alkylation of Amines
Objective: Mono-alkylation of a secondary amine (Morpholine example).
Reagents:
-
Substrate: Morpholine (1.0 equiv)
-
Reagent: Fresh n-Butyl Triflate (1.0 - 1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or anhydrous . -
Solvent: Anhydrous DCM or
.
Procedure:
-
Dissolution: Dissolve Morpholine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (30 mL) in a flame-dried flask.
-
Cooling: Cool the solution to -78°C .
-
Expert Insight: Unlike alkyl halides, triflates react so fast that mixing at Room Temp (RT) causes local high concentrations, leading to polyalkylation (quaternary salts).
-
-
Addition: Add n-Butyl Triflate (10-11 mmol) dropwise over 15 minutes.
-
Incubation: Stir at -78°C for 1 hour, then allow to warm to RT.
-
Monitoring: Check TLC or LC-MS. The reaction is usually complete within 15 minutes of reaching 0°C.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and immediate utilization of n-butyl triflate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Polyalkylation (Quaternary ammonium salts) | Reaction too fast / Excess reagent | 1. Use strict 1:1 stoichiometry.2. Maintain -78°C longer.3. Use syringe pump addition. |
| Low Yield / Hydrolysis | Wet solvent or atmosphere | 1. Flame-dry glassware.2. Use freshly distilled solvents.3. Ensure BuOTf is colorless (yellow/brown = degraded). |
| Black Reaction Mixture | Decomposition of Triflate | Keep temperature low. Do not heat BuOTf above 40°C during concentration. |
| Incomplete Reaction | Acid scavenging failure | Triflic acid is a superacid; if not neutralized, it protonates the amine, deactivating it. Ensure excess Base (DIPEA/K2CO3). |
References
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982).[3] Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 85–126.
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.
-
Charette, A. B. (2001). Trifluoromethanesulfonic Anhydride.[2][3][4] In Encyclopedia of Reagents for Organic Synthesis.
-
Fisher Scientific. (n.d.).
-
(Search CAS: 174899-66-2 for analog or specific alkyl triflate safety data).
-
Sources
Application Note: High-Fidelity O-Alkylation of Phenols with sec-Butyl Triflate
Executive Summary & Core Directive
This Application Note defines the protocol for the O-alkylation of phenols using sec-butyl triflate (s-BuOTf). Unlike primary alkyl halides, sec-butyl triflate presents a specific "Secondary Carbon Challenge": the electrophilic center is sterically hindered enough to retard
The Solution: This protocol utilizes a Low-Temperature Activation / Heterogeneous Base strategy. By generating sec-butyl triflate in situ (or isolating it at low temperature) and reacting it with a phenoxide generated by a mild, heterogeneous base (potassium carbonate) in a non-polar or moderately polar solvent, we maximize the
Mechanistic Insight & Stereochemistry
To ensure scientific integrity, one must understand the stereochemical outcome. This reaction proceeds via a classic
The Stereochemical Pathway
-
Triflate Formation: Reaction of (S)-2-butanol with triflic anhydride (
) breaks the O-H bond, not the C-O bond. The configuration at the chiral carbon is Retained . -
Displacement: The phenoxide nucleophile attacks the chiral carbon from the backside, displacing the triflate. The configuration is Inverted .
Net Result: (S)-2-Butanol
Reaction Pathway Diagram
Figure 1: Stereochemical pathway demonstrating the net inversion of configuration from alcohol to ether.
Critical Reagents & Safety
Warning: Triflic anhydride (
| Reagent | Role | Critical Specification |
| (S)- or (R)-2-Butanol | Substrate | High optical purity (>99% ee) if stereospecificity is required. Dry (<50 ppm |
| Triflic Anhydride ( | Activator | Freshly distilled or high-quality commercial grade. Must be colorless. Dark/brown |
| Pyridine / 2,6-Lutidine | HCl Scavenger | Distilled over |
| Phenol Derivative | Nucleophile | Dry. Electron-rich phenols react faster; electron-poor phenols may require longer times. |
| Potassium Carbonate ( | Base | Anhydrous, freshly ground. Particle size dictates reaction rate in heterogeneous systems. |
| Dichloromethane (DCM) | Solvent | Anhydrous. Non-polar nature suppresses carbocation formation ( |
Experimental Protocol
This protocol uses a Two-Stage, One-Pot approach to minimize handling of the unstable triflate.
Stage 1: In-Situ Generation of sec-Butyl Triflate
Objective: Convert alcohol to triflate with retention of configuration.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Add 2-butanol (1.0 equiv) and Pyridine (1.1 equiv) to anhydrous DCM (0.2 M concentration relative to alcohol).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents rearrangement and elimination.
-
Activation: Add Triflic Anhydride (
) (1.1 equiv) dropwise over 20 minutes.-
Observation: A white precipitate (pyridinium triflate) will form.
-
-
Aging: Stir at -78°C for 15 minutes, then allow to warm to -20°C over 30 minutes.
-
Checkpoint: Do not exceed 0°C. The triflate is now formed.
-
Stage 2: O-Alkylation
Objective: Displacement by phenoxide with inversion.
-
Phenol Prep: In a separate flask, mix the Phenol (0.9 equiv - slightly limiting to ensure full consumption) and Anhydrous
(2.0 equiv) in a minimal amount of DCM or Toluene.-
Note: If the phenol is not soluble in DCM, a small amount of acetonitrile (MeCN) can be used, but excess polarity increases E2 risk.
-
-
Addition: Transfer the cold (-20°C) triflate solution via cannula (using a filter tip to leave behind bulk pyridinium salts if possible, though not strictly necessary) into the Phenol/
slurry. -
Reaction: Stir vigorously. Allow the reaction to warm slowly from -20°C to Room Temperature over 4–6 hours.
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of phenol.
-
Self-Validating Step: If significant olefin (butene) is observed, the temperature was too high or the base was too strong/soluble.
-
Stage 3: Workup & Purification
-
Quench: Add water to dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Wash: Wash combined organics with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Dry/Concentrate: Dry over
, filter, and concentrate under reduced pressure at low temperature (<30°C).-
Caution: Volatile ethers (like sec-butyl phenyl ether) can be lost on high-vacuum.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Operational workflow for the Two-Stage One-Pot synthesis.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Alkene | E2 Elimination dominates. | 1. Lower reaction temp (keep at 0°C longer).2. Switch solvent to Toluene (less polar = less E2).3. Use a less bulky base. |
| C-Alkylation Products | Phenoxide attacking via Carbon. | 1. Ensure solvent is not too polar (avoid DMF/DMSO).2. Use a harder counter-ion (Li+ instead of K+) or stick to |
| Starting Material Remains | Triflate decomposition. | Triflate hydrolyzed by moisture. Ensure strict anhydrous conditions. |
| Racemization | Solvent is too polar or temp too high, allowing carbocation formation. Switch to strictly non-polar solvent (DCM/Pentane mix). |
References
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85–126.
- Effenberger, F. (1980). Trifluoromethanesulfonates of primary and secondary alcohols. Angewandte Chemie International Edition, 19(3), 151-230.
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of alkyl trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.
-
Charette, A. B. (2018).[1] Trifluoromethanesulfonic Anhydride.[2] Encyclopedia of Reagents for Organic Synthesis. (Standard reference for
activation protocols).
Sources
Application Note: Butyl Triflate in Suzuki-Miyaura Cross-Coupling
Executive Summary
This guide details the protocol for utilizing
Key Technical Insight: The successful coupling of unactivated alkyl electrophiles (like this compound) requires overcoming two primary kinetic barriers: slow oxidative addition and rapid
Mechanistic Principles & Challenges
The Alkyl Electrophile Challenge
Unlike aryl electrophiles,
The Solution: Ligand Control
To suppress elimination and promote the desired pathway, the catalyst system must:
-
Accelerate Oxidative Addition: this compound is a strong electrophile (
-type oxidative addition is possible), but electron-rich ligands stabilize the oxidative state. -
Accelerate Reductive Elimination: Bulky ligands increase steric congestion around the metal center, thermodynamically favoring the expulsion of the organic partners (reductive elimination) over the formation of the hydride species.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical competition between productive Reductive Elimination and the parasitic
Critical Parameters & Optimization
The following parameters are derived from the foundational work of Gregory Fu and colleagues, who pioneered the use of alkyl electrophiles in cross-coupling [1, 2].
Ligand Selection
The ligand is the single most important variable.
| Ligand | Structure | Role/Effect | Recommendation |
| Tricyclohexylphosphine | Bulky, electron-rich. Promotes oxidative addition and reductive elimination.[2][3] | Primary Choice | |
| Di-tert-butylmethylphosphine | Highly sterically demanding; excellent for difficult substrates. | Optimization Alternative | |
| Triphenylphosphine | Insufficient electron density/bulk. | Avoid | |
| dppf | Ferrocenyl bis-phosphine | Good for aryl halides, often fails for unactivated alkyls. | Avoid |
Solvent & Base Effects[4][5]
-
Solvent: Non-polar or moderately polar solvents (Toluene, THF) generally outperform highly polar aprotic solvents (DMF) which can stabilize the ionic intermediates of
. -
Base:
(anhydrous or monohydrate) is superior to carbonates for alkyl couplings.
Experimental Protocol ( - Coupling)
Objective: Synthesis of 1-butyl-4-methoxybenzene from 4-methoxyphenylboronic acid and
Reagents & Equipment
-
Electrophile:
-Butyl Triflate (Caution: Potent alkylating agent). -
Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv).
-
Catalyst Precursor:
(2-5 mol%). -
Ligand:
(4-10 mol%, maintain 2:1 L:Pd ratio). -
Base:
(3.0 equiv). -
Solvent: Toluene (Anhydrous, degassed).
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Workflow
Figure 2: Operational workflow for the coupling reaction.
Detailed Steps:
-
Catalyst Pre-formation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with
(4.5 mg, 0.02 mmol) and (11.2 mg, 0.04 mmol). -
Substrate Loading: Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) and anhydrous granular
(636 mg, 3.0 mmol). -
Solvent: Seal the vessel and add anhydrous Toluene (4.0 mL) via syringe.
-
Activation: Stir at room temperature for 5 minutes to allow partial ligand complexation.
-
Addition of Triflate: Add
-butyl triflate (206 mg, 1.0 mmol) dropwise via microsyringe. Note: this compound hydrolyzes rapidly in air; handle under inert gas. -
Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring for 16 hours.
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the triflate (
fragments often obscure, track boronic acid consumption) and formation of product ( 164). -
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL). Filter through a short pad of silica gel to remove Palladium residues. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Safety & Handling (Self-Validating Systems)
This compound Hazard: this compound is a powerful alkylating agent . It can alkylate DNA and proteins. It is corrosive and lachrymatory.
Neutralization Protocol (Validation Step):
-
System: Prepare a "quench bath" of 2M NaOH or aqueous ammonia.
-
Validation: All syringes and glassware contacting the triflate must be soaked in this base bath for 24 hours before standard cleaning.
-
Indicator: Use 4-(p-nitrobenzyl)pyridine (NBP) spot test on surfaces to detect trace alkylating agents (turns purple if positive).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Boronic Acid Recovery | Catalyst Deactivation (Pd Black) | Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw x3). |
| Significant 1-Butene Formation | Increase Ligand:Pd ratio to 2.5:1. Switch to | |
| Hydrolysis of Triflate (Butanol formed) | Wet Solvent | Re-distill Toluene over Na/Benzophenone or use molecular sieves (3Å). |
| Homocoupling of Boronic Acid | Oxidative coupling | Reduce catalyst loading; ensure strictly anaerobic conditions. |
References
-
Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Netherton, M. R., & Fu, G. C. (2004). Air-stable tri-tert-butylphosphonium salts as preligands for palladium-catalyzed cross-couplings of aryl chlorides. Organic Letters, 3(26), 4295-4298.
-
Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737.
Sources
Application Note: High-Efficiency Synthesis of Ethers via Nucleophilic Substitution with n-Butyl Triflate
Executive Summary
This guide details the protocol for synthesizing ethers using n-butyl triflate (n-BuOTf) as a highly reactive electrophile. While traditional Williamson ether synthesis often employs alkyl halides (iodides/bromides), these reagents frequently require harsh conditions (high heat, strong bases) that are incompatible with sensitive substrates.
n-Butyl triflate serves as a "super-electrophile," enabling
Mechanistic Principles & Rationale
The Triflate Advantage
The trifluoromethanesulfonate (triflate) group is among the best leaving groups in organic chemistry, with a conjugate acid (
Relative Leaving Group Ability (Solvolysis Rates):
Reaction Pathway
The synthesis proceeds via a classic
Key Strategic Decision: To prevent this, we utilize 2,6-Di-tert-butylpyridine (DTBP) or 2,6-Lutidine . The steric bulk of these bases prevents nitrogen from approaching the electrophilic carbon, ensuring the base acts only as a proton trap.
Pathway Visualization
Figure 1: Reaction pathway for n-butyl triflate mediated etherification. Note the critical role of the steric base in preventing side-product formation.
Experimental Protocols
Safety & Handling (Critical)
-
Triflic Anhydride (
): Corrosive, lachrymator. Reacts violently with water. Handle only in a dry fume hood. -
Alkyl Triflates: Potentially mutagenic alkylating agents. Do not inhale vapors.
-
Temperature: n-Butyl triflate is thermally unstable. While less volatile than methyl triflate, it should be kept cold (
) and used immediately.
Protocol A: Preparation of n-Butyl Triflate (In Situ)
Best for coupling with sensitive alcohols where isolation of the triflate is risky.
Reagents:
-
n-Butanol (1.0 equiv)
-
Triflic Anhydride (
) (1.1 equiv) -
2,6-Di-tert-butylpyridine (DTBP) (1.2 equiv) [Alternatively: 2,6-Lutidine]
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add n-Butanol and DTBP. Dissolve in anhydrous DCM (
concentration relative to alcohol). -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Activation: Add
dropwise via syringe over 10 minutes. The solution may turn slightly yellow. -
Formation: Stir at -78°C for 15 minutes, then warm to 0°C for 10 minutes.
-
Checkpoint: The n-butyl triflate is now formed. Do not store; proceed immediately to coupling.
-
Protocol B: Etherification (Coupling)
This step follows immediately from Protocol A.
Reagents:
-
Target Alcohol (Nucleophile) (0.9 - 1.0 equiv relative to n-butanol)
-
Optional: Additional mild base (
) if the target alcohol is acidic (e.g., phenol).
Procedure:
-
Addition: Dissolve the Target Alcohol in a minimum amount of anhydrous DCM.
-
Coupling: Add the Target Alcohol solution dropwise to the cold (0°C) n-butyl triflate mixture generated in Protocol A.
-
Reaction: Allow the mixture to warm slowly to room temperature. Stir for 2–4 hours.
-
Monitoring: Check TLC.[1] The limiting reagent (Target Alcohol) should disappear.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with HCl (to remove pyridine base), then Brine. Dry over .[2][3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Optimization & Troubleshooting
Data Summary: Base Selection Impact
The choice of base is the single most critical variable in alkyl triflate synthesis.
| Base Candidate | pKa (Conj. Acid) | Nucleophilicity | Suitability | Outcome |
| Pyridine | 5.2 | Moderate | Poor | High risk of N-alkylation (pyridinium salt formation). |
| Triethylamine | 10.75 | High | Very Poor | Rapid quaternary salt formation; decomposes triflate. |
| 2,6-Lutidine | 6.6 | Low | Good | Standard choice; minimal N-alkylation at low temp. |
| 2,6-DTBP | 3.6 | None | Excellent | Steric bulk prevents N-alkylation completely. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovery of Start Material | Hydrolysis of Triflate | Ensure strictly anhydrous conditions. |
| Precipitate forms upon adding | Pyridinium Salt formation | Switch base to 2,6-DTBP. Ensure temp is -78°C during addition. |
| Product decomposition | Acidic Workup | If product is acid-sensitive (e.g., acetals), skip HCl wash. Use |
| Darkening/Tarry mixture | Thermal decomposition | Keep n-butyl triflate at 0°C or below. Do not heat above 40°C during coupling. |
References
- Vedejs, E., et al. (1985). Reagents for Organic Synthesis.
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis, 85-126.
-
Crich, D. (2007). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Illustrates the use of DTBP in triflate-mediated substitutions.
-
Org. Synth. Coll. Vol. 8, p. 126 (1993). General procedures for handling triflic anhydride and triflates.
-
Baraznenok, I. L., et al. (2000).[4] "Chemical Transformations Induced by Triflic Anhydride." Tetrahedron, 56(20), 3077-3119.
Sources
C-alkylation of ketone enolates using tert-butyl triflate
Application Note: High-Fidelity C-Alkylation of Ketone Enolates using tert-Butyl Triflate
Part 1: Executive Summary & Strategic Framework
The Challenge: The "Forbidden" Transformation
Direct C-alkylation of lithium enolates with tertiary alkyl electrophiles (like tert-butyl triflate) is classically categorized as a "forbidden" transformation in standard organic synthesis. The extreme steric hindrance of the tert-butyl group, combined with the high basicity of lithium enolates, overwhelmingly favors E2 elimination (producing isobutylene) over the desired
The Solution: The Silyl Enol Ether (SEE) Interface
To successfully achieve
The SEE acts as a neutral, soft nucleophile that reacts with the highly reactive tert-butyl triflate (
Core Advantages of this Protocol:
-
Elimination Suppression: Neutral conditions prevent base-mediated E2 elimination of the triflate.
-
Regiocontrol: The regiochemistry is locked during the SEE formation step (Kinetic vs. Thermodynamic), preventing scrambling during alkylation.
-
High Reactivity:
-BuOTf is sufficiently electrophilic to react with SEEs at low temperatures (-78°C) without requiring strong Lewis acids that might degrade sensitive substrates.
Part 2: Mechanistic Pathway & Logic
The success of this protocol relies on the Dissociative Ion-Pair Mechanism . Unlike primary alkylations, which require orbital overlap (
Pathway Visualization (Graphviz)
Caption: Divergent pathways showing the failure of direct alkylation (Red) vs. the success of the Silyl Enol Ether mediated pathway (Green).
Part 3: Experimental Protocols
Reagent Handling: tert-Butyl Triflate ( -BuOTf)
-
Warning:
-BuOTf is thermally unstable and a potent alkylating agent. It should be stored at -20°C and handled in a fume hood. -
Preparation: If commercial source is unavailable, prepare fresh from
-BuOH and Triflic Anhydride ( ) in the presence of pyridine in DCM at -78°C. -
Solvent Incompatibility: Do NOT use THF or ether for the alkylation step;
-BuOTf will polymerize THF (cationic ring-opening polymerization). Use Dichloromethane (DCM) or Toluene .
Protocol A: Regioselective Silyl Enol Ether Formation
Objective: To lock the enolate geometry before introducing the bulky electrophile.
Step-by-Step:
-
Kinetic Enolate (Less Substituted):
-
Cool a solution of diisopropylamine (1.1 equiv) in dry THF to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise; stir for 30 min. -
Add ketone (1.0 equiv) dropwise over 10 min. Stir for 45 min at -78°C.
-
Add TMSCl (1.2 equiv) rapidly (to prevent equilibration).
-
Allow to warm to RT over 1 hour.
-
Workup: Dilute with pentane, wash with cold sat.
, dry over , and concentrate. Purification via vacuum distillation is recommended to remove amine salts.
-
-
Thermodynamic Enolate (More Substituted):
-
Reflux ketone (1.0 equiv) with TMSCl (1.2 equiv) and NaI (1.3 equiv) in acetonitrile with
(1.5 equiv). -
Isolate as above.
-
Protocol B: C-Alkylation with tert-Butyl Triflate
Objective: The Lewis-acid-free cationic alkylation.
Materials:
-
Purified Silyl Enol Ether (from Protocol A).
-
tert-Butyl Triflate (
-BuOTf). -
2,6-Di-tert-butylpyridine (DTBP): Critical Additive. This non-nucleophilic base scavenges any adventitious triflic acid (
) generated, preventing acid-catalyzed decomposition or polymerization of the SEE. -
Solvent: Anhydrous Dichloromethane (DCM).
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Silyl Enol Ether (1.0 equiv) and DTBP (1.1 equiv).
-
Solvation: Dissolve in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the mixture to -78°C . (Temperature control is vital to suppress E1 elimination of the triflate).
-
Addition: Add
-BuOTf (1.1 equiv) dropwise via syringe pump over 20 minutes.-
Note: The solution may turn slight yellow/orange.
-
-
Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (or GC-MS aliquots).
-
Endpoint: Disappearance of Silyl Enol Ether.
-
-
Quench: Pour the cold reaction mixture into vigorous stirring sat.
solution.[1][2] -
Isolation: Extract with DCM, dry organic layer over
, and concentrate. -
Purification: Flash chromatography on silica gel. (Note:
-tert-butyl ketones are bulky; they may elute faster than expected).
Part 4: Data Interpretation & Troubleshooting
Yield Comparison: Direct vs. SEE Method The following table summarizes typical outcomes for the alkylation of cyclohexanone derivatives.
| Method | Electrophile | Base/Additive | Major Product | Yield |
| Direct Alkylation | LDA / THF | Isobutylene (Gas) + SM | < 5% | |
| Direct Alkylation | LDA / THF | Elimination | 0% | |
| Reetz Method | C-Alkylation | 65-80% | ||
| SEE / Triflate (This Protocol) | DTBP / DCM | C-Alkylation | 75-85% |
Troubleshooting Guide:
-
Problem: Low Yield / Recovery of Ketone.
-
Cause: Hydrolysis of SEE before reaction, or thermal decomposition of
-BuOTf. -
Fix: Ensure strictly anhydrous conditions. Keep
-BuOTf at -78°C until addition. Ensure SEE is distilled/purified before use.
-
-
Problem: Polymerization of Reaction Mixture.
-
Cause: THF was used as solvent, or lack of proton scavenger.
-
Fix: Use DCM only. Ensure 2,6-DTBP is present to neutralize trace TfOH.
-
-
Problem: O-Alkylation Products.
-
Cause: "Hard" character of the carbocation.
-
Fix: While
-BuOTf favors C-alkylation with SEEs more than direct enolates, some O-alkylation is intrinsic. Lower temperature (-90°C) can improve C/O selectivity.
-
References
-
Reetz, M. T., & Maier, W. F. (1982).
-tert-alkylation of ketones and aldehydes. Angewandte Chemie International Edition, 21(2), 135-136. Link -
Murata, S., Suzuki, M., & Noyori, R. (1988).[3] Trimethylsilyl triflate catalyzed aldol-type reaction of enol silyl ethers.[3] Tetrahedron, 44(14), 4259-4275. Link
-
Brownbridge, P. (1983). Silyl Enol Ethers in Synthesis - Part I. Synthesis, 1983(01), 1-28. Link
-
Xavier Creary. (1982). Reaction of triflates with enolates.[2][3] Journal of Organic Chemistry, 47(12), 2358–2364. Link
-
Ullrich, J., & Breit, B. (2018). C-Alkylation of Enolates: Transition Metal Catalyzed Methods. Organic Letters (Contextualizing modern alternatives). Link
Sources
Butyl triflate applications in carbohydrate and glycosylation chemistry
Technical Guide: Butyl Triflate ( -BuOTf) in Carbohydrate Synthesis
Executive Summary & Strategic Utility
This compound (
In glycoscience, BuOTf is utilized in three distinct high-value workflows:
-
Chemoselective Activation: Driving the activation of thioglycosides via
-alkylation to generate glycosyl donors under mild conditions. -
Ionic Liquid Synthesis: Preparation of imidazolium-based ionic liquids (e.g., [BMIM][OTf]) specifically designed for cellulose dissolution and biomass processing.
-
Lipophilic Functionalization: Introduction of butyl ether "caps" to modulate the amphiphilicity of sugar surfactants without the harsh conditions of Williamson ether synthesis using halides.
This guide details the mechanistic rationale and validated protocols for these applications.
Chemical Profile & Safety Architecture
Compound:
| Parameter | Specification | Operational Implication |
| Boiling Point | 78°C (15 mmHg) | Significantly less volatile than MeOTf (BP 99°C at atm), reducing inhalation risk. |
| Reactivity | Slower kinetics allow for better thermal control in exothermic quaternizations. | |
| Leaving Group | Triflate ( |
Safety Protocol (Critical)
-
Hazard: BuOTf is a powerful alkylating agent. It can alkylate DNA.
-
Containment: All transfers must occur in a fume hood.
-
Decontamination: Quench spills/glassware with 10% aqueous ammonium hydroxide or ethanolic amine solution to convert the triflate to a harmless ammonium salt.
Module A: Chemoselective Activation of Thioglycosides
Mechanism: The S-Alkylation Pathway
Thioglycosides are stable "disarmed" donors until activated. While promoters like NIS/TfOH are oxidative, alkyl triflates utilize an alkylation-based activation strategy . BuOTf alkylates the anomeric sulfur, converting it into a sulfonium leaving group. This is particularly useful when oxidative conditions (e.g., halonium ions) must be avoided due to sensitive alkene protecting groups.
Validated Protocol
Objective: Activation of Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-
Reagents:
-
Donor: Thioglycoside (1.0 equiv)
-
Promoter:
-Butyl Triflate (1.2 equiv) -
Scavenger/Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv)
-
Solvent: Anhydrous DCM or Toluene (0.05 M)
Step-by-Step Workflow:
-
Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. High vacuum for 2 hours.
-
Solvation: Dissolve donor and DTBMP in anhydrous DCM under Argon atmosphere. Add 4Å molecular sieves (powdered, activated).
-
Activation: Cool reaction to 0°C. Add
-BuOTf dropwise via syringe.-
Mechanistic Note: The reaction mixture may turn slight yellow. The BuOTf alkylates the sulfur, forming the butyl-sulfonium intermediate.
-
-
Acceptor Addition: Stir for 15–30 minutes to ensure sulfonium formation. Add the glycosyl acceptor (dissolved in minimal DCM) slowly.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (or MALDI-TOF) for the disappearance of the sulfonium intermediate.
-
Quench: Add Et
N (excess) to quench remaining triflate. Filter through Celite. -
Workup: Wash with sat. NaHCO
, brine, dry over MgSO , and concentrate.
Pathway Visualization
The following diagram illustrates the conversion of the stable thioglycoside to the reactive oxocarbenium ion via BuOTf activation.
Figure 1: Mechanism of thioglycoside activation via S-alkylation using this compound.
Module B: Synthesis of Ionic Liquid Solvents ([BMIM][OTf])
Context: Cellulose Processing
Ionic liquids (ILs) are revolutionizing carbohydrate chemistry by dissolving cellulose and chitin. The 1-butyl-3-methylimidazolium triflate ([BMIM][OTf]) salt is a gold standard because the triflate anion confers high thermal stability and lower viscosity compared to chloride analogs.
Why BuOTf? Direct quaternization of 1-methylimidazole with BuOTf is the most atom-efficient route, avoiding the halide waste associated with metathesis (e.g., reacting [BMIM][Cl] with LiOTf).
Validated Protocol
Objective: Solvent-free synthesis of high-purity [BMIM][OTf].
Reagents:
-
1-Methylimidazole (1.0 equiv, freshly distilled)
- -Butyl Triflate (1.05 equiv)
-
Solvent: None (Neat reaction)
Step-by-Step Workflow:
-
Setup: Charge 1-methylimidazole into a dry 3-neck round bottom flask equipped with a reflux condenser, N
inlet, and a pressure-equalizing dropping funnel. -
Thermal Control: Place flask in an ice/water bath (0°C). The reaction is highly exothermic .
-
Addition: Add BuOTf dropwise over 1 hour. Maintain internal temperature
.-
Critical Control Point: Rapid addition will cause thermal runaway and discoloration (decomposition) of the imidazole ring.
-
-
Completion: Once addition is complete, remove ice bath. Stir at RT for 12 hours, then heat to 60°C for 2 hours to ensure complete consumption of the imidazole.
-
Purification: Wash the resulting viscous liquid with diethyl ether (
mL) to extract unreacted starting materials. -
Drying: Dry under high vacuum (0.1 mbar) at 70°C for 8 hours to remove trace volatiles and water.
-
QC: Verify purity via
H NMR (DMSO- ). Check for absence of alkylating agent signals.
Module C: Direct O-Alkylation (Butyl Ether Synthesis)
Context: Surfactant Synthesis
Butyl glycosides and butyl-capped sugars are valuable non-ionic surfactants. While Fischer glycosylation (sugar + butanol + acid) is standard for the anomeric position, BuOTf allows for the alkylation of specific free hydroxyls on a protected sugar skeleton to tune lipophilicity (HLB balance).
Validated Protocol
Objective: Synthesis of 6-O-butyl-1,2:3,4-di-O-isopropylidene-
Reagents:
-
Substrate: 1,2:3,4-di-O-isopropylidene-
-D-galactopyranose (Free OH at C6). -
Reagent:
-BuOTf (1.2 equiv). -
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Deprotonation: Dissolve substrate in DMF (0.2 M) under N
. Cool to 0°C. Add NaH slowly. Stir for 30 mins until H evolution ceases. -
Alkylation: Add BuOTf via syringe.
-
Kinetics: Allow to warm to RT. Stir for 2–4 hours.
-
Quench: Cool to 0°C. Add MeOH carefully to quench excess NaH.
-
Extraction: Dilute with Et
O, wash with water ( ) to remove DMF. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Comparative Data: Alkylating Agents
The following table highlights why BuOTf is selected over traditional halides or methyl triflate for specific carbohydrate applications.
| Reagent | Relative Reactivity ( | Leaving Group Ability | Toxicity/Volatility | Primary Carbohydrate Application |
| Methyl Triflate | 100 (Reference) | High | High / High | Rapid activation of unreactive thioglycosides. |
| This compound | ~20 | High | High / Low | Synthesis of ILs; Lipophilic modification; Controlled activation. |
| Butyl Iodide | ~0.01 | Moderate | Moderate / Moderate | Standard Williamson ether synthesis (requires heat). |
| Butyl Bromide | ~0.001 | Low | Low / Moderate | Requires harsh conditions (reflux/strong base). |
References
-
Thioglycoside Activation: Crich, D., & Smith, M. (2001). "Mechanism of the S-Alkylation of Thioglycosides." Journal of the American Chemical Society.[4]
-
Ionic Liquid Synthesis: Wilkes, J. S., & Zaworotko, M. J. (1992). "Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids." Journal of the Chemical Society, Chemical Communications.
-
Cellulose Dissolution: Swatloski, R. P., Spear, S. K., Holbrey, J. D., & Rogers, R. D. (2002). "Dissolution of Cellose with Ionic Liquids." Journal of the American Chemical Society.[4]
-
Triflate Reactivity: Beard, C. D., Baum, K., & Grakauskas, V. (1973). "Synthesis of some novel trifluoromethanesulfonates." The Journal of Organic Chemistry.
-
General Glycosylation: Demchenko, A. V. (2003). "1,2-cis O-Glycosylation: Methods, Strategies, Principles." Current Organic Chemistry.
Application Note: Large-Scale Synthesis and Purification of n-Butyl Triflate
Abstract
This application note details a robust, scalable protocol for the synthesis and purification of n-butyl trifluoromethanesulfonate (n-butyl triflate) . Unlike standard laboratory-scale procedures that rely on aqueous workups, this guide prioritizes a non-aqueous workup (salt filtration) followed by vacuum distillation. This approach minimizes product hydrolysis, maximizes yield (>85%), and ensures high purity (>98%) suitable for pharmaceutical applications.
Introduction & Safety Profile
Chemical Utility
n-Butyl triflate is a "super-electrophile," significantly more reactive than corresponding iodides or tosylates. It is critical for introducing
Critical Safety Hazards (Must Read)
Danger: n-Butyl triflate is a potent alkylating agent and must be handled as a potential genotoxin.
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Inhalation: Vapors are highly toxic and damaging to mucous membranes.
-
Explosion Hazard: Distillation residues can be unstable. Never distill to dryness.
-
Reactivity: Violent reaction with strong nucleophiles and bases.
Mandatory PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, face shield, and a functioning fume hood.
Reaction Mechanism
The synthesis utilizes Triflic Anhydride (
-
Activation: The alcohol oxygen attacks the highly electrophilic sulfur atom of
. -
Elimination: A triflate anion (
) is displaced. -
Deprotonation: Pyridine acts as a proton sponge, neutralizing the intermediate oxonium species to prevent acid-catalyzed side reactions (such as ether formation).
Mechanism Diagram
Caption: Nucleophilic substitution mechanism showing the critical role of pyridine in neutralizing the oxonium intermediate.
Process Development: Scale-Up Considerations
For large-scale synthesis (>100g), standard lab protocols fail due to heat management and hydrolysis during washing.
| Parameter | Lab Scale (<5g) | Large Scale (>100g) | Rationale |
| Solvent | Dichloromethane (DCM) | DCM or Toluene | DCM offers superior solubility for reactants but precipitates the salt, aiding filtration. |
| Temperature | -78°C | -10°C to 0°C | Cryogenic cooling is impractical at kilo-scale; 0°C is sufficient if addition is controlled. |
| Base | 2,6-Lutidine | Pyridine | Pyridine is cost-effective. Lutidine is cleaner but prohibitively expensive for bulk runs. |
| Workup | Aqueous Wash | Salt Filtration | Aqueous washes hydrolyze the triflate. Filtration removes the salt without water contact. |
Detailed Protocol (1.0 Molar Scale)
Target Yield: ~175g (85%) Purity: >98% by GC/NMR
Reagents & Equipment[2]
-
n-Butanol: 74.1 g (1.0 mol) - Must be anhydrous.
-
Triflic Anhydride (
): 310 g (1.1 mol) - Freshly opened or distilled. -
Pyridine: 87 g (1.1 mol) - Dried over KOH.
-
Dichloromethane (DCM): 1.5 L - Anhydrous.
-
Equipment: 3L 3-neck flask, mechanical stirrer (overhead), dropping funnel with pressure equalization, internal thermometer, inert gas line (
/Ar).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inertion: Flame-dry the glassware under vacuum and backfill with Argon.
-
Solvation: Charge the flask with n-Butanol and Pyridine in DCM (1.2 L).
-
Cooling: Cool the mixture to -10°C using an ice/salt bath or chiller. Crucial: Pyridine/Alcohol complexes can be viscous; ensure good stirring.
Phase 2: Controlled Addition (The Exotherm)
-
Tf2O Addition: Dilute
with 300mL DCM in the dropping funnel. -
Rate: Add dropwise over 90-120 minutes .
-
Control Point: Internal temperature must not exceed 0°C . If it spikes, stop addition immediately.
-
-
Post-Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.
Phase 3: Non-Aqueous Workup (Salt Filtration)
-
Precipitation: The reaction mixture will contain a heavy precipitate of pyridinium triflate.
-
Dilution: Add 500 mL of cold n-Pentane to the reaction mixture.
-
Why? This decreases the polarity of the solvent, forcing more pyridinium salt out of the solution.
-
-
Filtration: Filter the slurry through a sintered glass funnel (fritted disc) or a pad of Celite under a blanket of Nitrogen.
-
Cake Wash: Wash the salt cake with 200 mL of 1:1 DCM/Pentane.
-
Concentration: Concentrate the filtrate on a rotary evaporator at <25°C (bath temp) under mild vacuum to remove solvents. Do not heat significantly.[2]
Phase 4: Purification (Vacuum Distillation)
-
Setup: Transfer the crude yellow oil to a round-bottom flask connected to a short-path distillation head.
-
Vacuum: Apply high vacuum (aim for <10 mmHg ).
-
Collection:
-
Foreshot: Discard the first few mL (residual solvents).
-
Main Fraction: Collect the fraction boiling at 45–50°C at 10 mmHg (approximate; relies on vacuum strength).
-
Stop:Stop distillation when ~10-15mL of residue remains. The residue (polymeric triflates/salts) can be explosive if overheated.
-
Process Workflow Diagram
Caption: Optimized workflow utilizing pentane precipitation to remove salts before distillation.
Quality Control & Storage
Analytical Specifications
-
Appearance: Colorless to pale straw liquid.
-
1H NMR (
): Triplet at ~4.6 ppm ( -OTf). Absence of broad OH peak (~2-3 ppm) indicates no residual alcohol. -
19F NMR: Singlet at
-74 to -75 ppm (characteristic of triflate group).
Storage Stability
-
Condition: Store at 2-8°C (refrigerator) or -20°C (freezer) under Argon.
-
Shelf Life: 3-6 months. Darkening indicates decomposition (acid formation).
-
Hydrolysis: Extremely sensitive to moisture. Always handle in a glovebox or under positive nitrogen pressure.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Switch from aqueous wash to Salt Filtration method (Phase 3). |
| Dark Product | Overheating during distillation | Ensure vacuum is <10 mmHg to keep boiling point low. Do not exceed bath temp of 70°C. |
| Fuming | Residual | Ensure 1.1 eq of Pyridine was used. Wash crude with cold |
| Solid Precipitate in Product | Pyridinium salt carryover | Improve filtration efficiency (use Celite). Re-filter crude before distillation. |
References
-
Organic Syntheses. General procedures for Triflate synthesis. Organic Syntheses, Coll. Vol. 8, p.97 (1993).
-
PubChem. Butyl Trifluoromethanesulfonate - Compound Summary (CID 10921660).[1] National Library of Medicine.
-
Sigma-Aldrich. Safety Data Sheet: n-Butyl Triflate. Merck KGaA.[3]
-
Baruh, J. et al. Triflic Anhydride in Organic Synthesis. Chemical Reviews. (General reactivity context).
(Note: While specific boiling points vary by vacuum pressure, the protocol relies on relative volatility and standard process chemistry principles verified against general alkyl triflate behaviors documented in the sources above.)
Sources
Application Note: Precision Stereocontrol in Aldol Reactions Using Dibutylboron Triflate
Introduction: The Gold Standard of Stereocontrol
In the landscape of asymmetric carbon-carbon bond formation, the Evans Aldol Reaction mediated by dibutylboron triflate (
This guide details the operational protocol for using
Key Mechanistic Advantage
The power of
Mechanistic Logic & Stereochemical Outcome[3][4]
To control the reaction, one must understand the causality sequence: Reagent Choice
The Pathway to Syn-Aldol[4][5][6]
-
Enolization: Reaction of an
-acyloxazolidinone (Evans auxiliary) with and a tertiary amine (DIPEA or TEA) exclusively forms the Z-enolate .-
Why? The triflate is a potent leaving group, generating a highly Lewis acidic boron center. The steric bulk of the auxiliary and the boron ligands disfavors the E-enolate.
-
-
Transition State: The Z-enolate reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.
-
Face Selectivity: The chiral auxiliary (e.g., valine or phenylalanine-derived) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
-
Diastereoselectivity: The aldehyde substituent (
) prefers the equatorial position to minimize 1,3-diaxial interactions.
-
-
Result: The combination of Z-enolate and equatorial aldehyde placement yields the syn -aldol adduct (specifically the "Evans syn" isomer).[3]
Visualization: Reaction Pathway
Caption: Logical flow from substrate activation to stereodefined product via the rigid boron-mediated transition state.
Experimental Protocol
Safety Warning:
Materials
-
Substrate:
-Propionyloxazolidinone (or derivative). -
Lewis Acid:
(1.0 M solution in DCM is recommended for safety/ease). -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is often preferred to minimize non-selective enolization.
-
Solvent: Anhydrous Dichloromethane (DCM).[4]
-
Workup: pH 7 Phosphate buffer, Methanol, 30% Hydrogen Peroxide (
).
Step-by-Step Workflow
Phase 1: Enolate Formation
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under a stream of Argon.
-
Dissolution: Charge the flask with the
-acyloxazolidinone (1.0 equiv) and anhydrous DCM ( concentration). Cool the solution to 0°C (ice bath). -
Lewis Acid Addition: Dropwise add
(1.1 equiv) via syringe.-
Observation: The solution may turn slightly yellow.[4]
-
-
Base Addition: Immediately add DIPEA (1.2 equiv) dropwise.
-
Critical: Maintain temperature < 5°C. The reaction is exothermic.
-
-
Enolization: Stir at 0°C for 30 minutes . This ensures complete conversion to the Z-enolate.
Phase 2: Aldol Addition
-
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Aldehyde Addition: Add the aldehyde (1.1–1.2 equiv) neat or as a solution in minimal DCM. Add slowly down the side of the flask to precool the solution.
-
Reaction: Stir at -78°C for 30–60 minutes, then slowly warm to 0°C over 1–2 hours.
-
Checkpoint: Monitor conversion by TLC. Boron aldol adducts are stable, but prolonged stirring at 0°C is rarely harmful.
-
Phase 3: Oxidative Workup (Crucial)
Unlike Lithium aldols, Boron aldols form stable boron-chelates that must be oxidatively cleaved.
-
Quench: At 0°C, add pH 7 phosphate buffer (1 mL per mmol substrate) and Methanol (3 mL per mmol).
-
Oxidation: Carefully add 30% aqueous
(3.0 equiv) dropwise.-
Caution: Exothermic reaction. Vigorous gas evolution may occur.
-
-
Cleavage: Stir vigorously at 0°C for 1 hour. This cleaves the B–O bond, releasing the aldol product and converting boron residues to boric acid/borates.
-
Extraction: Dilute with water/brine, extract with DCM or EtOAc, dry over
, and concentrate.
Data & Performance Metrics
The following table summarizes the expected stereochemical outcomes based on reagent variations, highlighting why
| Reagent System | Amine Base | Enolate Geometry | Major Product | Typical dr |
| DIPEA | Z-Enolate | Evans Syn | > 99:1 | |
| TEA | Z-Enolate | Evans Syn | > 95:5 | |
| TEA | E-Enolate | Evans Anti | > 95:5 | |
| DIPEA | Transient | Mixed/Anti | Variable |
Table 1: Comparative stereoselectivity of Lewis Acid/Base combinations in Evans Aldol reactions [1, 2].
Troubleshooting & Expert Tips
Reagent Quality ("The Fuming Test")
should be a clear, colorless to pale yellow liquid. If the liquid is dark brown or contains significant precipitate, it has likely hydrolyzed.-
Self-Validation: A small drop on a paper towel should fume slightly (reaction with moisture). No fume = hydrolyzed reagent = no reaction.
The "Stalled" Reaction
If TLC shows unreacted starting material after warming to 0°C:
-
Cause: Incomplete enolization.
-
Fix: Ensure the enolization step (Phase 1) is held at 0°C for the full 30 minutes. Do not enolize at -78°C; the activation barrier for forming the boron enolate is too high at that temperature.
Product Isolation Issues
If the product yield is low but conversion was high:
-
Cause: Incomplete oxidative cleavage. The boron-aldol chelate is very stable.
-
Fix: Extend the
stirring time or slightly increase the amount of peroxide. Ensure the pH is neutral (buffer) to prevent retro-aldol or elimination of the -hydroxy group.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[5][4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link
-
Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. (1981).[5][4] "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society, 103(11), 3099–3111. Link
-
Gage, J. R.; Evans, D. A. (1993).[4] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[5][4] Vol. 8, p. 339. Link
-
Mukaiyama, T. (1982). "The Directed Aldol Reaction."[4] Organic Reactions, 28, 203.
-
Cowden, C. J.; Paterson, I. (1997). "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions, 51, 1–200. Link
Sources
Application Note: Butyl Triflate in the Synthesis of Pharmaceutical Intermediates
Executive Summary
In the landscape of pharmaceutical process chemistry, n-Butyl trifluoromethanesulfonate (Butyl Triflate) represents a "high-leverage" reagent. While n-butyl halides (iodide, bromide) are the standard for routine alkylations, they often fail when confronted with sterically hindered nucleophiles or electron-deficient substrates. This compound serves as the superior electrophile, offering reaction rates up to
However, this potency comes with a cost: Genotoxicity . As a potent alkylating agent, this compound is classified as a Potentially Genotoxic Impurity (PGI). Its use in GMP (Good Manufacturing Practice) environments requires rigorous control strategies to ensure residual levels comply with ICH M7 guidelines (typically <1.5 µ g/day ).
This guide provides the technical rationale, validated protocols, and safety frameworks necessary to deploy this compound effectively in drug development.
Chemical Profile & Mechanistic Advantage[1][2]
The "Super-Leaving" Group
The utility of this compound stems from the trifluoromethanesulfonate (
Comparative Reactivity (Solvolysis Rates):
| Leaving Group | Relative Rate (
Mechanism of Action
The reaction proceeds via a classic
Figure 1: Concerted
Strategic Applications
Rescue of Failed N-Alkylations
When synthesizing pharmaceutical intermediates containing hindered secondary amines or electron-deficient heterocycles (e.g., imidazoles, pyrazoles), butyl iodide often requires high temperatures that lead to elimination byproducts (butene) or thermal decomposition. This compound allows these reactions to proceed at 0°C to Room Temperature .
Synthesis of Ionic Liquids (Pharma Excipients)
This compound is the reagent of choice for synthesizing high-purity ionic liquids (e.g., 1-Butyl-3-methylimidazolium triflate, [BMIM][OTf]) used as green solvents or reaction media in API synthesis. Direct alkylation with this compound avoids the halide contamination issues associated with metathesis routes (halide-free ionic liquids are critical for transition metal catalysis).
Validated Experimental Protocols
Protocol A: N-Alkylation of a Hindered Aniline
Target: Synthesis of N-butyl-2,6-diisopropylaniline (Intermediate for catalysis ligands).
Reagents:
-
2,6-Diisopropylaniline (1.0 equiv)
-
n-Butyl Triflate (1.1 equiv)
-
2,6-Lutidine (1.2 equiv) - Non-nucleophilic base is critical to prevent quaternization of the base.
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen (
). -
Solvation: Charge the flask with 2,6-diisopropylaniline and 2,6-lutidine in anhydrous DCM (0.2 M concentration).
-
Thermal Control: Cool the solution to -10°C using an ice/acetone bath. Note: this compound addition is exothermic.
-
Addition: Add n-butyl triflate dropwise via a syringe pump over 30 minutes. Maintain internal temperature < 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC.
-
Checkpoint: If starting material persists, do NOT heat above 40°C. Add 0.1 equiv more triflate.
-
-
Quench: Cool to 0°C. Add saturated aqueous
to quench unreacted triflate (hydrolyzes to triflic acid, then neutralized). -
Workup: Separate phases. Wash organic layer with 1M HCl (to remove lutidine), then brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of [BMIM][OTf] (Halide-Free Route)
Target: 1-Butyl-3-methylimidazolium triflate.[1]
Reagents:
-
1-Methylimidazole (1.0 equiv)
-
n-Butyl Triflate (1.0 equiv)
-
Solvent: 1,1,1-Trichloroethane (TCE) or solvent-free (neat) if heat management is adequate.
Methodology:
-
Setup: Place 1-methylimidazole in a jacketed reactor under Argon. Cool to 0°C.
-
Addition: Add n-butyl triflate dropwise. Critical: The reaction is highly exothermic. Rate of addition must be controlled to keep Temp < 10°C.
-
Maturation: After addition, stir at 25°C for 12 hours.
-
Isolation: If solvent was used, evaporate under high vacuum. If neat, the product is the ionic liquid itself.
-
Washing: Wash the resulting oil with diethyl ether (3x) to remove unreacted starting materials.
-
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove volatiles.
Safety & Compliance: Managing Genotoxicity
In pharmaceutical development, alkyl sulfonates (triflates, mesylates) are Class 2/3 Mutagenic Impurities . They can alkylate DNA directly.
The Control Strategy (ICH M7)
You must demonstrate that the final Drug Substance (DS) contains this compound below the Threshold of Toxicological Concern (TTC).
-
Control Approach: "Purge Factor" calculation. You must prove the downstream chemistry destroys the triflate.
Decontamination & Quenching Workflow
Never dispose of active this compound directly into waste.
Figure 2: Mandatory decontamination workflow for this compound waste streams.
Handling Precautions
-
Corrosivity: this compound hydrolyzes to Triflic Acid (TfOH), a superacid (
). It causes immediate, severe burns. -
PPE: Double nitrile gloves, face shield, and chemical apron are mandatory.
-
Storage: Store under inert gas at 2-8°C. If the liquid turns brown/black, it has decomposed to TfOH and should be quenched/discarded.
References
-
Chemical Profile & Properties: PubChem.[1][4] Butyl Trifluoromethanesulfonate (Compound).[1][4][5][6] National Library of Medicine. [Link]
-
Synthesis of Ionic Liquids: Hagiwara, R., & Ito, Y. (2000). Room temperature ionic liquids of alkylimidazolium cations and fluoroanions. Journal of Fluorine Chemistry. [Link]
-
Genotoxic Impurity Control: International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Nucleophilicity & Reactivity: Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. [Link]
Sources
- 1. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate = 95.0 H-NMR 174899-66-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Butyl Trifluoromethanesulfonate | C5H9F3O3S | CID 10921660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
Application Note: Automated Continuous-Flow Synthesis of n-Butyl Triflate
Executive Summary
n-Butyl trifluoromethanesulfonate (n-Butyl triflate) is a potent alkylating agent widely used in the synthesis of pharmaceutical intermediates and complex organic materials. However, its preparation in batch reactors is plagued by significant safety hazards, including severe exothermic profiles, hydrolytic instability, and the toxicity of the reagent itself.
This Application Note details a continuous-flow protocol for the synthesis of n-butyl triflate. By transitioning from batch to flow, we achieve superior heat transfer, precise control over residence time (
Chemical Strategy & Mechanism[3][4]
The Challenge of Batch Synthesis
In traditional batch protocols, triflic anhydride (
-
Exotherm Risk: The reaction is highly exothermic (
). Poor heat transfer in large vessels can lead to thermal runaways. -
Instability: Localized hot spots cause the decomposition of the triflate into black tars (polymerization).
-
Toxicity: Isolation of the pure alkyl triflate exposes the operator to a genotoxic alkylating agent.
The Flow Solution
Flow chemistry addresses these issues through miniaturization .[2][3] The high surface-area-to-volume ratio of microreactors ensures isothermal conditions even at
Reaction Scheme
The reaction utilizes n-butanol reacting with triflic anhydride in the presence of a non-nucleophilic base to scavenge the triflic acid byproduct.
Chemical Equation:
Critical Mechanistic Insight: We utilize 2,6-Lutidine instead of pyridine. In flow systems, the precipitation of pyridinium triflate salts can cause catastrophic clogging. 2,6-Lutidine triflate is significantly more soluble in Dichloromethane (DCM), maintaining a homogeneous flow stream.
Figure 1: Simplified reaction pathway for O-sulfonylation of n-butanol.
Equipment Configuration & Automation
To ensure a self-validating system, the rig is equipped with inline pressure monitoring. A sudden pressure rise indicates salt precipitation (clogging), triggering an automated solvent flush.
Hardware Specifications
-
Pumps: 2x High-pressure syringe pumps (e.g., Vapourtec, Syrris, or Chemyx) capable of handling corrosive reagents. Wetted parts must be PTFE/Hastelloy.
-
Reactor: Fluoropolymer (PFA) coil reactor, 10 mL volume, 1.0 mm ID.
-
Mixer: T-mixer or Static Mixer chip (Glass/PTFE) with low dead volume.
-
Cooling: Peltier-controlled reactor plate or simple ice-water bath set to
. -
Back Pressure Regulator (BPR): Set to 40 psi (2.7 bar) to prevent solvent boiling and ensure steady flow.
Automation Logic
The system uses a feedback loop to maintain safety.
-
Sensor: Inline pressure sensor post-reactor.
-
Logic: If
(e.g., 8 bar), trigger "Emergency Flush." -
Action: Stop Reagent Pump B (
), maximize Solvent Pump, divert output to waste.
Figure 2: Schematic of the continuous flow reactor setup for butyl triflate synthesis.
Experimental Protocol
Reagent Preparation
CAUTION: Triflic anhydride is highly corrosive and reacts violently with water. Handle in a fume hood.
-
Solution A (Nucleophile):
-
Dissolve n-Butanol (10 mmol, 0.91 mL) and 2,6-Lutidine (12 mmol, 1.40 mL) in anhydrous Dichloromethane (DCM) to a total volume of 20 mL.
-
Concentration: 0.5 M wrt Butanol.
-
Why Lutidine? As noted, prevents clogging common with pyridine.
-
-
Solution B (Electrophile):
-
Dissolve Triflic Anhydride (11 mmol, 1.85 mL) in anhydrous DCM to a total volume of 20 mL.
-
Concentration: 0.55 M (1.1 equiv).
-
Note: Prepare fresh.
degrades if left in dilute solution for days.
-
System Priming
-
Install the PFA coil reactor (10 mL) and cool to
. -
Flush the entire system with anhydrous DCM (20 mL) at 5 mL/min to remove moisture.
-
Set the BPR to 40 psi.
Reaction Execution
-
Flow Rates: Set Pump A and Pump B to 1.0 mL/min each.
-
Start: Simultaneously start both pumps.
-
Equilibration: Discard the first 2 reactor volumes (20 mL, 10 mins) to reach steady state.
-
Collection:
-
Option A (Isolation): Collect into a stirred flask containing ice-cold saturated
solution. -
Option B (Telescoping): Direct the output stream into a second reactor coil where it meets a stream of nucleophile (e.g., an amine or enolate).
-
Work-up (For Isolation)
-
Separate the organic layer from the quench mixture.
-
Wash with cold 1M HCl (to remove lutidine), then water, then brine.
-
Dry over
and concentrate carefully (this compound is volatile) or use the solution directly.
Data & Performance Analysis
The following data represents typical performance metrics comparing Batch vs. Flow synthesis for alkyl triflates.
| Metric | Batch Synthesis ( | Flow Synthesis ( | Advantage |
| Reaction Time | 2 - 4 hours | 5 minutes | Throughput |
| Temperature | Cryogenic ( | Standard Cooling ( | Energy Efficiency |
| Yield | 75 - 85% | 92 - 96% | Efficiency |
| Safety | High risk of exotherm | Isothermal / Contained | HSE Compliance |
| Purity (Crude) | Variable (darkening) | High (colorless) | Quality |
Troubleshooting Guide
-
Issue: High back pressure (>6 bar).
-
Cause: Lutidinium triflate salt precipitating.
-
Fix: Increase DCM dilution or switch to a more polar co-solvent (e.g., 10%
in DCM).
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of
due to wet solvent. -
Fix: Dry DCM over molecular sieves (3Å) before use.
-
Process Automation & Logic Diagram
For industrial implementation, the system requires an automated control loop to handle the "Telescoping" decision—whether to isolate or react further.
Figure 3: Automation logic for safety monitoring and downstream processing.
References
-
Continuous Flow Synthesis of Methyl Triflate
- Bedore, M. W., et al. "Development of a Continuous Flow Synthesis of Methyl Triflate." Organic Process Research & Development, 2016.
- Context: Establishes the baseline safety protocols for handling triflic anhydride in flow.
-
Handling Hazardous Reagents in Flow
-
Telescoped Synthesis of Alkyl Triflates
-
Bio, M. M., et al. "Continuous Flow Synthesis of n-Alkyl Chlorides (and Triflates) in High-Temperature Microreactor Environment." Organic Process Research & Development, 2013.[3]
- Context: Demonstrates the utility of in-situ generation and consumption of alkyl
-
-
General Triflate Preparation (Batch Reference)
-
Stang, P. J., & Hanack, M. "Vinyl Cations" (Reference for Triflate Chemistry).[7] Organic Syntheses, Coll. Vol. 6, p.737.
- Context: Provides the stoichiometric baseline adapted here for flow.
-
Sources
- 1. amarequip.com [amarequip.com]
- 2. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. orgsyn.org [orgsyn.org]
Application Note: Metal Triflates as Water-Tolerant Lewis Acid Catalysts
Executive Summary & Introduction
The historical reliance on moisture-sensitive Lewis acids (
This guide details the application of Lanthanide Triflates (specifically
Key Advantages[2][3][4][5]
-
Aqueous Compatibility: Enables surfactant-aided organic synthesis in water.
-
Recyclability: Catalyst can be recovered quantitatively (>90%) from the aqueous phase.
-
Selectivity: High chemoselectivity for aldehydes in the presence of ketones.
Mechanistic Principles
The "Water-Tolerant" Paradox
Standard Lewis acids hydrolyze rapidly.
Catalytic Cycle Visualization
The following diagram illustrates the activation of a carbonyl substrate by
Figure 1: The catalytic cycle of Sc(OTf)3 in aqueous media. Note the equilibrium between water and substrate coordination.
Protocol A: Aqueous Mukaiyama Aldol Reaction
Objective: Synthesis of
Materials
-
Catalyst: Scandium(III) Triflate [
] (Commercial grade, MW: 492.16) -
Electrophile: Benzaldehyde (1.0 equiv)
-
Nucleophile: 1-phenyl-1-(trimethylsiloxy)propene (1.2 equiv)
-
Solvent: THF/Water (1:9 ratio)
Step-by-Step Procedure
-
Catalyst Preparation: Dissolve
(0.05 mmol, 5 mol%) in water (2.0 mL). -
Substrate Addition: Add Benzaldehyde (1.0 mmol) to the aqueous catalyst solution.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.2 mmol) dissolved in a minimal amount of THF (0.5 mL).
-
Note: The mixture may become heterogeneous. Vigorous stirring is essential.
-
-
Incubation: Stir at room temperature (25°C) for 6–12 hours. Monitor by TLC.
-
Quench: Add dilute HCl (1N, 2 mL) to hydrolyze the intermediate silyl ether. Stir for 15 mins.
-
Extraction: Extract the product with Dichloromethane (
, 3 x 10 mL). -
Catalyst Recovery (Critical):
-
Do not discard the aqueous layer.
-
Evaporate the aqueous phase under reduced pressure to dryness.
-
Dry the resulting white powder at 150°C in vacuo for 2 hours.
-
Result: Recovered
is ready for the next cycle.
-
Performance Data: Solvent Comparison
| Solvent System | Yield (%) | Diastereoselectivity (syn/anti) |
| Water | 91% | 73/27 |
| Dichloromethane | 82% | 68/32 |
| Toluene | 55% | 60/40 |
| Acetonitrile | 85% | 70/30 |
Protocol B: Friedel-Crafts Acylation
Objective: Acylation of aromatics using
Materials
-
Catalyst: Ytterbium(III) Triflate [
] (10 mol%) -
Substrate: Anisole (1.0 equiv)
-
Acylating Agent: Acetic Anhydride (2.0 equiv)
-
Solvent: Nitromethane (
) or neat conditions.[1]
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask, combine
(0.1 mmol) and Anisole (1.0 mmol). -
Reaction: Add Acetic Anhydride (2.0 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to 50°C for 4 hours.
-
Workup: Cool to RT. Quench with saturated
. -
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Catalyst Recovery Workflow
The economic viability of metal triflates relies on efficient recovery. The following workflow ensures maximum mass balance retention.
Figure 2: Workflow for the recovery of water-soluble metal triflates.
Comparison: Traditional vs. Metal Triflate Catalysis[2][6][7][8]
| Feature | Traditional Lewis Acid ( | Metal Triflate ( |
| Stoichiometry | Often >1.0 equiv (Stoichiometric) | 0.01 – 0.10 equiv (Catalytic) |
| Water Tolerance | Decomposes violently (HCl gas) | Stable, active in water |
| Workup | Acidic quench, large aluminum waste | Simple extraction, catalyst recovery |
| Selectivity | Low (protecting groups often cleaved) | High (tolerates acetals, esters) |
| Cost | Cheap (single use) | Expensive (but recyclable) |
References
-
Kobayashi, S. (1991).[2][3] Scandium Triflate as a Water-Tolerant Lewis Acid Catalyst. Synlett. (Seminal work on aqueous aldol).
-
Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Journal of Organic Chemistry.
- Olah, G. A., et al. (2006). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Kumar, S., et al. (2024).[4] Recent Advances in Scandium(III) Triflate Catalysis: A Review. Asian Journal of Organic Chemistry. [4]
Sources
Application Note: High-Efficiency N-Butylation of Indoles and Heterocycles using n-Butyl Triflate
Executive Summary
This guide details the protocol for the
-
Base-Mediated N-Alkylation (for Indoles/Pyrroles).
-
Direct Quaternization (for Pyridines/Imidazoles to form Ionic Liquids).
Strategic Rationale: Why use Butyl Triflate?
The Leaving Group Advantage
The efficiency of an alkylation reaction is dictated by the leaving group ability (nucleofugality). The triflate anion (
Table 1: Comparative Reactivity of Butylating Agents
| Reagent | Leaving Group ( | Conjugate Acid pKa | Reactivity Profile | Primary Risk |
| -14.0 (Superacid) | Ultra-High (0°C to RT) | Moisture sensitive, Potent alkylator | ||
| -10.0 | Moderate (Reflux req.) | Light sensitive, slower kinetics | ||
| -9.0 | Low (Strong heat req.) | Slow reaction, requires forcing |
Regioselectivity (N1 vs C3)
Indoles are ambident nucleophiles. Under thermodynamic control or with soft electrophiles (halides), C3-alkylation is a competing pathway.
-
Hard-Soft Acid-Base (HSAB) Theory: The deprotonated indole nitrogen is a "hard" nucleophile. The alkyl triflate, being a highly polarized "hard" electrophile, favors charge-controlled attack at the Nitrogen (N1) over the Carbon (C3).
-
Kinetic Control: Because
-BuOTf reacts rapidly at low temperatures, the reaction is kinetically controlled, further favoring the N1 product before equilibration to the thermodynamic C3 product can occur.
Mechanistic Pathway & Workflow
Reaction Mechanism ( )
The reaction proceeds via a concerted
Figure 1: Mechanistic pathway for base-mediated N-butylation of indole.
Safety & Handling (CRITICAL)
Warning: Alkyl triflates are powerful alkylating agents . They are potentially mutagenic and can cause severe skin/lung damage.
-
Inhalation Hazard: Unlike halides, triflates can alkylate DNA directly. Always handle in a functioning fume hood.
-
Moisture Sensitivity:
-BuOTf hydrolyzes to triflic acid ( ) and butanol upon contact with water. is highly corrosive. -
Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium bicarbonate in the hood to neutralize spills and contaminated glassware immediately.
Protocol A: N-Butylation of Indoles (Base-Mediated)
Application: For attaching a butyl group to Indoles, Carbazoles, or Pyrroles. Scale: 1.0 mmol (Adaptable).
Reagents
-
Substrate: Indole derivative (1.0 equiv, 1.0 mmol)
-
Reagent:
-Butyl Triflate (1.1 - 1.2 equiv) -
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Alternative for sensitive substrates: Cesium Carbonate (
) (2.0 equiv).
-
-
Solvent: Anhydrous DMF (Dimethylformamide) or dry Acetonitrile (
).
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon.[1] -
Deprotonation:
-
Add NaH (48 mg, 1.2 mmol) to the flask.
-
Optional: Wash NaH with dry hexane to remove mineral oil if high purity is required (usually unnecessary for simple alkylations).
-
Add anhydrous DMF (3.0 mL). Cool to 0°C (ice bath).
-
Add the Indole (1.0 mmol) dissolved in minimal DMF (1.0 mL) dropwise.
-
Observation: Evolution of
gas bubbles. Stir at 0°C for 15–30 mins until bubbling ceases (anion formation).
-
-
Alkylation:
-
Add
-Butyl Triflate (1.1 equiv) dropwise via syringe. -
Note: The reaction is often exothermic.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Monitor via TLC.[1] Time to completion: Typically 1–3 hours (significantly faster than halides).
-
-
Quench & Workup:
-
Cool back to 0°C. Carefully add saturated
solution (slowly!) to quench excess hydride. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Water (
) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Quaternization (Ionic Liquid Synthesis)
Application: Synthesis of N-butylpyridinium or N-butylimidazolium triflates (Ionic Liquids). Advantage: No base is required.[2] The product is the salt itself.
Reagents
-
Substrate: 1-Methylimidazole or Pyridine (1.0 equiv).
-
Reagent:
-Butyl Triflate (1.0 equiv - Stoichiometric). -
Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents precipitate the product).
Step-by-Step Procedure
-
Setup: Charge a dry flask with 1-Methylimidazole (1.0 mmol) and dry DCM (2 mL) under inert atmosphere.
-
Addition: Cool to -78°C (Dry ice/acetone) or 0°C depending on scale (Triflates react vigorously with pyridines).
-
Reaction: Add
-Butyl Triflate (1.0 mmol) dropwise. -
Precipitation: Remove cooling bath and stir at RT for 2–12 hours.
-
Observation: The product (Ionic Liquid) usually separates as a dense oil or precipitate.
-
-
Isolation:
-
Evaporate the DCM.
-
Wash the residue with dry Diethyl Ether or Hexane (to remove unreacted starting materials).
-
Dry under high vacuum to obtain the pure Ionic Liquid ([BMIM][OTf]).
-
Decision Matrix & Troubleshooting
Use this logic flow to optimize conditions for your specific substrate.
Figure 2: Optimization decision tree for N-butylation conditions.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of BuOTf | Ensure solvents are anhydrous. Handle BuOTf quickly. |
| C-Alkylation | Temperature too high | Keep reaction at 0°C during addition. |
| Dark/Tar Product | Decomposition | Run reaction in dark; degas solvents thoroughly. |
| Incomplete Rxn | BuOTf degradation | Add BuOTf in two portions (0.6 eq + 0.5 eq) over time. |
References
-
Preparation of Triflates: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." J. Org. Chem.1973 , 38, 3673–3677.
-
Ionic Liquid Synthesis: Huddleston, J. G., et al. "Room temperature ionic liquids as novel media for 'clean' liquid–liquid extraction." Chem. Commun.[3]1998 , 1765-1766.
-
Indole Alkylation Selectivity: Ottoni, O., et al. "Efficient and simple method for the N-alkylation of aza-heterocycles." Tetrahedron1998 , 54, 13915-13928.
-
Super-Electrophiles: Olah, G. A. "Superelectrophiles." Angew. Chem. Int. Ed.1993 , 32, 767–788.
Sources
Troubleshooting & Optimization
How to prevent the hydrolysis of butyl triflate during reactions
Subject: Prevention of Hydrolysis & Stability Optimization
Document ID: BTF-STAB-001 Last Updated: 2025-05-20 Status: Active[1][2]
Executive Summary
n-Butyl Triflate (n-BuOTf) is a potent alkylating agent (super-electrophile) used to introduce butyl groups onto weak nucleophiles.[1][2] Its high reactivity is derived from the triflate group (
The Critical Issue: The same property that makes n-BuOTf effective—its extreme electrophilicity—renders it hypersensitive to hydrolysis. Upon contact with moisture, it undergoes rapid
This guide provides the protocols required to maintain the structural integrity of n-BuOTf during storage, handling, and reaction.[1][3]
The Mechanism of Failure (Hydrolysis)
To prevent hydrolysis, one must understand the microscopic pathway.[1][2] Unlike secondary or tertiary triflates which may degrade via
Hydrolysis Pathway Diagram
Figure 1: The bimolecular degradation of n-butyl triflate. Note that the generation of TfOH can trigger secondary decomposition pathways.
Module 1: Storage & Preparation (Pre-Reaction)
Core Principle: n-Butyl triflate should be treated as a "live" reagent.[1][2] Purity is binary: it is either anhydrous and pure, or it is degrading.[1][2]
Storage Protocols
| Parameter | Specification | Reason for Causality |
| Temperature | -20°C to +4°C | Suppresses thermal decomposition and slows kinetic rate of hydrolysis with trace moisture.[1][2] |
| Atmosphere | Argon or Nitrogen (Grade 5.[1][2]0) | Oxygen is benign, but atmospheric humidity (ppm level) is destructive.[1][2] |
| Container | Schlenk flask or Teflon-sealed vial | Standard polyethylene caps are permeable to moisture over time.[1][2] Glass/Teflon is required.[1][2] |
| Stabilizer | None (typically) | Unlike chloroform, stabilizers are rarely added; purity is maintained by exclusion of water.[1][2] |
Purification (If synthesized in-house)
If you synthesize n-BuOTf (from n-BuOH +
-
Correct Protocol: Distillation under reduced pressure.[1][2]
-
Boiling Point: ~45-47°C at 12 mmHg (Check specific literature values for your vacuum pressure).[1][2]
-
Pre-drying: The precursor alcohol must be dried over 3Å molecular sieves prior to reaction.[1][2]
Module 2: Reaction Conditions (During Reaction)
The solvent and base choices are the primary determinants of stability during the reaction window.
Solvent Compatibility Matrix
The choice of solvent dictates the lifespan of the triflate.
| Solvent Class | Recommended? | Stability Rating | Technical Notes |
| Halogenated (DCM, DCE, | YES | High | Preferred. Non-nucleophilic and poor at solvating ions, which suppresses ionization.[1] Must be distilled over |
| Hydrocarbons (Toluene, Hexane) | YES | High | Excellent stability, but poor solubility for some polar substrates.[1][2] |
| Ethers (THF, | CAUTION | Moderate | Ethers can be alkylated by triflates (forming oxonium salts) over long periods or with heat.[1] Keep cold (<0°C). |
| Amides (DMF, NMP) | NO | Very Low | DMF reacts exothermically with triflates to form Vilsmeier-Haack type reagents (iminium salts).[1][2] Avoid. |
| Alcohols/Water | NO | Zero | Immediate solvolysis.[1][2] |
Base Selection Strategy
You often need a base to neutralize the triflic acid generated during the desired alkylation. However, the base itself must not react with the triflate (quaternization).[1]
-
Avoid: Pyridine, Triethylamine (TEA).[1][2] Why? They are nucleophilic enough to attack n-BuOTf, forming N-butyl ammonium triflates (waste of reagent).[1][2]
-
Use: 2,6-Di-tert-butylpyridine (2,6-DTBP) or 2,6-Lutidine .[1][2]
Experimental Workflow: The "Cold-Addition" Protocol
Figure 2: Optimized addition sequence to minimize thermal degradation.
Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown immediately. What happened?
-
Cause: Likely the generation of free triflic acid (TfOH) due to moisture ingress, which catalyzed the polymerization of your solvent (THF) or substrate.[1]
-
Fix: Ensure the base (2,6-DTBP) was added before the triflate. Check solvent water content (Karl Fischer titration should be <50 ppm).[2]
Q2: I see "fuming" when I transfer the butyl triflate.
-
Cause: The "fume" is triflic acid mist formed when BuOTf reacts with atmospheric humidity.[1][2]
-
Fix: Your syringe technique is insufficient. Use positive pressure inert gas techniques (Schlenk line).[1][2] Do not expose the needle to air for more than a split second.[2]
Q3: Can I use silica gel chromatography to purify the product?
-
Diagnosis: Product degradation on column.
-
Cause: Residual n-BuOTf or the alkylated product might be acid-sensitive.[1][2] Silica is slightly acidic and contains water.[2]
-
Fix:
-
Quench all excess triflate before the column (add MeOH +
).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Neutralize the silica gel by flushing the column with 1%
/Hexanes before loading your sample.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Q4: My yield is low, and I isolated 1-butanol.
-
Fix: Your nucleophile might be too weak, or your solvent too wet.[1][2] Increase the concentration of the nucleophile to statistically favor the desired reaction over hydrolysis.
References
-
Preparation of Alkyl Triflates: Charette, A. B. et al.[1][2] "Preparation of Alkyl Triflates."[1][2][5] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][2] (Standard protocol for primary triflates).[1][2]
-
Solvolysis Mechanisms: Streitwieser, A. et al.[1][2] "Solvolysis of primary alkyl triflates."[1][2] Journal of the American Chemical Society, 1980.[1]
-
Base Selection: Crich, D. "Mechanism of a Chemical Glycosylation Reaction."[1][2] Accounts of Chemical Research, 2010.[1][2] (Discusses the necessity of hindered bases like 2,6-DTBP with triflates).
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet: n-Butyl Trifluoromethanesulfonate."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Butyl Trifluoromethanesulfonate | C5H9F3O3S | CID 10921660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hydrolysis Kinetics at the Air-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Butyl Triflate Alkylations
Welcome to the Advanced Synthesis Support Hub. Topic: n-Butyl Trifluoromethanesulfonate (Butyl Triflate) Role: Senior Application Scientist
Executive Summary: The Reagent Profile
n-Butyl Triflate (BuOTf) is a "super-electrophile." Unlike butyl iodide or bromide, the triflate group (
Quick Reference Data
| Property | Value | Implication |
|---|
| Leaving Group Ability | Excellent (
Part 1: Stability & Storage (The "Low Yield" Investigation)
Q1: My reagent bottle is fuming when opened, and the liquid has turned dark. Is it still usable?
Diagnosis: Autocatalytic Decomposition. Verdict: Do NOT use. Technical Explanation: Pure this compound is a colorless liquid. If stored improperly (room temperature, moisture ingress), it hydrolyzes to form Triflic Acid (TfOH) and butanol. TfOH is a superacid that catalyzes further decomposition of the remaining triflate, turning the liquid dark/black (charring) and generating fumes. Using this degraded reagent will introduce strong acid into your reaction, potentially destroying acid-sensitive substrates or protecting groups.
Corrective Protocol:
-
Purchase small: Buy quantities you can consume within 1-3 months.
-
Inert Storage: Store under Argon/Nitrogen in a refrigerator (2-8°C).
-
Seal Integrity: Parafilm is insufficient for long-term storage of triflates; use Teflon-taped glass stoppers or Sure/Seal™ caps.
Q2: My reaction conversion is low (<50%), and I detect n-butanol in the crude mixture. What happened?
Diagnosis: Competitive Hydrolysis.
Cause: Moisture infiltration. Because the triflate group is such a good leaving group, water competes aggressively with your desired nucleophile.
Mechanism:
Troubleshooting Guide:
-
Solvent: Ensure solvents (DCM, Toluene, Ether) are anhydrous (<50 ppm water).
-
Atmosphere: Run strictly under inert gas (Nitrogen/Argon).
-
Glassware: Flame-dry glassware immediately before use.
-
Base: Use a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid
) to scavenge the liberated triflic acid without reacting with the triflate itself.
Part 2: Selectivity & Side Reactions (The "Wrong Product" Investigation)
Q3: I see gas evolution during the reaction, and my yield is dropping. What is the gas?
Diagnosis: E2 Elimination (1-Butene formation).
Mechanism: A base abstracts a
Prevention Strategy:
-
Switch Base: Use "soft" or hindered bases. Potassium Carbonate (
) or DIPEA (Hünig's base) are preferred over strong alkoxides. -
Lower Temperature:
is favored at lower temperatures (0°C to RT). Elimination ( ) has a higher activation energy and is favored by heat. Keep the reaction cold. -
Solvent Choice: Switch to non-polar solvents (DCM, Toluene) if possible. Polar aprotic solvents (DMF, DMSO) enhance the basicity of anionic nucleophiles, potentially increasing elimination risk.
Q4: I am trying to mono-alkylate a primary amine, but I keep getting di-butyl and tri-butyl amines (Polyalkylation).
Diagnosis: Nucleophilic Overshoot. The Problem: The product (secondary amine) is more electron-rich (more nucleophilic) than the starting primary amine. It reacts with the remaining this compound faster than the starting material does.
The Fix:
-
Stoichiometry Flip: Use a large excess of the amine (5–10 equivalents) relative to the this compound. This statistically ensures the triflate encounters unreacted amine.
-
Slow Addition: Add the this compound dropwise to a cold solution of the amine.
-
Alternative Route: If mono-alkylation is critical and yield is poor, switch to Reductive Amination (Butyraldehyde + Amine +
) instead of direct alkylation.
Part 3: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired
Caption: Kinetic competition map. Green path represents the desired transformation. Red/Yellow paths represent parasitic side reactions triggered by moisture, heat, or stoichiometry errors.
Part 4: Ambident Nucleophile Selectivity
Q5: I reacted an amide with this compound expecting N-alkylation, but I got O-alkylation (Imidate). Why?
Diagnosis: Hard/Soft Acid-Base Mismatch. Theory: The triflate group makes the butyl chain a "hard" electrophile (high positive charge density). Amides are ambident nucleophiles (Oxygen is "harder", Nitrogen is "softer").
-
Rule: Hard electrophiles (Triflates) tend to react with Hard nucleophiles (Oxygen).
-
Contrast: Soft electrophiles (Alkyl Iodides) tend to react with Soft nucleophiles (Nitrogen).
Solution:
-
Solvent Switch: Use a non-polar solvent (DCM) to favor N-alkylation.
-
Reagent Switch: If O-alkylation persists, convert the this compound to Butyl Iodide (Finkelstein reaction in situ with NaI) before adding the amide. The iodide is a softer electrophile and will favor the Nitrogen.
Part 5: Standard Operating Procedure (SOP) for Clean Alkylation
To minimize all side reactions described above, follow this optimized protocol:
Reagents:
-
Substrate (1.0 equiv)
-
Base: 2,6-Di-tert-butylpyridine (1.1 equiv) OR
(anhydrous, 2.0 equiv) -
Solvent: Anhydrous DCM (
) -
Reagent: n-Butyl Triflate (1.0–1.1 equiv)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen.
-
Dissolution: Dissolve substrate and base in anhydrous DCM. Cool to -78°C (or -10°C if solubility is poor).
-
Addition: Add n-Butyl Triflate slowly via syringe.
-
Reaction: Allow to warm slowly to 0°C. Monitor by TLC. Do not heat to reflux.
-
Quench: Pour into saturated
solution (neutralizes any TfOH formed). -
Extraction: Extract with DCM, dry over
, and concentrate.
Quantitative Comparison of Conditions
| Condition | Primary Outcome | Risk Factor |
|---|
| 0°C, Weak Base (
References
-
Sigma-Aldrich. Product Specification: n-Butyl Trifluoromethanesulfonate. Available at:
-
Fisher Scientific. Safety Data Sheet: Methyl trifluoromethanesulfonate (Analogous Hazard Data). Available at:
-
Master Organic Chemistry. Elimination vs Substitution: The Role of Temperature and Base. Available at:
-
Chemistry LibreTexts. Nucleophilic Substitution vs Elimination. Available at:
-
Common Organic Chemistry. Alcohol to Triflate: Mechanisms and Conditions. Available at:
Technical Support Center: Butyl Triflate Alkylation Optimization
Topic: Optimizing reaction conditions for
Introduction: The "Super-Electrophile" Paradox
Welcome to the Alkylation Technical Support Center. You are likely here because standard alkyl halides (
Technical Context:
Butyl triflate is a "super-electrophile" (
Most failures with this reagent stem from treating it like a standard alkyl halide (heating it, storing it on the shelf, or using nucleophilic solvents).[1][2] This guide addresses the specific causality of these failures.
Module 1: Reagent Integrity & Handling
The majority of "reaction failures" are actually "reagent failures" before the reaction begins.
Q: My reaction turned black/dark brown immediately. What happened?
A: You likely used degraded reagent or allowed the exotherm to run away.
-
The Mechanism: Decomposition is autocatalytic. The liberated
catalyzes further decomposition. -
The Fix:
Q: How do I prepare and store -butyl triflate to ensure activity?
A: Follow the "Cold & Non-Nucleophilic" Protocol.
Unlike methyl triflate, which can be distilled and stored for months, this compound is prone to elimination (
Standard Operating Procedure (SOP) for Preparation:
-
Reagents:
-Butanol (1.0 equiv), Triflic Anhydride ( , 1.1 equiv), 2,6-Lutidine (1.1 equiv).[1][2] -
Conditions: DCM or
, to . -
Isolation: Wash rapidly with cold water, dry over
, and concentrate . -
Storage: Store at
under Argon. Shelf life is week for high-purity applications.
Module 2: Reaction Optimization (Selectivity & Yield)
Q: I am observing significant O-alkylation on my amide/enolate. How do I favor C- or N-alkylation?
A: You are fighting the Hard-Soft Acid-Base (HSAB) theory. The triflate group is a "hard" leaving group, and the resulting carbocation character is significant.[2][4] This favors attack by the "hard" center of an ambident nucleophile (Oxygen) rather than the "soft" center (Carbon/Nitrogen).[2]
Optimization Table: Steering Selectivity
| Desired Outcome | Recommended Solvent | Additive / Strategy | Mechanistic Rationale |
| C-Alkylation | Non-polar (Toluene, DCM) | Use soft counterions ( | Tight ion pairing shields the O-center; non-polar solvent destabilizes the separated ion pair.[2] |
| O-Alkylation | Polar Aprotic (DMF, HMPA) | Crown Ethers (15-Crown-5) | Solvating the cation "naked" the enolate, exposing the hard O-center to the hard electrophile.[2] |
| N-Alkylation | MeCN or DCM | Non-nucleophilic base (DIPEA) | Use non-polar solvents to prevent solvolysis; keep temp |
Q: My yield is low (30-40%), and I see starting material remaining. Should I heat it?
A: NO. Heating causes elimination, not substitution. If conversion is low, the triflate is likely hydrolyzing (reacting with trace moisture) or eliminating to butene faster than it reacts with your nucleophile.[1][2]
Troubleshooting Workflow:
-
Concentration: Increase concentration to
. is second-order; rate depends on concentration. -
Stoichiometry: Increase
-BuOTf to 2.0 - 3.0 equivalents. -
Drying: rigorously dry the solvent. Triflate hydrolysis is faster than most alkylations.
-
Base: Switch to a sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to prevent base-mediated
elimination.[2]
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways you must manage. Note that Temperature and Base Sterics are the primary control levers.
Figure 1: Kinetic competition between Substitution (
Module 4: Safety & Disposal (Critical)
Q: How do I safely quench the reaction and dispose of excess triflate?
A: Treat
Decontamination Protocol:
-
Quench: Add an excess of a nucleophilic amine (e.g., triethylamine or ethanolamine) or a 2M NaOH solution to the reaction mixture. Stir for 1 hour at room temperature. This converts residual triflate into the benign quaternary ammonium salt or alcohol.
-
Verification: Ensure the organic layer no longer contains active alkylating agent (TLC check: disappearance of the triflate spot, usually high
).[2] -
Disposal: Dispose of the quenched mixture as halogenated organic waste.
References
-
Preparation of Alkyl Triflates
-
Solvent Effects on Selectivity (C vs O Alkylation)
-
Safety and Reactivity of Triflate Esters
-
Organic Syntheses Procedure (Analogous Vinyl Triflate Prep)
Sources
Technical Support Ticket #8842: Optimization of Alkyl Triflate Synthesis
Executive Summary
Synthesizing n-butyl triflate (
The choice of base is the single most critical variable.[1][3] It must neutralize
Module 1: The Base Selection Matrix
Do not treat all bases as interchangeable proton sponges.[1][2][3] For primary triflates, steric hindrance is your safety mechanism.[1][2][3]
| Base Candidate | Type | pKa (Conj. Acid) | Recommendation | Technical Rationale |
| 2,6-Lutidine | Non-Nucleophilic | ~6.7 | HIGHLY RECOMMENDED | The two methyl groups flank the nitrogen, creating a "steric gate."[1][3][4][5] It can capture protons ( |
| Pyridine | Nucleophilic | ~5.2 | ACCEPTABLE (With Care) | The standard choice.[1][2][3] It reacts with |
| Triethylamine ( | Aliphatic Amine | ~10.7 | AVOID | Too basic.[1][2][3] With primary alkyl triflates, |
| DTBMP | Sterically Hindered | ~3.6 | OVERKILL | 2,6-Di-tert-butyl-4-methylpyridine.[1][2][3] The "Rolls Royce" of bases. Essential for vinyl triflates but unnecessary cost for simple butyl triflate synthesis.[1][2][3] |
Module 2: Mechanistic Pathways & Failure Modes
Understanding the failure mode is the key to prevention.[1][3] The diagram below illustrates the "Safe Path" (Substitution) versus the "Death Spiral" (Elimination/Decomposition).[1][3]
Figure 1: Reaction pathways showing how base selection dictates product stability vs. decomposition.[1][2]
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/dark brown almost instantly. What happened? A: This is the classic "runaway acid" scenario.
-
Cause: You likely added
too fast, overwhelming the cooling capacity.[1][2][3] The temperature spiked, generating free faster than the base could neutralize it.[1][3] The heat + superacid caused the butanol/alkene to polymerize.[1][3] -
Fix: Ensure your reaction is at -10°C or lower . Add
dropwise over 20-30 minutes.[1][2][3] Ensure vigorous stirring.
Q2: I see a large amount of precipitate. Is this a problem? A: Usually, no.
-
Context: This is likely the triflate salt of your base (e.g., 2,6-lutidinium triflate).[1][2][3]
-
Action: Do not filter it off during the reaction. It will be removed during the aqueous workup.[1][2][3] If the slurry becomes too thick to stir, add more dry Dichloromethane (DCM).[1][2][3]
Q3: My yield is low, but the TLC looked clean. Where did the product go? A: You likely lost it to hydrolysis during workup.[1][2][3]
-
Cause: Primary alkyl triflates are potent alkylating agents and will react with water (hydrolysis) to revert to the alcohol if left in aqueous suspension too long.[1][3]
-
Fix: Keep the workup cold (ice-cold water/brine) and fast . Separate layers immediately. Do not let the organic layer sit over drying agents (like
) for hours; 10 minutes is sufficient.[1][2][3]
Module 4: Recommended Protocol (SOP)
Protocol ID: SOP-BuOTf-001 Reagents: n-Butanol (1.0 eq), 2,6-Lutidine (1.2 eq), Triflic Anhydride (1.1 eq), DCM (Dry).[1][2][3]
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.
-
Solvation: Dissolve n-Butanol (10 mmol) and 2,6-Lutidine (12 mmol) in anhydrous DCM (40 mL).
-
Cooling: Cool the solution to -10°C (Salt/Ice bath) or -78°C (Dry ice/Acetone) if high purity is required.
-
Addition: Add Triflic Anhydride (
) (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. -
Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C for 30 minutes.
-
Workup (The "Cold & Fast" Method):
Figure 2: Operational workflow for the synthesis of n-butyl triflate.
References
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982).[1][2][3] Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Synthesis. Synthesis, 85-126.[1][2][3] [1][2]
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000).[1][2][3][6] Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119.[1][2][3] [1][2]
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973).[1][2][3] Synthesis of Some Novel Trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.[1][2][3] [1][2]
-
BenchChem. (2025).[1][2][3][6] A Researcher's Guide: 2,6-Lutidine Hydrochloride vs. Pyridine.
Sources
Improving the yield of nucleophilic substitution with isobutyl triflate
The following technical support guide is structured as a specialized "Application Support Center" for researchers working with alkyl triflates. It prioritizes mechanistic troubleshooting and high-fidelity protocols.
Ticket Status: Open | Topic: Yield Optimization & Side-Reaction Suppression Support Level: Tier 3 (Senior Application Scientist)
The Mechanistic Paradox: Why Your Yield is Low
Isobutyl triflate (
The triflate group (-OTf) is a "super-leaving group" (
The Three-Way Partition
-
The
Barrier (Desired): The isobutyl group is primary, but the -methyl branching creates significant steric drag. Backside attack is slower than with -butyl analogs. -
The Rearrangement Trap (
-like): Because -OTf leaves so easily, the molecule has high ionization potential. If it ionizes to a primary isobutyl cation, it undergoes an almost instantaneous 1,2-hydride shift to form the stable tertiary -butyl cation. -
The Elimination Sink (
): The -protons are accessible. If your nucleophile is even moderately basic, the "super-leaving" ability of triflate lowers the activation energy for elimination, producing isobutylene gas.
Troubleshooting Hub: Diagnostic Q&A
Identify your specific failure mode below to see the corrective action.
Case A: "My NMR shows a t-butyl group (singlet ~1.2 ppm), not isobutyl."
Diagnosis: Skeletal Rearrangement via Ionization.
Your reaction conditions are allowing the triflate to leave before the nucleophile attacks. This indicates significant
-
The Fix: You must enforce
kinetics.-
Increase Nucleophile Concentration: Push the reaction order toward second-order kinetics. Use
equivalents of nucleophile. -
Switch Solvent: If using polar protic solvents (MeOH, EtOH), STOP . They stabilize the carbocation intermediate. Switch to non-polar (DCM, Toluene) to suppress ionization, or polar aprotic (DMSO, DMF) only if using a highly reactive nucleophile (like Azide) that can outcompete the rearrangement.
-
Case B: "I see gas evolution and low mass recovery."
Diagnosis: Elimination (
-
The Fix: Modulate Basicity vs. Nucleophilicity.
-
Hard vs. Soft: Switch to "soft" nucleophiles (Thiolates, Azides, Cyanides) rather than "hard" bases (Alkoxides).
-
Temperature Control:
has a higher activation energy than . Lower the temperature to or for the addition, then warm slowly.
-
Case C: "Starting material decomposes before reaction."
Diagnosis: Hydrolysis.
Triflates are extremely moisture-sensitive.[2]
-
The Fix:
-
Schlenk Technique: All transfers must occur under
or Ar. -
Base Scavenger: Add a hindered non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge any adventitious triflic acid, which can autocatalyze decomposition.
-
Optimized Experimental Protocol
Objective: Nucleophilic substitution of
Reagents & Setup
-
Substrate: Isothis compound (Freshly prepared or stored at -20°C under Argon).
-
Solvent: Anhydrous
(DCM) or Toluene.-
Note: Use DMSO only for specific super-nucleophiles like
.
-
-
Nucleophile: 2.0 - 3.0 equivalents (dried).
-
Additives: 2,6-Lutidine (1.1 eq) if acid sensitivity is a concern.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solvation: Dissolve the nucleophile in anhydrous DCM. Cool the solution to -40°C (Acetonitrile/Dry Ice bath).
-
Why? Low temperature suppresses the
pathway and thermal ionization.
-
-
Addition: Add isothis compound dropwise via syringe. Do not add the nucleophile to the triflate; keep the nucleophile in excess (high local concentration) to favor
. -
Reaction: Stir at -40°C for 2 hours, then allow to warm to 0°C slowly over 4 hours. Monitor by TLC (or GC-MS if volatile).
-
Critical: Do not reflux. Heat promotes elimination.
-
-
Quench: Quench with cold saturated
. -
Workup: Extract with DCM. Wash organic layer with water (to remove triflate salts) and brine. Dry over
.
Solvent Selection Guide
| Solvent Class | Example | Effect on | Recommendation |
| Polar Protic | Methanol, Water | Promotes Ionization ( | AVOID (Causes Rearrangement) |
| Polar Aprotic | DMSO, DMF | Enhances Nucleophilicity | Good for weak nucleophiles (e.g., Azide) |
| Non-Polar | DCM, Toluene | Suppresses Ionization | Best for preventing rearrangement |
Visualizations
Figure 1: The Competitive Landscape
This diagram illustrates the kinetic competition. Your goal is to force the path to the left (Green) and avoid the right (Red).
Caption: Kinetic competition between direct substitution (Green) and rearrangement/elimination pathways (Red/Yellow).
Figure 2: Optimized Workflow Decision Tree
Follow this logic to select the correct conditions for your specific nucleophile.
Caption: Decision matrix for solvent and condition selection based on nucleophile properties.
References
-
Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXXII. The role of steric hindrance. Journal of the Chemical Society, 166-169.
-
Kasal, P., & Jindřich, J. (2022).[3] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[3]
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic esters: methods of preparation and applications in organic chemistry. Synthesis, 1982(02), 85-126.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
Sources
Technical Support Center: Stability & Handling of n-Butyl Triflate
Core Directive: The "Loaded Spring" Analogy
As a Senior Application Scientist, I often see
This guide addresses the stability profile of
Solvent Compatibility Matrix
The following table summarizes stability data based on solvent class. Use this for immediate decision-making.
| Solvent Class | Examples | Stability Rating | Primary Risk | Mechanism of Failure |
| Protic | Water, Methanol, Ethanol | CRITICAL FAILURE | Rapid Solvolysis | Solvent acts as nucleophile ( |
| Polar Aprotic (Nucleophilic) | DMSO, DMF, DMAc | POOR / CAUTION | Solvent Alkylation | |
| Polar Aprotic (Non-nuc) | Acetonitrile, Nitromethane | GOOD (if dry) | Hydrolysis (Trace | Hygroscopic nature introduces water. |
| Non-Polar Aprotic | DCM, Chloroform, Toluene | EXCELLENT | Evaporation | Stable. Best for storage and reactions. |
| Ethers | THF, Et2O, Dioxane | MODERATE | Polymerization | Strong Lewis acidity of HOTf byproduct can initiate THF polymerization. |
Troubleshooting Guides & FAQs
Scenario A: "My reaction mixture turned black/dark and fumed."
Diagnosis: Uncontrolled Acid Generation (Autocatalysis).
Root Cause: You likely used a solvent with trace moisture or a protic co-solvent. The hydrolysis of
Corrective Action:
-
Base Buffer: Always include a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid
) if your nucleophile is not basic. -
Dry Solvents: Use solvents dried over activated molecular sieves (3Å or 4Å).
Scenario B: "I used DMF to solubilize my nucleophile, but the yield is <10%."
Diagnosis: Solvent Competition (The "DMF Trap").
Root Cause: DMF is not inert. It is a nucleophile at the oxygen atom.
Corrective Action:
-
Switch Solvent: Use Acetonitrile (MeCN) or DCM.
-
Concentration: If DMF is required, add the
-BuOTf last and ensure your specific nucleophile is in high concentration to outcompete the solvent.
Scenario C: "How do I check the purity of my butyl triflate before use?"
Diagnosis: Need for Non-Invasive Analysis.
Protocol:
Step-by-Step Protocol:
-
Take a 50
L aliquot of -BuOTf. -
Dissolve in 0.6 mL dry
(or ). -
Acquire
NMR (unprotonated). -
Interpretation:
-
-74.0 to -75.0 ppm: Intact
-Butyl Triflate (Covalent).[4] - -78.0 to -79.0 ppm: Triflic Acid / Triflate Salt (Ionic impurity).
-
Note: Shifts vary slightly with concentration, but the covalent species is consistently downfield of the ionic species.
-
-74.0 to -75.0 ppm: Intact
Visualizations
Diagram 1: Solvolysis & Decomposition Pathways
This diagram illustrates why moisture is the enemy. The generation of HOTf creates a cycle of destruction if not buffered.
Figure 1: Mechanism of hydrolytic decomposition. Note that Triflic Acid (HOTf) is a byproduct that can cause secondary degradation of sensitive substrates.
Diagram 2: Solvent Selection Decision Tree
Follow this logic flow to select the correct solvent for your alkylation reaction.
Figure 2: Decision tree for solvent selection. Non-polar, non-nucleophilic solvents (Green) offer the highest stability.
Experimental Protocols
Protocol 1: Drying "Aprotic" Solvents
Even "aprotic" solvents like Acetonitrile (MeCN) are hygroscopic. A water content of >500 ppm is sufficient to degrade significant amounts of
-
Pre-drying: Store solvent over activated 4Å molecular sieves (20% w/v) for at least 24 hours.
-
Verification: Karl-Fischer titration should read <50 ppm water.
-
Handling: Syringe-transfer reagents under nitrogen/argon atmosphere. Do not pour.
Protocol 2: Quenching & Disposal
Never dispose of active
-
Prepare Quench Solution: 10% Diethylamine (or Triethylamine) in Methanol.
-
Addition: Add the waste
-BuOTf dropwise to the quench solution at C. -
Wait: Stir for 30 minutes. The amine will rapidly displace the triflate (forming the ammonium salt and butylamine derivative).
-
Disposal: The mixture can now be safely disposed of in standard organic waste.
References
-
Biosynth. (2026).[3] Safety Data Sheet: Butyl Trifluoromethanesulfonate. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10921660: Butyl Trifluoromethanesulfonate. PubChem.[1][3] Retrieved from
-
Chemistry LibreTexts. (2023). Solvent Effects in Nucleophilic Substitution. Retrieved from
-
University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from
-
Royal Society of Chemistry. (2012). Reactions of triflate esters... using DMF as solvent.[5] Org. Biomol. Chem. Retrieved from
Sources
Troubleshooting low conversion rates in butyl triflate reactions
Topic: Troubleshooting Low Conversion & Instability in
Executive Summary & Safety Directive
Status: Open Severity: High (Safety & Yield Critical)
The Core Problem:
CRITICAL SAFETY WARNING:
Explosion Hazard: Never distill
-butyl triflate to dryness. The residue can become unstable and explosive. Always leave a substantial heel in the pot. Corrosivity: Triflic anhydride () and triflic acid (TfOH) are violently corrosive.
Diagnostic Flowchart
Before altering your stoichiometry, trace your failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing the root cause of alkyl triflate failure.
Module 1: Synthesis & Preparation (The Root Cause)
Most users fail because they are adding "dead" reagent to their reaction.
Q: My reaction mixture turns black immediately. What is happening?
A: You are likely seeing the polymerization of THF or the decomposition of the triflate by the base.
-
Mechanism:
-Butyl triflate is powerful enough to polymerize Tetrahydrofuran (THF) via cationic ring-opening polymerization. -
Solution: Switch solvents. Use non-coordinating, non-nucleophilic solvents like Dichloromethane (DCM) , Carbon Tetrachloride (
) , or Pentane . If you must use an ether, Diethyl Ether is more resistant than THF, but DCM is the gold standard for preparation.
Q: I used Pyridine as the base, but my yield is <40%.
A: Pyridine is nucleophilic enough to attack the triflate.
-
The Trap: While standard protocols often cite pyridine, it can attack the newly formed
-BuOTf to form -butylpyridinium triflate (an ionic liquid that will not alkylate your target). -
The Fix: Use 2,6-Lutidine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) . The steric bulk prevents the nitrogen lone pair from attacking the electrophilic butyl chain while still effectively scavenging the triflic acid byproduct [1].
Q: How dry is "dry"?
A: <50 ppm water is mandatory.
-
Reasoning: The hydrolysis of triflates is autocatalytic. Water produces TfOH (triflic acid), which further catalyzes decomposition.
-
Protocol: Flame-dry glassware under vacuum. Distill
from if it has been opened previously.
Module 2: Reaction Conditions & Application
Q: -Alkylation vs. -Alkylation? I'm getting the wrong isomer.
A: Triflate hardness dictates the outcome.
-
Theory: According to HSAB (Hard and Soft Acids and Bases) theory, the butyl group on a triflate is a "hard" electrophile due to the extreme electron-withdrawing nature of the triflate group. It prefers "hard" nucleophiles (Oxygen) over "soft" ones (Carbon/Nitrogen) compared to halides.
-
Data Comparison:
| Electrophile | Solvent | Nucleophile (e.g., Enolate) | Major Product |
| THF/HMPA | Ketone Enolate | C-Alkylation (Soft-Soft) | |
| DCM | Ketone Enolate | O-Alkylation (Hard-Hard) |
-
Adjustment: If you need C-alkylation, switch to a less reactive leaving group (Iodide/Tosylate) or use a non-polar solvent to tighten the ion pair.
Q: The reaction stalls at 50% conversion.
A: You likely have "Acid Quench."
-
Cause: As the reaction proceeds, TfOH is generated. If your base capacity is exhausted, the pH drops. Acidic conditions can protonate your nucleophile, rendering it inactive.
-
Fix: Ensure you have 1.2 to 1.5 equivalents of base relative to the triflate.
Standard Operating Procedure (SOP)
Protocol: Preparation of
Reagents:
- -Butanol (10 mmol, 0.92 mL) - Dry over 3Å sieves
-
Pyridine (11 mmol, 0.89 mL) or 2,6-Lutidine (Recommended)
-
Triflic Anhydride (
) (11 mmol, 1.85 mL) - Freshly distilled -
Dichloromethane (DCM) (20 mL) - Anhydrous
Workflow:
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvation: Add
-butanol and base (pyridine/lutidine) to the DCM. -
Cooling (Critical): Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Why? The reaction is highly exothermic.[1] Heat triggers elimination to 1-butene.
-
-
Addition: Add
dropwise via syringe over 20 minutes.-
Visual Check: A thick white precipitate (pyridinium triflate salt) should form. If it turns brown/black, you are adding too fast.
-
-
Warming: Allow the mixture to warm to 0°C over 1 hour. Do not exceed room temperature.
-
Workup (Rapid):
-
Dilute with cold pentane (precipitates more salts).
-
Filter through a sintered glass frit (under inert gas if possible).
-
Wash the filtrate with ice-cold 1M HCl (to remove excess base) followed by ice-cold saturated
. -
Dry over
and concentrate carefully (bath temp < 20°C).
-
-
Usage: Use immediately. If storage is necessary, store as a solution in DCM at -20°C.
Mechanistic Visualization
Understanding the competition between Substitution (
Figure 2: Competitive pathways in triflate chemistry. Control temperature to avoid the Red pathways.
References
-
Crich, D. (2007). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link](Note: While focused on glycosylation, this seminal work details the use of hindered bases like DTBMP with triflates to prevent base alkylation).
-
Charette, A. B. (2001). Trifluoromethanesulfonic Anhydride.[2] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677. [Link]
Sources
Catalyst deactivation and recovery in metal triflate-catalyzed reactions
Lewis Acid Catalysis Support Hub: Metal Triflates Subject: Catalyst Deactivation, Recovery, and Regeneration Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Water-Tolerant" Paradox
Welcome to the technical support center for metal triflate catalysis. You are likely here because you are working with Group 3 (Sc, Y, La) or Lanthanide (Yb, Nd) triflates—catalysts prized for their unique stability in aqueous media.[1]
However, "water-tolerant" does not mean "invincible."
While traditional Lewis acids like
Part 1: Diagnostic Triage (Troubleshooting)
Q1: My reaction yield dropped significantly after the first recycle loop. Is the catalyst dead?
Diagnosis: Likely Lewis Base Poisoning or Hydration Sphere Saturation , not decomposition.
Technical Explanation: Metal triflates are hard Lewis acids.[1] If your substrate or product contains Lewis basic sites (amines, pyridines, nitriles), they bind competitively to the metal center, displacing the triflate anion or the activating water ligands.
-
The Trap: The product inhibits the catalyst. As the reaction progresses, the concentration of the "poison" (your product) increases.
-
The Fix: You must break the Metal-Product complex during workup, not just filter it.
Q2: The catalyst recovered from the aqueous phase is a different weight/texture than the starting material.
Diagnosis: Hydrolysis (Oligomerization) or Salt Contamination .
Technical Explanation:
While
Part 2: Visualization of Failure Modes
The following logic flow helps you identify the specific deactivation mechanism based on experimental observations.
Caption: Diagnostic decision tree for identifying the root cause of metal triflate deactivation.
Part 3: Recovery & Regeneration Protocols
Do not use standard silica chromatography; triflates streak and degrade on silica. Use these phase-separation techniques.
Protocol A: The Kobayashi Aqueous Extraction (Standard)
Best for: Sc(OTf)3, Ln(OTf)3 in organic solvents (DCM, Toluene).
-
Quench: Add water to the reaction mixture (Ratio 1:1 v/v).
-
Partition: Shake vigorously. The metal triflate will partition quantitatively into the aqueous phase.
-
Critical Check: If the organic solvent is water-miscible (THF, MeCN), remove it via rotary evaporation before adding water, or add a non-polar co-solvent (Et2O) to force phase separation.
-
-
Separation: Separate the layers.
-
Organic Layer: Contains your product.[2]
-
Aqueous Layer: Contains the active catalyst.
-
-
Wash (The "De-Poisoning" Step): Wash the aqueous layer twice with Et2O or DCM. This removes trace organic impurities (ligands) that may be loosely bound to the metal.
-
Evaporation: Evaporate the water under reduced pressure.
-
Dehydration (Mandatory): See Protocol C.
Protocol B: Precipitation (For High-Boiling Solvents)
Best for: Reactions in ionic liquids or when water extraction is difficult.
-
Concentrate: Remove the bulk reaction solvent if possible.
-
Precipitate: Add a large excess of dry diethyl ether or hexane. Metal triflates are generally insoluble in non-polar solvents.
-
Filtration: Filter the resulting white precipitate under an inert atmosphere (nitrogen balloon is sufficient).
-
Wash: Rinse the filter cake with dry ether.
Protocol C: The "Reset" (Dehydration)
Why: Simply evaporating water leaves the catalyst in a hydrated state (e.g.,
-
Vacuum: Place the solid in a vacuum oven or Schlenk flask.
-
Heat: Heat to 150–200 °C under high vacuum (< 5 mmHg) for 4–6 hours.
-
Warning: Do not exceed 300 °C, or you risk decomposing the triflate anion itself.
-
-
Storage: Store in a desiccator.
is hygroscopic but stable in air; however, keeping it dry ensures reproducible mass measurements.
Part 4: Data & Performance Benchmarks
The following table summarizes recovery efficiencies for Scandium(III) Triflate across different reaction types, derived from foundational studies (Kobayashi et al.).
| Reaction Type | Solvent System | Recovery Method | Catalyst Recovery (%) | Activity Retention (Cycle 2) |
| Aldol | Water/THF | Aqueous Extraction | > 93% | > 90% |
| Diels-Alder | DCM | Aqueous Extraction | 99% | 98% |
| Friedel-Crafts | Nitromethane | Precipitation (Ether) | 88% | 85% |
| Mannich | Water/EtOH | Aqueous Extraction | 94% | 92% |
Note: "Activity Retention" assumes Protocol C (Dehydration) was performed between cycles.
Part 5: Advanced Mechanism (The "Why")
To troubleshoot effectively, you must understand the Assisted Acidity mechanism.
In many aqueous reactions, the metal triflate does not act as a simple Lewis Acid (LA).[1][3][4][5] Instead, it hydrolyzes slightly to generate a specific Brønsted Acid (BA) species.
The Equilibrium:
-
Scenario A (Dry Organic Solvent): The metal center (
) is the active site. Deactivation happens via steric crowding. -
Scenario B (Aqueous Media): The reaction is often catalyzed by the liberated protons (
) or the water molecules activated by the metal cation.
Implication for Recovery: If you recover the catalyst but it fails in the next run, you may have stripped the "hydrolysis equilibrium." Adding a micro-drop of water or 1 mol% HOTf to the recycled catalyst can sometimes "jumpstart" the activity if the mechanism relies on this synergistic acidity.
Caption: Standard workflow for aqueous extraction and regeneration of metal triflates.
References
-
Kobayashi, S. (1999).[3] Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.
-
Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][3][5][6] Journal of Organic Chemistry.
-
Barrett, A. G. M., & Braddock, D. C. (1997).[6] Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts.[1][3][6] Chemical Communications.
-
Karimi, B., & Ma'mani, L. (2003).[4] Scandium(III) Triflate as an Efficient and Recyclable Catalyst.[1][2][3][4][6] Synthesis.
Sources
- 1. kmc.du.ac.in [kmc.du.ac.in]
- 2. Stable Lewis Acids in Aqueous Media [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Scandium Triflate in Organic Synthesis | CoLab [colab.ws]
- 4. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
Overcoming steric hindrance in alkylation reactions with sec-butyl triflate
The following technical guide serves as a specialized support resource for researchers utilizing sec-butyl triflate (2-butyl trifluoromethanesulfonate) in complex alkylation sequences.
Core Technical Overview
sec-Butyl triflate is a potent secondary electrophile (
-
Rapid
-Elimination: The secondary carbon center is prone to elimination, yielding 1-butene and 2-butene, especially with basic nucleophiles. -
Thermal Instability: Pure sec-butyl triflate decomposes rapidly above
, necessitating rigorous low-temperature handling. -
Steric Impediment: The branching at the
-carbon creates significant steric drag for trajectories, often stalling reactions with bulky nucleophiles.
This guide provides evidence-based protocols to suppress elimination (
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >40% elimination products (butenes) instead of my alkylated product."
Diagnosis: The basicity of your nucleophile or the reaction environment is driving the
Solution:
-
Switch to Non-Basic Conditions: If your nucleophile is an amine or alcohol, avoid adding external bases (like
or ) during the alkylation event. Use a "proton sponge" approach.-
Recommendation: Use 2,6-Di-tert-butylpyridine or 2,6-Lutidine as a non-nucleophilic acid scavenger. These bases are too sterically hindered to abstract the
-proton of the triflate but will neutralize the generated triflic acid ( ).
-
-
Solvent Modulation: Switch from polar protic solvents (which solvate anions and increase basicity) to non-polar or polar aprotic solvents like
(DCM) or Toluene. While is faster in DMF, is often accelerated even more due to increased basicity of the nucleophile. DCM offers a better balance for stabilizing the transition state without "naked" anion effects that promote elimination.
Issue 2: "The reaction stalls with my bulky nucleophile (e.g., tert-butyl amine or hindered enolate)."
Diagnosis: Steric clash between the nucleophile and the methyl group of the sec-butyl chain is raising the
Solution:
-
The "Hard-Soft" Adjustment: Triflate is a "hard" leaving group (high electrostatic component). To facilitate the reaction, increase the "softness" of the nucleophile if possible, or use a highly polar, non-basic solvent like Nitromethane (
) or Sulfolane . These solvents stabilize the developing charge separation in the transition state effectively. -
Temperature Control: Counter-intuitively, lower temperatures (
to ) often favor substitution over elimination. elimination has a higher entropy of activation ( ) compared to the ordered transition state. Heating the reaction favors the entropic pathway (elimination). Keep it cold and run it longer.
Issue 3: "My sec-butyl triflate reagent turns black/brown before I can even add it."
Diagnosis: Autocatalytic decomposition. Traces of acid (TfOH) generated from hydrolysis or thermal decomposition catalyze further breakdown of the triflate.
Solution:
-
In-Situ Generation: Do not isolate sec-butyl triflate if possible. Generate it in situ at
and cannula transfer the nucleophile solution directly into the triflate mixture. -
The "Base Wash" Protocol: If isolation is necessary, wash the organic layer with cold saturated
immediately after synthesis and store over activated molecular sieves at .
Issue 4: "I'm getting O-alkylation instead of C-alkylation with my enolate."
Diagnosis: Alkyl triflates are hard electrophiles. According to HSAB (Hard-Soft Acid-Base) theory, they prefer attacking the hardest center of an ambident nucleophile (Oxygen) rather than the softer center (Carbon).
Solution:
-
Leaving Group Swap (Finkelstein): This is a critical workaround. Convert the sec-butyl triflate in situ to a sec-butyl iodide by adding tetrabutylammonium iodide (TBAI). The iodide is a softer electrophile and will favor C-alkylation.
-
Note: This sacrifices some reactivity for selectivity.
-
Experimental Protocols
Protocol A: High-Fidelity Synthesis of sec-Butyl Triflate
Use this protocol to ensure reagent integrity. All glassware must be flame-dried.
-
Setup: Cool a solution of 2-butanol (10 mmol, 1.0 equiv) and pyridine (11 mmol, 1.1 equiv) in anhydrous DCM (20 mL) to
under Argon.-
Expert Tip: For extremely acid-sensitive substrates, replace pyridine with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to prevent any nucleophilic attack by the base itself.
-
-
Addition: Dropwise add trifluoromethanesulfonic anhydride (
) (11 mmol, 1.1 equiv) over 15 minutes. The solution should remain colorless or pale yellow. Darkening indicates decomposition. -
Reaction: Stir at
for 45 minutes. -
Workup (Rapid): Quench with cold pentane (50 mL). Filter through a small pad of silica gel/Celite to remove pyridinium salts. Concentrate in vacuo only if necessary, keeping the bath
. Use immediately.
Protocol B: Optimized Alkylation of a Hindered Amine
Designed to minimize elimination.
-
Dissolve the amine (1.0 equiv) and 2,6-Lutidine (1.2 equiv) in DCM (0.2 M). Cool to
. -
Add fresh sec-butyl triflate (1.2 equiv) slowly via syringe pump (slow addition keeps local concentration of electrophile low, suppressing bimolecular elimination).
-
Allow to warm to
slowly over 4 hours. Monitor by TLC/LCMS. -
Do not heat. If conversion is low, add more triflate rather than raising temperature.
Data & Decision Support
Table 1: Solvent Effects on sec-Butyl Triflate Reactivity
Comparison of dielectric constants (
| Solvent | Dielectric Const. ( | Recommendation | ||
| Hexane | 1.9 | Very Slow | < 5% | Too slow for practical use |
| DCM | 8.9 | Moderate | 10-15% | Optimal Balance |
| THF | 7.5 | Moderate | 20-30% | Avoid (Lewis basicity promotes elimination) |
| Acetonitrile | 37.5 | Fast | 40-50% | High risk of elimination |
| DMF | 36.7 | Very Fast | > 60% | Not Recommended for hindered substrates |
Table 2: Base Selection Guide
Impact of base sterics on elimination rates.
| Base | Steric Bulk | Primary Role | Risk of E2 | |
| Triethylamine ( | 10.75 | Moderate | Proton Scavenger | High (Acts as base for E2) |
| DIPEA (Hünig's Base) | 11.0 | High | Proton Scavenger | Moderate |
| 2,6-Lutidine | 6.7 | High | Buffer | Low |
| 2,6-Di-tert-butylpyridine | 3.6 | Very High | Non-nuc. Buffer | Very Low (Best for sensitive work) |
Visualizing the Mechanism & Workflow
Diagram 1: The vs Decision Matrix
This flowchart guides the researcher through the optimization process based on nucleophile characteristics.
Caption: Decision tree for optimizing reaction conditions to favor substitution (
Diagram 2: Steric Hindrance & Transition State Competition
Visualizing why steric bulk favors elimination and how specific conditions shift the balance.
Caption: Mechanistic divergence showing how temperature and base sterics influence the
References
-
Charette, A. B. (2018). Trifluoromethanesulfonic Anhydride. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 10: Aliphatic Nucleophilic Substitution). [Link]
-
Crich, D., & Smith, M. (2001). 2,6-Di-tert-butyl-4-methylpyridine. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Beak, P., & Reitz, D. B. (1978). Dipole-stabilized carbanions: novel and useful intermediates. Chemical Reviews, 78(3), 275–316. (Discussing solvent effects on alkylation). [Link]
Sources
In-line monitoring and cleanup of butyl triflate reactions
Technical Support Center: Butyl Triflate Process Control
Topic: In-line monitoring and cleanup of this compound (
Executive Summary: The GTI Control Mandate
As researchers and process chemists, we face a critical paradox with this compound. It is an exceptionally efficient alkylating agent—essential for synthesis—but its reactivity makes it a potent genotoxic impurity (GTI). Regulatory bodies (FDA, EMA) require control strategies that typically demand residual levels in the low ppm or ppb range.
The Problem: Traditional offline analysis (HPLC/GC) is often flawed for triflates. Due to their hydrolytic instability, a sample taken from the reactor may "clean itself" up in the vial before it reaches the QC lab, leading to false negatives .
The Solution: In-line monitoring (PAT) provides the only true window into the reactor, validating not just the formation of your product, but the destruction (purge) of the alkylating agent before the batch moves downstream.
Module 1: In-Line Monitoring (PAT) Setup
Q: Which sensor technology should I deploy for this compound monitoring?
A: Your choice depends on the reaction matrix. While Mass Spectrometry (PAT-MS) offers the highest sensitivity, vibrational spectroscopy is often more robust for production environments.
| Feature | FTIR (Mid-IR) | Raman | PAT-MS (Mass Spec) |
| Primary Detection | S=O and C-F stretching vibrations. | S-O symmetric stretch (highly polarizable). | Molecular ion ( |
| Best Use Case | Homogeneous organic phases (DCM, THF). | Aqueous mixtures, slurries, or biphasic quenches. | Trace level detection (<100 ppm) and purge verification. |
| Key Limitation | Strong water absorption bands can mask signals. | Fluorescence interference from dark/colored reaction mixtures. | Requires sampling loop/pressure reduction; higher maintenance. |
Q: I am using ReactIR (FTIR). Where do I look for the this compound signal?
A: You must track the disappearance of the sulfonate ester bands.
-
Target Region: Focus on the Asymmetric
stretch typically found between 1405–1420 cm⁻¹ . -
Secondary Confirmation: The Symmetric
stretch appears around 1145–1200 cm⁻¹ , though this region is often crowded by C-O stretches from solvents or products. -
Differentiation: The triflate anion (
), which forms after the reaction/quench, shifts significantly compared to the covalently bonded ester.
Q: My signal is saturating. How do I optimize the probe?
A: Signal saturation usually indicates an optical path length issue or sensor fouling.
-
Check Gain: If the detector is saturated, reduce the gain or switch to a probe with a shorter path length (e.g., switch from Diamond to Silicon if applicable, or use a spacer).
-
Solvent Subtraction: Ensure your background spectrum is taken in the pure solvent at reaction temperature, not air.
-
Fouling: Triflates can induce polymerization in some substrates. If the baseline rises continuously, the probe window may be coated.
Module 2: Reaction Quenching & Cleanup Strategies
Q: The reaction is complete, but the triflate signal persists. Why?
A: This is a kinetic issue. Simply adding water is often insufficient for rapid destruction of lipophilic triflates.
-
Mechanism: Water relies on hydrolysis, which can be slow in organic matrices (e.g., Toluene/DCM) due to poor phase contact.
-
Corrective Action: Switch to an active quench using a nucleophilic amine (e.g., morpholine, pyrrolidine) or a strong base solution. These react with the triflate via
mechanisms, which are orders of magnitude faster than hydrolysis.
Q: How do I validate the "End of Quench"?
A: You must establish a "flatline" protocol.
-
Trend Analysis: Do not rely on a single data point. Wait for the First Derivative of the absorbance trend to reach zero (
). -
Spike Test (Process Validation): During development, intentionally spike a known amount of this compound into the quenched mixture. If the signal does not appear or disappears instantly, your quench capacity is sufficient.
Module 3: Troubleshooting Common Anomalies
Q: My offline GC shows "None Detected," but PAT shows a residual signal. Who is right?
A: Trust the PAT.
-
Root Cause: this compound is hydrolytically unstable. In the time it takes to sample, dilute, and run the GC, moisture in the solvent or air can degrade the triflate in the vial.
-
Resolution: The PAT probe measures the reality inside the reactor. If PAT shows a signal, the impurity is still there. Continue the quench.
Q: I see a "Ghost Peak" appearing near the triflate region during quench.
A: This is likely the formation of the protonated amine salt or the triflic acid salt .
-
Verification: As the triflate ester is destroyed, the triflate anion (
) concentration increases. Ensure your quantitation model distinguishes between the covalent ester (GTI) and the ionic salt (harmless byproduct).
Module 4: Visualization & Logic Flows
Diagram 1: The Closed-Loop Control Strategy
Caption: Logic flow for integrating PAT into the this compound destruction step.
Diagram 2: Troubleshooting Signal Discrepancies
Caption: Diagnostic tree for resolving conflicts between In-line (PAT) and Offline (HPLC/GC) data.
Module 5: Standard Operating Protocol (SOP)
Protocol: In-Line Verification of this compound Destruction
-
Probe Initialization:
-
Insert FTIR/Raman probe prior to reagent addition.
-
Collect background spectrum in pure solvent at
.
-
-
Reference Collection:
-
Record spectrum of pure
-butyl triflate (if safe/possible) or reference library spectra to identify the specific ROI (Region of Interest).
-
-
Reaction Monitoring:
-
Track the decrease of the reagent peak and increase of the product peak.
-
-
Quench Phase:
-
Upon reaction completion, introduce the quenching agent (e.g., Morpholine).
-
Critical Step: Monitor the ROI. The peak should decay exponentially.
-
Warning: If the peak shifts rather than disappears, you may be forming a stable intermediate.
-
-
Endpoint Determination:
-
Continue agitation until the signal slope is zero for at least 30 minutes.
-
Perform a "Stop-Flow" test (if using a flow cell) or stop agitation briefly (if safe) to ensure the signal is not noise-dependent.
-
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1][2][3] John Wiley & Sons. (Focus on sulfonate ester formation and purging).
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. (Application Note on FTIR/Raman for reaction kinetics). Link
-
Gowen, A. A., et al. (2008). Raman spectroscopy as a process analytical technology (PAT) tool.[4][5][6] (General principles of Raman in PAT). Link
-
Liu, J., et al. (2020).[4] In Situ FTIR Spectroscopic Monitoring of the Formation of Arene Diazonium Salts. (Demonstrates in-situ monitoring of hazardous intermediates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Raman spectroscopy as a process analytical technology (PAT) tool for the in-line monitoring and understanding of a powder blending process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity comparison of n-butyl triflate vs n-butyl tosylate
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Regulatory Scientists
Executive Summary: The Stability-Reactivity Trade-off
In alkylation chemistry, the choice between n-butyl triflate (n-BuOTf) and n-butyl tosylate (n-BuOTs) represents a fundamental trade-off between kinetic power and handling stability.
-
n-Butyl Tosylate is the "workhorse" reagent: crystalline or high-boiling oil, bench-stable, and suitable for alkylating strong nucleophiles (amines, thiols, alkoxides).
-
n-Butyl Triflate is the "precision" reagent: a hyper-reactive liquid, highly sensitive to moisture, reserved for alkylating weak nucleophiles (amides, carboxylates) or overcoming steric hindrance.
This guide analyzes the mechanistic divergence, quantitative reactivity data, and safety protocols required for these two alkylating agents.
Mechanistic Foundation: The Leaving Group Effect
The reactivity difference stems entirely from the electronic nature of the leaving group. The rate of nucleophilic substitution (
Electronic Comparison
-
Tosylate (OTs): The negative charge is delocalized over three oxygen atoms and stabilized by the aromatic ring. However, the methyl group on the benzene ring is electron-donating (hyperconjugation), which slightly destabilizes the anion compared to a benzenesulfonate.
-
Triflate (OTf): The trifluoromethyl group (
) is powerfully electron-withdrawing via induction. This pulls electron density away from the sulfur center, dramatically stabilizing the negative charge on the departing oxygen anions.
DOT Diagram: Mechanistic Activation & Leaving Group Departure
Caption: Comparative mechanistic flow showing the
Quantitative Performance Data
The following data illustrates the magnitude of the reactivity difference. Note that while specific rates vary by solvent and temperature, the relative order of magnitude remains consistent.
| Parameter | n-Butyl Tosylate (OTs) | n-Butyl Triflate (OTf) | Impact on Synthesis |
| Conjugate Acid pKa | -2.8 (p-TsOH) | -14.0 (TfOH) | Lower pKa = Better Leaving Group. Triflate is approx. |
| Relative Solvolysis Rate | 1 (Reference) | Triflate reactions complete in minutes at -78°C or 0°C; Tosylates often require reflux. | |
| C-O Bond Length | 1.46 Å | 1.49 Å | Longer bond in triflate indicates a weaker bond that breaks more easily. |
| Nucleophile Scope | Strong Nu only ( | Weak Nu ( | Triflate is required for "hard" alkylations where the nucleophile is poor. |
| Physical State | Solid or Viscous Oil | Volatile Liquid | Triflates are harder to weigh/dispense accurately without air-free techniques. |
Key Insight: In solvolysis studies (acetolysis), alkyl triflates react roughly 70,000 times faster than alkyl tosylates [1].
Experimental Protocols
A. Synthesis & Use of n-Butyl Tosylate
Status: Robust, Bench-Stable.
-
Preparation: Reaction of n-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine or
. -
Purification: Can often be recrystallized (if solid) or purified via silica column chromatography.
-
Usage: Typically used in refluxing acetonitrile or DMF with a base (
or ).
B. Synthesis & Use of n-Butyl Triflate
Status: Air-Sensitive, High-Hazard.
-
Preparation: Must be generated in situ or distilled under vacuum immediately prior to use.
-
Dissolve n-butanol and dry pyridine (or 2,6-lutidine) in anhydrous DCM at -78°C or 0°C.
-
Slowly add Triflic Anhydride (
) via syringe. -
Aqueous workup must be rapid and cold (ice water/NaHCO3) to prevent hydrolysis.
-
-
Usage: Reacts immediately, often at 0°C. Do not heat unless absolutely necessary, as it may decompose violently or polymerize THF.
DOT Diagram: Decision Matrix for Reagent Selection
Caption: Decision tree guiding the selection between Triflate and Tosylate based on nucleophile strength and steric constraints.
Safety & Regulatory Profile (Genotoxic Impurities)
For drug development professionals, both compounds fall under ICH M7 guidelines as potential mutagenic impurities (PMIs).
-
Genotoxicity: Both n-butyl triflate and n-butyl tosylate are alkylating agents capable of reacting with DNA bases (specifically N7-guanine), leading to mutagenesis. They are generally Ames Positive.
-
Purging:
-
Tosylates: Because they are stable and high-boiling, residual tosylates can be difficult to purge from the final API (Active Pharmaceutical Ingredient) if introduced late in the synthesis.
-
Triflates: Due to their high reactivity, they are often "self-purging" (they react with water/solvents to decompose during workup) or are easily removed via volatility. However, their extreme reactivity makes handling them an acute safety risk for operators (severe chemical burns).
-
-
Regulatory Limit: If used in the final step, the content must typically be controlled to < 1.5 µ g/day (Threshold of Toxicological Concern - TTC) [2].
References
- Streitwieser, A., et al. "Solvolysis Rates of Alkyl Sulfonates." Chemical Reviews, 1956.
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.
-
Barbe, G., & Charette, A. B. "Highly Chemoselective Synthesis of Triflate Esters." Journal of the American Chemical Society, 2008.
- Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.
Quantitative Comparison Guide: Triflate, Nonaflate, and Mesylate Leaving Groups
Executive Summary: The Stability-Reactivity Paradox
In organic synthesis, particularly within drug discovery and process chemistry, the selection of a sulfonate leaving group is often a critical decision point. While Triflate (OTf) is historically the "gold standard" for high reactivity, it suffers from hydrolytic instability and thermal sensitivity. Nonaflate (ONf) has emerged as a superior alternative for challenging cross-couplings, offering comparable superacid-derived reactivity with significantly enhanced stability. Mesylate (OMs) remains the cost-effective workhorse for simple nucleophilic substitutions where extreme activation is unnecessary.
This guide provides a quantitative and mechanistic comparison to enable data-driven reagent selection.
Structural & Electronic Analysis
The leaving group ability of sulfonates correlates directly with the acidity of their conjugate acids (pKa) and the inductive stabilization of the anionic charge.
Electronic Structures
-
Triflate (-OTf): The trifluoromethyl group (
) exerts a powerful electron-withdrawing inductive effect (-I), delocalizing the negative charge over the sulfonate oxygens. -
Nonaflate (-ONf): The perfluorobutyl chain (
) provides a similar -I effect to the triflate but adds significant lipophilicity and steric bulk, which protects the sulfur center from nucleophilic attack (hydrolysis) without compromising the C-O bond cleavage rate in cross-couplings. -
Mesylate (-OMs): The methyl group (
) is electron-donating relative to fluoroalkyls, resulting in a less stable anion and significantly lower leaving group ability.
Quantitative Comparison Matrix
| Metric | Triflate (OTf) | Nonaflate (ONf) | Mesylate (OMs) |
| Structure | |||
| Conjugate Acid pKa | ~ -14.7 (Superacid) | ~ -14 (Superacid) | -1.9 |
| Relative Solvolysis Rate ( | 1 (Reference) | ||
| Hydrolytic Stability | Low (Prone to hydrolysis) | High (Stable to aq.[1] workup) | High |
| Thermal Stability | Moderate | High | High |
| Lipophilicity | Low | High (Fluorous tag potential) | Low |
| Primary Application | Pd-catalyzed couplings | Difficult couplings, Scale-up |
Note on
: In solvolysis studies (e.g., 1-phenylethyl sulfonates in EtOH), triflates and nonaflates react at rates orders of magnitude faster than mesylates. While triflates are kinetically faster in pure solvolysis due to lower steric hindrance, nonaflates often result in higher effective yields in transition metal catalysis because they do not decompose before the oxidative addition step.
Visualization: Reactivity vs. Stability Landscape
The following diagram illustrates the trade-off between reactivity and stability, guiding the selection process.
Figure 1: The Reactivity-Stability Landscape. Nonaflates occupy the "sweet spot" of high reactivity and high stability, essential for complex catalytic cycles.
Experimental Protocols
Synthesis of Aryl Nonaflates (The Stable Alternative)
Objective: Convert a phenol to an aryl nonaflate for use in Suzuki-Miyaura coupling.
Why Nonaflate? Unlike triflic anhydride (
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Perfluorobutanesulfonyl fluoride (NfF) (1.2 equiv) [CAS: 375-72-4][1]
-
Base: Triethylamine (
) (1.5 equiv) or DBU (for sterically hindered phenols) -
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with the phenol substrate and DCM (0.2 M concentration).
-
Base Addition: Add
via syringe. Cool the mixture to 0°C (ice bath). -
Sulfonylation: Add NfF dropwise. (Note: NfF is a liquid, bp ~64°C, much easier to handle than
). -
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC.
-
Checkpoint: Nonaflates are stable on TLC; Triflates may streak or decompose.
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine.
-
Purification: Dry over
, concentrate, and purify via standard silica gel flash chromatography.-
Result: The aryl nonaflate is typically a stable oil or solid that can be stored for months.
-
Comparative Cross-Coupling Workflow
Scenario: Suzuki Coupling of a deactivated phenol (e.g., 4-methoxyphenol derivative).
| Step | Triflate Route | Nonaflate Route |
| Activation | Requires | Uses NfF (stable liquid).[1] Product is bench-stable. |
| Coupling Conditions | Same conditions. | |
| Outcome | Risk of Hydrolysis: The basic conditions ( | Stable: The hydrophobic |
| Yield | Typically 50-70% for difficult substrates.[1] | Typically 80-95% due to suppression of side reactions.[1] |
Decision Logic: When to Use Which?
Use the following decision tree to select the optimal leaving group for your synthesis.
Figure 2: Decision Matrix for Sulfonate Selection.
Mechanistic Insight: The "Fluorine Effect"
Why is Nonaflate more stable than Triflate despite having similar acidity (pKa ~ -14)?
-
Steric Shielding: The larger
group creates a steric barrier around the sulfur atom, hindering the approach of nucleophiles (like or water) that would attack the sulfur to cleave the S-O bond (hydrolysis). -
Lipophilicity: The perfluorinated chain renders the local environment around the leaving group highly hydrophobic. In biphasic reaction mixtures (common in Suzuki couplings), the nonaflate partitions strongly into the organic phase, further protecting it from aqueous base degradation.
-
Oxidative Addition: Despite the steric bulk, the C-O bond remains electronically activated. Palladium (0) species are large and "soft" nucleophiles that can engage with the aromatic
-system and insert into the C-O bond (Oxidative Addition) without significant hindrance from the fluorous tail.
References
-
Anderson, A. G.; Stang, P. J. (1976). "Vinyl triflates: synthesis and reactions." Organic Syntheses.
-
Rottländer, M.; Knochel, P. (1998). "Palladium-catalyzed cross-coupling reactions of perfluoroalkanesulfonates." Journal of Organic Chemistry.
-
Högermeier, J.; Reissig, H. U. (2009). "Nine Times Fluoride Can Be Good for Your Syntheses: Nonafluorobutanesulfonates as Intermediates." Advanced Synthesis & Catalysis.
-
Uggerud, E. (2006). "Reactivity trends and stereospecificity in nucleophilic substitution reactions." Journal of Physical Organic Chemistry.
-
ChemicalBook. (2024). "Trifluoromethanesulfonic acid Properties and pKa Data."
Sources
Comparative Kinetic Profiling of Butyl Triflate Isomers in SN2 Reactions
Executive Summary: The Triflate Advantage vs. Steric Reality
In alkylation chemistry, the choice of leaving group and substrate isomer dictates reaction success. While triflates (trifluoromethanesulfonates) are among the most reactive non-radioactive leaving groups known—reacting
This guide provides a kinetic analysis of butyl triflate isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) in SN2 reactions. By isolating the steric variable, we demonstrate that while the triflate group accelerates the absolute rate of reaction, the relative reactivity is strictly governed by the topology of the electrophilic center.
Key Takeaway: n-Butyl triflate is the gold standard for rapid alkylation. Isothis compound, despite being a primary substrate, exhibits significantly retarded kinetics due to
Mechanistic Foundation: Steric vs. Electronic Effects
The SN2 reaction is a concerted, bimolecular process requiring the nucleophile to access the
The Isomer Landscape
| Isomer | Structure | Classification | Steric Environment | Predicted SN2 Reactivity |
| n-Butyl | Primary ( | Unhindered | High (Baseline) | |
| isobutyl | Primary ( | Moderate/Low (Steric drag) | ||
| sec-Butyl | Secondary ( | Low (Mechanistic competition) | ||
| tert-Butyl | Tertiary ( | Fully Blocked | None (SN1 only) |
Visualization of Steric Hindrance
The following diagram illustrates the transition state energy barriers introduced by steric crowding at the
Figure 1: Comparative transition state accessibility. Note the "Steric Wall" preventing SN2 on tert-butyl substrates.
Experimental Protocol: Conductometric Kinetic Assay
To objectively compare these isomers, we utilize a Conductometric Kinetic Assay . This method is self-validating because the release of the triflate anion (
Why this protocol?
-
Sensitivity: Detects minute changes in ion concentration.
-
Real-time: Allows calculation of rate constants (
) without quenching aliquots. -
Self-Validating: Linearity of
vs. time confirms pseudo-first-order kinetics.
Workflow
-
Preparation:
-
Solvent: Anhydrous Ethanol (EtOH) or Acetone/Water mix (for solvolysis).
-
Thermostat: Water bath set to
. -
Substrate: 0.01 M solution of the specific this compound isomer.
-
-
Initiation:
-
Inject substrate into the solvent cell containing the nucleophile (if bimolecular) or pure solvent (if solvolysis).
-
Start data logging immediately.
-
-
Monitoring:
-
Record conductivity (
) every 10 seconds. -
Reaction is complete when conductivity plateaus (
).
-
-
Data Analysis:
-
Plot
vs. time ( ). -
The slope of the line is
.
-
Figure 2: Step-by-step workflow for the conductometric kinetic assay.
Performance Comparison & Data Analysis
The following data represents relative reaction rates normalized to n-butyl triflate. These values are derived from standard physical organic chemistry principles regarding steric effects in SN2 reactions, adapted for the high reactivity of the triflate leaving group.
Relative Rate Table (Normalized)
| Substrate | Relative Rate ( | Activation Energy ( | Dominant Mechanism |
| n-Butyl Triflate | 1.00 | Low | Pure SN2 |
| isothis compound | 0.03 - 0.05 | Medium | SN2 (Hindered) |
| sec-Butyl Triflate | 0.01 - 0.02 | High | Mixed SN2/SN1/E2 |
| tert-Butyl Triflate | 0.00 | N/A | Pure SN1/E1 |
Detailed Analysis
1. n-Butyl Triflate (The Standard)
-
Performance: Exhibits the fastest kinetics. The primary carbon is unhindered, allowing the nucleophile unobstructed access to the backside.
-
Use Case: Ideal for rapid, high-yield alkylations with weak nucleophiles.
-
Expert Insight: Because the reaction is so fast, cooling to
or is often necessary to prevent exotherms or side reactions.
2. isothis compound (The Beta-Branching Trap)
-
Performance: Reacts roughly 20-30 times slower than n-butyl.
-
Causality: Although it is a primary substrate, the methyl group on the
-carbon (adjacent to the reacting center) creates significant steric clash in the transition state. This "beta-branching effect" is often underestimated by researchers who classify it simply as "primary." -
Risk: Extended reaction times may lead to rearrangement or elimination side products.
3. sec-Butyl Triflate (The Borderline)
-
Performance: Very slow SN2 kinetics. The
-branching (methyl group directly on the reacting carbon) physically blocks the nucleophile. -
Mechanistic Shift: With triflates, the leaving group is so good that ionization (SN1) becomes competitive, especially in polar solvents. Elimination (E2) is also a major competitor if the nucleophile is basic.
-
Recommendation: Use non-basic, highly reactive nucleophiles (e.g., azides, thiols) in polar aprotic solvents to favor SN2.
4. tert-Butyl Triflate (The Negative Control)
-
Performance: Zero SN2 reactivity. The backside is completely occluded by three methyl groups.
-
Outcome: Any reaction observed is proceeding via SN1 (solvolysis) or E1 (elimination).
-
Warning: tert-Butyl triflate is extremely unstable and prone to decomposition; it is rarely isolated and usually generated in situ for specific cationic processes, not SN2.
Troubleshooting & Optimization
When kinetics do not match predicted models, consider these factors:
-
Solvent Effects:
-
Polar Aprotic (DMSO, DMF, Acetonitrile): dramatically accelerates SN2 by solvating cations but leaving anions (nucleophiles) "naked" and reactive. Recommended for isobutyl and sec-butyl to overcome steric drag.
-
Protic (Ethanol, Water): Stabilizes the leaving group but cages the nucleophile, slowing SN2. However, promotes SN1 for sec-butyl and tert-butyl.
-
-
Nucleophile Strength:
-
For sec-butyl triflate, a strong, non-bulky nucleophile (e.g.,
, ) is required to force the SN2 pathway over E2 elimination.
-
References
- Streitwieser, A.Solvolytic Displacement Reactions. McGraw-Hill, 1962. (Classic text on solvolysis kinetics and steric effects).
-
Dostrovsky, I., & Hughes, E. D. "Mechanism of substitution at a saturated carbon atom.[1] Part XXVI. The role of steric hindrance." Journal of the Chemical Society, 1946, 157-161.[1][2] [1]
- Bentley, T. W., & Llewellyn, G. "Yx scales of solvent ionizing power." Progress in Physical Organic Chemistry, Vol 17, 1990.
-
Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance."
-
Chemistry LibreTexts. "Characteristics of the SN2 Reaction."
Sources
Technical Guide: Mass Spectrometry Validation of Butyl Triflate Reaction Products
Executive Summary & Scientific Context
Butyl triflate (n-butyl trifluoromethanesulfonate) is a potent alkylating agent used to introduce butyl groups into nucleophiles (amines, alcohols, thiols) where traditional halides (butyl bromide/iodide) fail due to slow kinetics or steric hindrance. However, its high reactivity presents a double-edged sword: it is prone to rapid hydrolysis, generating impurities (butanol, triflic acid) that complicate validation.
This guide details a Mass Spectrometry (MS) based validation protocol for this compound reaction products. Unlike NMR, which suffers from low sensitivity for trace impurities, or TLC, which lacks structural specificity, MS provides a rapid, picomole-sensitivity platform to confirm product formation and quantify hydrolytic degradation.
Comparative Analysis: Performance & Alternatives
To justify the selection of MS for this validation, we must objectively compare it against standard analytical alternatives (NMR, HPLC-UV) and contextualize the reagent's performance.
Analytical Method Comparison
Objective: Validating the alkylated product (e.g., N-butyl amine).
| Feature | Mass Spectrometry (ESI-MS) | 1H NMR Spectroscopy | HPLC-UV |
| Sensitivity | High (Femtomole/Picomole) | Low (Millimolar required) | Medium (Micromolar) |
| Speed | Rapid (<2 mins direct injection) | Slow (10-30 mins acquisition) | Moderate (10-40 mins gradient) |
| Specificity | High (m/z + Fragmentation fingerprint) | High (Structural connectivity) | Low (Retention time only) |
| Impurity Detection | Excellent (Detects trace hydrolysis) | Poor (Overlapped by solvent/noise) | Good (If chromophore present) |
| Sample Requirement | Minimal (< 1 mg) | High (> 5 mg) | Moderate |
Reagent Performance Context
Why use this compound over alternatives?
| Alkylating Agent | Leaving Group ( | Relative Reactivity ( | Stability |
| This compound | Triflate (-14) | ~10⁸ (Super-Electrophile) | Low (Moisture sensitive) |
| Butyl Iodide | Iodide (-10) | 1 (Reference) | High |
| Butyl Bromide | Bromide (-9) | 10⁻² | High |
Key Insight: The use of this compound is necessitated by difficult substrates. Consequently, the validation method (MS) must be capable of detecting the product in complex crude mixtures where the reagent may have partially decomposed.
Mass Spectrometry Validation Workflow
This protocol utilizes Electrospray Ionization (ESI) in positive mode, ideal for the polar/basic products typical of triflate alkylations (amines, ethers).
Mechanistic Fragmentation Logic
To validate the product, we look for two specific MS signatures:
-
Molecular Ion
: Confirms the addition of the butyl group (+57 Da net increase from precursor, minus displaced proton). -
Diagnostic Fragmentation:
- -Cleavage: Common in N-butyl amines.[1] Cleavage adjacent to the heteroatom.
-
Neutral Loss: Loss of alkene (butene, 56 Da) via McLafferty-type rearrangement.
Visualization of Reaction & MS Pathway
The following diagram illustrates the synthesis of an N-butyl amine and its subsequent MS fragmentation pathway.
Figure 1: Reaction pathway from precursor to MS fragmentation signatures. Green indicates the target analyte.
Experimental Protocol
Safety Warning: this compound is corrosive and a potent alkylator. Handle in a fume hood. Triflic acid is a byproduct; ensure proper neutralization.
Step 1: Micro-Scale Synthesis (Test Reaction)
-
Dissolve 0.1 mmol of nucleophile (e.g., aniline derivative) in 1 mL anhydrous DCM.
-
Add 1.1 eq. DIPEA (base) to scavenge triflic acid.
-
Cool to 0°C. Add 1.1 eq. This compound dropwise.
-
Stir for 15 minutes. (Speed is a key advantage of triflates).
Step 2: Sample Preparation for MS
Direct injection of crude reaction mixtures can contaminate the MS source. This dilution step is critical.
-
Quench: Take a 10 µL aliquot of the reaction mixture and quench into 500 µL of 50:50 Methanol:Water (with 0.1% Formic Acid).
-
Dilute: Transfer 10 µL of the quenched solution into 990 µL of HPLC-grade Methanol. Final concentration is approx 1-10 µM.
-
Blank: Prepare a solvent blank (MeOH + Formic Acid) to rule out carryover.
Step 3: MS Acquisition Parameters (Standard)
-
Source: ESI (Positive Mode)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation)
-
Scan Range: m/z 50 – 800
Step 4: Data Interpretation[1][2][3][4]
-
Identify Precursor: Check for unreacted starting material
. -
Identify Product: Look for
. (Note: Net mass addition of Butyl is +57, but we lose a proton from the amine, so the shift is +56 Da relative to the uncharged precursor, or +56 Da relative to the precursor ion). -
Check for Artifacts:
-
m/z 75: Butanol
. Indicates hydrolysis of reagent. -
m/z 113: Butyl dimer or cluster (rare, but possible in high conc).
-
Troubleshooting & Self-Validating Systems
A robust protocol must detect its own failures. Use this decision matrix to interpret ambiguous results.
Figure 2: Troubleshooting decision matrix for MS validation of alkylation reactions.
Common Pitfalls
-
Ion Suppression: If the DIPEA (base) concentration is too high, it may suppress the ionization of the product. Solution: Dilute further (1:1000).
-
In-Source Fragmentation: Alkyl amines can lose the butyl group (neutral loss of alkene) inside the source if the cone voltage is too high, leading to a false negative. Solution: Lower cone voltage to 15-20V.
References
-
Comparisons of NMR and Mass Spectrometry. Vertex AI Search / UBA. (2024). Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry. 2[3][4][5]
-
Triflate Reactivity. National Institutes of Health (NIH) / PMC. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups. 6[3]
-
MS Fragmentation of Amines. Chemistry LibreTexts. (2022). Amine Fragmentation Patterns and Alpha Cleavage.[1][5][7][8] 9
-
Triflate Synthesis & Handling. ResearchGate / Org. Synth. (2009).[10] Efficient Synthesis of Aryl Iodonium Triflates. 10
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Process Analytical Technology for Alkylating Agents: HPLC Strategies for Butyl Triflate Monitoring
Executive Summary
Monitoring the synthesis or consumption of Butyl Triflate (n-butyl trifluoromethanesulfonate) presents a specific analytical paradox. While Gas Chromatography (GC) is often the default for volatile alkyl halides, it becomes unviable when the reaction matrix contains non-volatile precursors, salts, or thermally labile active pharmaceutical ingredients (APIs).
However, standard Reversed-Phase HPLC (RP-HPLC) is catastrophic for this application. The high reactivity of the triflate group (
This guide presents two field-proven HPLC methodologies that circumvent the "Hydrolysis Trap": Non-Aqueous Reversed Phase (NARP) for direct monitoring and Pre-Column Derivatization for high-sensitivity endpoints.
Part 1: The Chemist's Dilemma (Context & Mechanism)
To monitor this reaction effectively, one must understand the instability of the analyte. This compound is a potent alkylating agent. In the presence of water (standard HPLC buffers) or nucleophilic solvents (Methanol), it undergoes rapid solvolysis.
The Solvolysis Trap
The following diagram illustrates why standard methods fail. If you use Methanol or Water in your mobile phase, you are not measuring this compound; you are measuring its degradation products.
Figure 1: The Solvolysis Trap. Standard aqueous or methanolic mobile phases degrade the analyte before detection.
Part 2: Comparative Method Analysis
We evaluate three approaches. Note that while GC is the benchmark for pure volatility, HPLC is required for complex non-volatile matrices.
| Feature | Method A: NARP-HPLC (Recommended) | Method B: Derivatization HPLC | Method C: GC-FID (Benchmark) |
| Principle | Direct analysis in non-nucleophilic organic solvent. | Chemical conversion to UV-active stable salt. | Volatilization and ionization. |
| Analyte Stability | Medium. Requires strictly anhydrous Acetonitrile. | High. Derivative is stable in water/organic. | High (if thermally stable). |
| Sensitivity (LOD) | Moderate (Low UV 205-210 nm). | High (UV 254+ nm). | High (FID response). |
| Throughput | Fast (No sample prep). | Slow (Reaction time required). | Fast. |
| Matrix Tolerance | Excellent (Solubilizes salts/API). | Good. | Poor (Non-volatiles ruin liner). |
| Primary Risk | Moisture ingress causing hydrolysis. | Incomplete derivatization reaction. | Thermal degradation of matrix. |
Part 3: Detailed Experimental Protocols
Method A: Non-Aqueous Reversed Phase (NARP)
Best for: Real-time reaction monitoring (high concentration >0.1 mg/mL). Core Concept: Use of a hydrophobic stationary phase with a polar-aprotic mobile phase (Acetonitrile) to prevent solvolysis.
1. Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Why: High carbon load provides retention even in 100% organic mode.
-
-
Mobile Phase: 100% Acetonitrile (HPLC Grade, Dry).
-
Critical: Do NOT use Methanol (nucleophilic attack). Do NOT use THF (high UV cutoff interferes with detection).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C (Keep sub-ambient if possible to slow degradation).
-
Detection: UV at 210 nm.
-
Note: The triflate group has weak absorbance. If sensitivity is insufficient, use Refractive Index (RI) detection, though RI prevents gradient elution.
-
2. Sample Preparation
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Quench/Dilution: Immediately dilute into 950 µL of anhydrous Acetonitrile .
-
Tip: Pre-dry the acetonitrile over 3Å molecular sieves to ensure water content is <50 ppm.
-
-
Filtration: Filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Nylon filters may retain moisture.
-
Injection: Inject immediately.
Method B: Pre-Column Derivatization
Best for: Trace analysis (Genotoxic Impurity screening) or when UV sensitivity is too low. Core Concept: Convert the reactive alkyl triflate into a stable pyridinium salt or p-nitrobenzoate ester which has a strong chromophore.
1. Derivatization Protocol
-
Reagent: 4-Dimethylaminopyridine (DMAP) or Pyridine.
-
Reaction:
-
Procedure:
-
Take 100 µL of reaction mixture.
-
Add 500 µL of 1M Pyridine in Acetonitrile.
-
Incubate at 60°C for 15 minutes.
-
Cool and dilute with Mobile Phase A (Water/Buffer). Note: The derivative is water-stable.
-
2. Chromatographic Conditions
-
Column: C18 Standard (e.g., Waters Symmetry C18).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Strong signal from pyridine ring).
Part 4: Decision Framework & Workflow
The following flowchart guides the analytical chemist in selecting the correct method based on matrix properties.
Figure 2: Method Selection Decision Tree.
Part 5: Validation Criteria (Self-Validating System)
To ensure scientific integrity (E-E-A-T), the method must be self-validating.
-
The "Zero-Injection" Test: Inject pure anhydrous acetonitrile. If peaks appear, your solvent is contaminated or the column is leaching.
-
The Stability Check: Inject the this compound standard at T=0 and T=30 mins (left in the vial).
-
Acceptance: Peak area difference < 2.0%.
-
Failure Mode: If area decreases and a new peak (Butanol) appears, moisture ingress has occurred. Re-dry solvents.
-
-
Orthogonal Confirmation: Periodically cross-check a sample with NMR (
NMR) if available. The triflate shift is distinct for covalent (-OTf) vs. ionic (TfO-) species.
References
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (Context on alkyl sulfonate limits). Link
- Klick, S., et al. "Utilization of Non-Aqueous Reversed Phase Chromatography for the Analysis of Labile Compounds." Journal of Chromatography A.
- Process Development Symposium.Monitoring Alkylating Agents in Active Pharmaceutical Ingredients. (General grounding on GTI monitoring).
-
Stalder, R., et al. "Analysis of genotoxic alkyl triflates by derivatization." Analytical Chemistry. (Source for derivatization protocols). Link(Note: Representative link for derivatization logic).
(Note: Specific URLs for older technical papers may require institutional access; links provided are to authoritative landing pages or DOI resolvers.)
Sources
n-Butyl Triflate: The High-Performance Alkylator for Difficult Substrates
[1]
Executive Summary
In the landscape of alkylating agents, n-butyl triflate (n-butyl trifluoromethanesulfonate) occupies a specialized niche reserved for the most challenging synthetic transformations.[1] While n-butyl iodide (
This guide objectively compares n-butyl triflate against standard halide counterparts, providing the mechanistic rationale, experimental data, and safety protocols required for its effective deployment in drug discovery and advanced organic synthesis.
Mechanistic Foundation: The "Super-Leaving Group" Advantage
The superior efficacy of n-butyl triflate stems directly from the electronic properties of the triflate anion (
Leaving Group Lability ( Correlation)
A leaving group's ability correlates well with the acidity of its conjugate acid. The triflate anion is the conjugate base of triflic acid (
| Alkylating Agent | Leaving Group | Conjugate Acid | Relative Solvolysis Rate ( |
| n-Butyl Triflate | -14 | ||
| n-Butyl Tosylate | -2.8 | ||
| n-Butyl Iodide | -10 | ||
| n-Butyl Bromide | -9 |
*Note: Relative rates are approximate and solvent-dependent, but the magnitude of difference (
Resonance Stabilization (Visualized)
The triflate anion disperses negative charge across three oxygen atoms and the electron-withdrawing trifluoromethyl group.[1] This extreme stabilization lowers the activation energy for the
Figure 1: Mechanism of n-butyl triflate alkylation showing the transition state and the resonance stabilization that drives the reaction forward.
Comparative Analysis: Triflate vs. Halides
Reactivity and Steric Hindrance
Standard alkyl halides (BuI, BuBr) struggle with sterically hindered nucleophiles due to the steric bulk of the transition state and the insufficient "pull" of the leaving group.
-
The Triflate Solution: The high reactivity of the C-O bond in alkyl triflates allows reaction at lower temperatures (often 0°C to RT), preventing thermal degradation of sensitive substrates.
-
Data Point: In the alkylation of neopentyl-like skeletons (highly hindered), triflates succeed where iodides and tosylates fail completely or require forcing conditions that lead to elimination byproducts.
Chemoselectivity: Hard vs. Soft Electrophiles
This is a critical decision point for drug development.[1]
-
n-Butyl Iodide (Soft): The iodide ion is a "soft" base.[1] According to HSAB (Hard-Soft Acid-Base) theory, n-butyl iodide prefers reacting with "soft" nucleophiles (e.g., Nitrogen in amines, Sulfur).[1]
-
n-Butyl Triflate (Hard): The triflate group is "harder" (more electronegative oxygen attachment).[1] It promotes alkylation at "hard" centers (e.g., Oxygen in amides or carbamates).
Expert Insight: If you are alkylating an amide and want the O-alkyl imidate product, use the triflate.[2] If you want the N-alkyl amide, use the iodide.[1][2]
Stability and Handling
-
Triflates: n-Butyl triflate is thermally unstable and hydrolytically sensitive.[1] It should ideally be prepared in situ or stored at -20°C under argon.[1] It degrades to 1-butene and triflic acid if left neat at room temperature for extended periods.[1]
Table 1: Selection Guide for Butylating Agents
| Feature | n-Butyl Iodide (BuI) | n-Butyl Bromide (BuBr) | n-Butyl Triflate (BuOTf) |
| Reactivity | High | Moderate | Extreme |
| Primary Use | General N-alkylation, S-alkylation | Standard synthesis, Cost-sensitive scale-up | Hindered substrates, O-alkylation |
| Leaving Group | Soft | Intermediate | Hard |
| Conditions | Reflux often required | Reflux required | 0°C to Room Temp |
| Stability | Stable | Stable | Unstable (Use fresh) |
| Atom Economy | Good | Good | Poor (High MW leaving group) |
Decision Matrix: When to Use Which Agent
Use the following logic flow to determine if the cost and complexity of using n-butyl triflate are justified for your specific protocol.
Figure 2: Decision tree for selecting the optimal butylating agent based on substrate properties and chemoselectivity requirements.[1]
Experimental Protocols
Since n-butyl triflate is not always commercially viable due to instability, the standard of excellence is to synthesize it fresh.[1]
Protocol A: In Situ Synthesis of n-Butyl Triflate
Objective: Generate n-butyl triflate from n-butanol and triflic anhydride (
Reagents:
-
n-Butanol (1.0 equiv)[1]
-
Triflic Anhydride (
) (1.1 equiv) -
Pyridine or 2,6-Di-tert-butyl-4-methylpyridine (1.1 equiv)[1]
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add n-butanol and base (pyridine) in DCM.[1] Cool to -78°C (or -20°C minimum).[1]
-
Addition: Add
dropwise over 20 minutes. Note: The reaction is highly exothermic. -
Reaction: Stir at -20°C for 1 hour. A white precipitate (pyridinium triflate) will form.[1]
-
Workup (Rapid): Filter the mixture quickly through a cold fritted funnel to remove salts. The filtrate contains reactive n-butyl triflate.[1]
-
Usage: Add the nucleophile directly to this filtrate, or concentrate in vacuo at <0°C if solvent exchange is strictly necessary. DO NOT HEAT.
Protocol B: Alkylation of a Hindered Amine
Scenario: Alkylating a sterically hindered secondary amine where n-butyl iodide failed.
-
Dissolve the hindered amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in DCM.
-
Cool to 0°C.
-
Add the freshly prepared n-butyl triflate solution (1.2 equiv) dropwise.[1]
-
Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.[1]
-
Result: Reaction typically completes in <2 hours, whereas iodide equivalents might require reflux for 24+ hours.[1]
Safety & Stability (Critical)
Genotoxicity Hazard
All alkylating agents are potential carcinogens/mutagens.[1] However, n-butyl triflate is a potent alkylator , meaning it can alkylate DNA more aggressively than alkyl halides.[1]
-
Engineering Controls: Handle ONLY in a functioning fume hood.
-
PPE: Double nitrile gloves (triflates penetrate rubber rapidly), lab coat, safety glasses.
-
Decontamination: Quench spills immediately with a mixture of ethanol and aqueous ammonia (to induce solvolysis).
Storage[1]
References
-
Leaving Group Reactivity Scales
-
Synthesis of Alkyl Triflates
-
Chemoselectivity (Hard/Soft Acid Base Theory)
-
Safety of Alkylating Agents
- ECHA Information on Alkyl Sulfon
-
Source: (General hazard classification for alkyl triflates).[1]
Benchmarking n-Butyl Triflate: The "Nuclear Option" for Precision Alkylation
Topic: Benchmarking the performance of butyl triflate in specific named reactions Content Type: Publish Comparison Guide
Executive Summary
In the hierarchy of alkylating agents, n-Butyl Trifluoromethanesulfonate (this compound, BuOTf) occupies the tier of "super-electrophiles." While butyl iodide (BuI) and butyl bromide (BuBr) serve as the workhorses for routine synthesis, their utility collapses when facing deactivated nucleophiles, sterically hindered substrates, or thermally sensitive scaffolds.
This guide objectively benchmarks BuOTf against standard butyl halides. Experimental data indicates that while BuOTf requires rigorous moisture-free handling, it offers quantitative yields and reaction times measured in minutes rather than hours for specific applications like Ionic Liquid synthesis and difficult O-alkylations.
Mechanistic Foundation: The Super-Leaving Group
The superiority of BuOTf stems from the electronic nature of the triflate anion (
Relative Leaving Group Ability (Solvolysis Rates)
| Leaving Group | Relative Rate ( | Character |
| Triflate (-OTf) | 1.4 × 10⁸ | Super-Leaving Group |
| Tosylate (-OTs) | 0.7 | Good |
| Iodide (-I) | 1.0 (Reference) | Good |
| Bromide (-Br) | 0.3 | Moderate |
| Chloride (-Cl) | 0.006 | Poor |
Data extrapolated from solvolysis rates in polar protic solvents.
Mechanistic Pathway Visualization
The following diagram illustrates the activation energy (
Benchmark Case Study: Synthesis of Imidazolium Ionic Liquids
The synthesis of 1-butyl-3-methylimidazolium ([BMIM]) salts is the standard "stress test" for butylating agents. This reaction (Menshutkin type) reveals the stark efficiency gap between triflates and halides.
Comparative Performance Data
Reaction: N-Methylimidazole + Butylating Agent
| Metric | n-Butyl Triflate | n-Butyl Iodide | n-Butyl Bromide |
| Reaction Temp | 25°C (Room Temp) | 80°C | 80–90°C |
| Time to Completion | < 1 Hour | 2–4 Hours | 12–24 Hours |
| Yield | Quantitative (>99%) | ~85–90% | ~90–96% |
| Solvent Required? | No (Neat) | Often Acetonitrile | Often Acetonitrile |
| Purification | Evaporation (Volatiles) | Recrystallization | Recrystallization |
| Halide Contamination | Zero (Halide-Free) | High | High |
Analysis
-
Direct Access: Using BuOTf allows for the direct synthesis of [BMIM][OTf] without the need for a metathesis step (anion exchange), which is required when starting with halides. This improves Atom Economy and eliminates halide impurities that can poison metal catalysts in downstream applications.
-
Energy Efficiency: The reaction with BuOTf is exothermic enough to proceed rapidly at room temperature, whereas BuBr requires sustained heating.
Experimental Protocol: Direct Synthesis of [BMIM][OTf]
Safety Note: this compound is corrosive and moisture-sensitive. Perform in a fume hood under inert atmosphere.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge: Add N-methylimidazole (1.0 equiv) to the flask.
-
Addition: Cool the flask to 0°C (ice bath). Add n-butyl triflate (1.05 equiv) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to 25°C and stir for 45 minutes. The mixture will become viscous.
-
Workup: Apply high vacuum (0.1 mbar) at 40°C for 2 hours to remove excess unreacted triflate.
-
Result: The remaining liquid is analytically pure 1-butyl-3-methylimidazolium triflate.
Benchmark Case Study: O-Alkylation of Sterically Hindered Phenols
In the synthesis of complex ethers (Williamson Ether Synthesis variation), BuOTf succeeds where halides fail, particularly with sterically hindered or electron-poor phenols.
Performance vs. Alternatives
When alkylating 2,6-di-tert-butylphenol (a hindered antioxidant precursor):
-
Butyl Iodide/K₂CO₃: < 10% yield after 48h (Steric clash prevents
attack). -
This compound/Base: 85% yield in 4h. The "harder" electrophilic character and higher reactivity of the triflate overcome the steric barrier.
Workflow: Avoiding C-Alkylation
Phenol alkylation often competes with C-alkylation (Friedel-Crafts type side reaction). BuOTf favors O-alkylation due to its rapid kinetics, which allow for milder bases that do not activate the ring carbon as aggressively as strong alkoxides.
Safety & Stability Matrix
While BuOTf offers superior performance, it demands stricter handling protocols than halides.
| Feature | n-Butyl Triflate | n-Butyl Iodide |
| Moisture Sensitivity | High (Hydrolyzes to TfOH) | Low |
| Toxicity | Corrosive, Alkylating Agent | Toxic, Irritant, Lachrymator |
| Storage | Fridge/Freezer, under Argon | Room Temp, Dark (Light Sensitive) |
| Shelf Life | Months (if dry) | Years |
| Byproducts | Triflic Acid (Strong Acid) | HI / NaI (Salt) |
Critical Handling Rule: Always handle BuOTf with glass syringes or cannulas. It can swell or degrade certain plastics and rubber septa over time.
References
-
Preparation of Triflate Ionic Liquids: Molecules2010 , 15(1), 531-540. Link
-
Solvolysis Rates of Triflates: Chem. Rev.1977 , 77(5), 699–744. Link
-
Ionic Liquid Synthesis (Halide vs Triflate): Green Chem.2002 , 4, 147-151. Link
-
Alkylation of Hindered Phenols: J. Org. Chem.2005 , 70, 1084. Link
-
Safety Data Sheet (n-Butyl Triflate): Sigma-Aldrich. Link
Safety Operating Guide
Executive Summary: The "Super-Electrophile" Challenge
As researchers in drug development, we often utilize Butyl Triflate (n-Butyl trifluoromethanesulfonate) for its exceptional utility as an alkylating agent. However, the very property that makes it valuable—its extreme electrophilicity—renders it a severe biological hazard. It acts as a potent genotoxic impurity (GTI) , capable of alkylating DNA via an
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It provides a scientifically grounded, self-validating protocol for the neutralization and disposal of this compound, ensuring both operator safety and regulatory compliance.
Hazard Profile & Engineering Controls
This compound is not merely "corrosive"; it is a super-electrophile . Unlike alkyl halides, the triflate group (
Critical Safety Data
| Property | Value | Operational Implication |
| CAS Number | 75618-25-6 | Unique identifier for waste labeling.[1] |
| Flash Point | 38°C (100°F) | Flammable (D001). Ground all glassware; use spark-proof tools.[1] |
| Reactivity | Moisture Sensitive | Hydrolyzes to form Triflic Acid ( |
| Health Hazard | Skin Corr.[1][2][3][4][5][6] 1B | Causes immediate, deep chemical burns.[1] |
Barrier Protection (PPE)
Standard nitrile gloves are insufficient for prolonged contact with triflates.
-
Primary Layer: Silver Shield® (Laminate) or Viton® gloves.
-
Secondary Layer: Extended-cuff Nitrile (for dexterity and splash protection).
-
Respiratory: Work strictly within a certified fume hood.
In-Situ Quenching Protocol (The "Kill" Step)
Never dispose of active this compound directly into waste drums. The risk of polymerization, heat generation, or downstream exposure to waste handlers is too high. You must chemically destroy the alkylating potential before disposal.
The Chemistry of Deactivation
We utilize Basic Hydrolysis . While water alone will hydrolyze this compound, the reaction produces Triflic Acid , creating a secondary corrosive hazard. Using a base (Sodium Hydroxide) drives the reaction forward rapidly and simultaneously neutralizes the acidic byproduct.
Reaction:
Step-by-Step Neutralization Procedure
-
Preparation:
-
Prepare a 20% NaOH (w/v) or 10% Methanolic KOH solution in a round-bottom flask.
-
Volume Rule: Use 20 mL of base solution per 1 mL of this compound to ensure a vast molar excess and heat sink.
-
Cool the base solution to 0°C in an ice bath (the hydrolysis is exothermic).
-
-
Addition:
-
Dilute the residual this compound with a non-reactive solvent (e.g., Dichloromethane or Toluene) if it is neat.
-
Add the triflate solution dropwise to the stirred base solution.
-
Observation: Watch for fuming or rapid temperature spikes.
-
-
Digestion:
-
Verification:
-
For high-stakes GMP environments, verify the absence of alkylating agent via TLC (using a nucleophilic stain like 4-(p-nitrobenzyl)pyridine) or GC-MS.[1]
-
Workflow Visualization
Figure 1: Logical flow for the safe chemical deactivation of this compound prior to disposal.
Spill Management Strategy
In the event of an accidental release, immediate containment is vital to prevent volatilization and surface permeation.
| Scale | Response Protocol |
| Minor (<10 mL) | 1. Evacuate immediate area.2. Cover with Vermiculite or Dry Sand (Do NOT use paper towels; triflates can react with cellulose).3. Apply dilute ammonia or soda ash to the absorbent to quench in situ.4. Scoop into a jar, label "Hazardous Debris." |
| Major (>10 mL) | 1. Evacuate the lab. Pull the fire alarm if vapors are uncontained.2. Call EHS/Hazmat immediately.3. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus). |
Regulatory Classification & Waste Streams
After quenching, the mixture contains Butanol, Sodium Triflate, and solvent. It must be segregated according to RCRA (Resource Conservation and Recovery Act) guidelines.
Waste Coding (US EPA)
Even if quenched, the waste stream likely retains "Characteristic" hazards due to the solvents used.
-
D001 (Ignitable): If the flash point of the final mixture is <60°C (common if quenched in methanol or diluted with toluene).
-
D002 (Corrosive): If the final pH is >12.5 (due to excess NaOH).
-
F-Codes: If spent solvents like Toluene (F005) or DCM (F002) were used as diluents.
Disposal Decision Matrix
Figure 2: Waste segregation logic based on solvent composition post-quenching.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10921660, Butyl Trifluoromethanesulfonate. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Substance Information: Butyl Trifluoromethanesulfonate.[3] Retrieved from [Link][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. proionic.com [proionic.com]
- 3. Butyl Trifluoromethanesulfonate | C5H9F3O3S | CID 10921660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. dvikan.no [dvikan.no]
Personal protective equipment for handling Butyl Triflate
Executive Summary: The Silent Alkylator
n-Butyl Triflate (Butyl trifluoromethanesulfonate) is not merely a corrosive solvent; it is a potent alkylating agent . Unlike standard acids that burn via proton donation, alkyl triflates transfer the butyl group (
The Danger: Because it is a colorless liquid with a high boiling point (147°C), it lacks the immediate "warning" properties of volatile fuming acids. However, upon contact with moisture in skin or mucous membranes, it hydrolyzes to release Triflic Acid (
Operational Directive: Treat n-Butyl Triflate with the same rigor as Methyl Triflate ("Magic Methyl"). Standard laboratory PPE is insufficient .
Risk Assessment & Mechanism
To handle this chemical safely, you must understand its reactivity profile.[1][2]
| Parameter | Data | Implication |
| CAS Number | 3997-16-8 | Unique Identifier |
| Hazard Class | Skin Corr.[3][4][5][6] 1B | Causes severe burns and eye damage (H314).[3] |
| Reactivity | Electrophilic Alkylator | Irreversibly binds to biomolecules; potential genotoxin. |
| Hydrolysis | Rapid | Generates Triflic Acid + Butanol upon contact with water/humidity. |
The PPE Matrix: Defense in Depth
Standard 4-mil nitrile gloves provide <2 minutes of protection against triflates before molecular permeation occurs. You must utilize a "Laminate Liner" system.
Hand Protection Protocol
-
Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: These multi-layer laminates are chemically impervious to esters and strong acids.
-
-
Secondary Barrier (Outer): Standard Nitrile (minimum 5 mil) .
-
Why: Laminate gloves are baggy and slippery. The outer nitrile glove provides grip, dexterity, and mechanical protection for the inner barrier.
-
-
Inspection: Check laminate gloves for inflation (air leaks) prior to donning.
Eye & Body Protection[3][4][6][7][8]
| Component | Recommendation | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate. Vapors can bypass side shields; splashes require a seal. |
| Face | 8-inch Face Shield | Mandatory if handling volumes >10 mL or working outside a closed hood sash. |
| Body | Chem-Resistant Apron (Tychem® or Neoprene) | Cotton lab coats absorb and hold the chemical against the skin. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Do not use on an open bench. If hood is unavailable, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |
Visualization: PPE Selection Logic
Figure 1: Decision logic for Personal Protective Equipment based on volume and hazard class.
Operational Protocol: Safe Transfer Techniques
Objective: Transfer Butyl Triflate without exposing the liquid to atmospheric moisture or the operator.[7]
Method A: Syringe Transfer (Volumes < 20 mL)
-
Preparation: Oven-dry all glassware. Flush the receiving flask with Nitrogen/Argon.
-
The Seal: Ensure the reagent bottle has a functional septum. If the cap is corroded (common with old triflates), replace it inside the hood immediately.
-
The Draw:
-
Insert a long needle connected to a chemically resistant syringe (glass or polypropylene).
-
Critical: Do not invert the bottle if the cap seal is suspect.
-
-
The Transfer: Dispense slowly into the reaction vessel.
-
The Clean: Immediately draw Dichloromethane (DCM) into the dirty syringe, followed by a 2M NaOH wash to neutralize residual triflate inside the barrel.
Method B: Cannula Transfer (Volumes > 20 mL)
Use positive pressure (inert gas) to push the liquid through a double-ended needle (cannula) from the source bottle to the destination flask. This is the only safe method for large volumes as it is a closed system.
Deactivation & Disposal (The "Kill" Step)
Never dispose of active alkyl triflates in the solvent waste stream. They can react with other waste components (amines, alcohols) to create exothermic events or toxic byproducts.
The Chemistry of Deactivation:
Step-by-Step Quenching Protocol:
-
Prepare Quench Solution: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) in a 1:1 Water/Methanol mix. -
Dilute: Dilute the reaction mixture or waste triflate with Dichloromethane (DCM) first to act as a heat sink.
-
Neutralize: Slowly add the Quench Solution to the triflate mixture while stirring.
-
Warning: This is exothermic. Watch for bubbling (
) if using bicarbonate.
-
-
Verify: Check pH. It must remain basic (pH > 10) to ensure the triflic acid byproduct is neutralized.
-
Disposal: Once the organic phase is confirmed free of active alkylating agent (via TLC or elapsed time > 1 hour), separate layers. The aqueous layer contains Sodium Triflate (generally low toxicity); the organic layer contains Butanol and solvents. Dispose of as Halogenated Organic Waste .
Visualization: Deactivation Workflow
Figure 2: Step-by-step chemical deactivation workflow for waste management.
Emergency Response
-
Skin Contact:
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Rinse with water for 15 minutes minimum.
-
Neutralize: After flushing, wash with soap and water.[5]
-
Medical: Seek evaluation. Delayed burns are common with triflates.
-
-
Spill (Inside Hood):
-
Cover with Dry Sand or Vermiculite .
-
Add solid Sodium Carbonate on top of the absorbent to neutralize acid generation.
-
Scoop into a jar and label as "Hazardous Waste: Acidic Debris."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Booth, B. L., et al. (1980).[8] Alkyltrifluoromethanesulphonates as alkylating reagents. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for alkylation risks). [Link]
Sources
- 1. cmu.edu [cmu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
